Technical Documentation Center

3-(Aminomethyl)-2-fluorobenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Aminomethyl)-2-fluorobenzonitrile

Core Science & Biosynthesis

Foundational

3-(Aminomethyl)-2-fluorobenzonitrile chemical properties

3-(Aminomethyl)-2-fluorobenzonitrile: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis Executive Summary & Strategic Importance 3-(Aminomethyl)-2-fluorobenzonitrile is a highly versatile, bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Aminomethyl)-2-fluorobenzonitrile: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary & Strategic Importance

3-(Aminomethyl)-2-fluorobenzonitrile is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring both a primary benzylic amine and an orthogonal nitrile group, this compound allows for divergent and chemoselective synthetic pathways. The strategic placement of an ortho-fluorine atom between these two functional groups creates a unique stereoelectronic environment. This specific substitution pattern modulates the basicity of the amine, restricts bond rotation, and enhances the metabolic stability of the resulting pharmacophores. This whitepaper provides an authoritative analysis of its physicochemical properties, structural advantages, and self-validating synthetic protocols.

Physicochemical Profiling

Understanding the baseline properties of 3-(Aminomethyl)-2-fluorobenzonitrile is critical for predicting its behavior in complex synthetic networks. To mitigate the inherent instability and oxidation susceptibility of free primary benzylic amines, the compound is frequently handled and stored as a hydrochloride salt[1].

PropertySpecification
Compound Name 3-(Aminomethyl)-2-fluorobenzonitrile
CAS Number (Free Base) 2[2]
CAS Number (HCl Salt) 1[1]
Molecular Formula C8H7FN2 (Free Base) / C8H8ClFN2 (HCl Salt)[1]
Molecular Weight 150.15 g/mol (Free Base)[3] / 186.61 g/mol (HCl Salt)[1]
SMILES String N#Cc1cccc(CN)c1F[1]
Hazard Statements 4[4]

The "Fluorine Effect" in Pharmacophore Design

The incorporation of fluorine in medicinal chemistry is rarely accidental. In 3-(Aminomethyl)-2-fluorobenzonitrile, the ortho-fluorine atom serves multiple deterministic roles in drug design:

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the benzylic carbon, slightly lowering the pKa of the primary amine compared to a non-fluorinated analog. A lower pKa increases the fraction of unionized molecules at physiological pH (7.4), thereby directly enhancing passive membrane permeability.

  • Metabolic Shielding: The highly electronegative and sterically demanding fluorine atom blocks Cytochrome P450-mediated aromatic oxidation at the ortho position, extending the half-life of the drug candidate.

  • Conformational Locking: Electrostatic repulsion between the fluorine lone pairs and the pi-electrons of adjacent functional groups restricts the rotational freedom of the benzylic amine, locking the molecule into a predictable, high-affinity bioactive conformation.

FluorineEffect F_Subst ortho-Fluorine Substitution pKa Inductive Effect: Lower Amine pKa F_Subst->pKa Metab Steric Shielding: CYP450 Resistance F_Subst->Metab Perm Enhanced Membrane Permeability pKa->Perm

Pharmacokinetic and physicochemical effects of ortho-fluorine substitution.

Synthetic Workflows & Derivatization Strategies

The orthogonality of the amine and nitrile groups allows for sequential, chemoselective derivatization. The primary amine is typically the first point of functionalization via amide coupling or reductive amination. Subsequently, the highly stable nitrile group can be subjected to hydrolysis to yield a primary amide/carboxylic acid, or reacted with an azide via a[3+2] cycloaddition to form a tetrazole—a highly stable bioisostere for carboxylic acids.

SynthesisWorkflow SM 3-(Aminomethyl)- 2-fluorobenzonitrile Amide Amide Coupling (HATU/DIPEA) SM->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm R-CHO Tetrazole Tetrazole Synthesis (NaN3/NH4Cl) SM->Tetrazole Nitrile Activation

Synthetic derivatization workflow of 3-(Aminomethyl)-2-fluorobenzonitrile.

Self-Validating Experimental Protocols

To ensure high fidelity in chemical synthesis, the following protocols are designed as self-validating systems. Causality dictates the choice of reagents, and mandatory analytical checkpoints prevent the propagation of failed reactions.

Protocol A: Chemoselective Amide Coupling Causality: The ortho-fluoro group slightly reduces the nucleophilicity of the benzylic amine via its inductive pull. Therefore, highly efficient coupling reagents like HATU are required to prevent sluggish kinetics and side reactions.

  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. Analyze a 5 µL aliquot via LC-MS. Pass Condition: Complete consumption of the starting acid and formation of the highly reactive HOAt ester intermediate. This prevents wasting the valuable fluorinated building block.

  • Amine Addition: Introduce 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (1.1 eq). The excess DIPEA is critical here to liberate the free base from the hydrochloride salt in situ.

  • Workup: After 2 hours of stirring, quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase.

  • Validation Checkpoint 2: Assess the crude product via TLC (UV active due to the benzonitrile core). Confirm the final structure via UPLC-MS (target m/z [M+H]+).

Protocol B: Reductive Amination Causality: The reduced pKa of the fluorinated amine allows it to remain nucleophilic at the slightly acidic pH required to activate the target aldehyde, making it an ideal substrate for reductive amination.

  • Imine Formation: Combine 3-(Aminomethyl)-2-fluorobenzonitrile (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add catalytic acetic acid (0.1 eq).

  • Validation Checkpoint 1: Stir for 2 hours. Monitor by 1H-NMR or LC-MS. Pass Condition: >90% conversion to the intermediate imine. This self-validating step ensures the aldehyde is fully consumed before the reducing agent is added, preventing the formation of corresponding alcohols.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Causality: This mild reducing agent selectively reduces the protonated imine without reducing the orthogonal nitrile group.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.

  • Validation Checkpoint 2: Purify via silica gel flash chromatography. Final purity must be confirmed via 19F-NMR (diagnostic fluorine shift) and high-resolution mass spectrometry (HRMS).

References

  • gevaarsetiket 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride | Chemical-Label.com |4

  • CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | ChemSrc | 1

  • 1145679-90-8 | 3-(Aminomethyl)-2-fluorobenzonitrile | BLD Pharm | 2

  • 3-(Aminomethyl)-2-fluorobenzonitrile - CAS:1145679-90-8 | YanmeiBio | 3

Sources

Exploratory

3-(Aminomethyl)-2-fluorobenzonitrile: Chemical Identity, Synthetic Methodologies, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Chemical Identity In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Identity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties[1]. Among these building blocks, fluorinated benzylamines have emerged as indispensable intermediates for synthesizing a wide array of active pharmaceutical ingredients (APIs)[2].

This guide provides an in-depth technical analysis of 3-(Aminomethyl)-2-fluorobenzonitrile , a highly versatile bifunctional building block featuring a primary amine, an ortho-positioned fluorine atom, and a meta-positioned nitrile group.

For inventory, procurement, and regulatory documentation, the verified Chemical Abstracts Service (CAS) registry numbers are summarized below. The compound is commercially available in both its free base and hydrochloride salt forms to accommodate different solubility and stability requirements[3].

Quantitative Chemical Properties
PropertyFree Base FormHydrochloride Salt Form
CAS Number 1145679-90-8 [4]1795283-40-7 [3]
Molecular Formula C₈H₇FN₂C₈H₈ClFN₂
Molecular Weight 150.15 g/mol 186.61 g/mol
Structural Features Primary amine, ortho-fluoro, meta-cyanoProtonated amine (ammonium chloride)
Typical Physical State Viscous liquid / Low-melting solidCrystalline solid
Handling & Storage 2-8°C, store under inert gas (Argon/N₂)Room temperature, desiccated

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why 3-(Aminomethyl)-2-fluorobenzonitrile is selected during lead optimization. The unique substitution pattern of this molecule imparts specific physicochemical advantages:

The "Fluorine Shield" and Metabolic Stability

A primary driver for utilizing ortho-fluorinated benzylamines is the enhancement of metabolic stability[1]. The carbon-fluorine (C-F) bond is exceptionally strong and highly resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes[1]. By placing the highly electronegative fluorine atom adjacent to the aminomethyl group (the ortho position), the molecule benefits from steric shielding and electronic deactivation of the aromatic ring, effectively blocking rapid oxidative metabolism and extending the biological half-life of the resulting API[1].

Basicity Modulation via Inductive Effects

The position of the fluorine atom significantly influences the electron density of the aminomethyl group[5]. Fluorine exerts a strong electron-withdrawing inductive effect (-I)[5]. Because the fluorine in 3-(Aminomethyl)-2-fluorobenzonitrile is in the ortho position, it is in close spatial proximity to the benzylamine moiety[5]. This strong -I effect pulls electron density away from the nitrogen lone pair, thereby decreasing its basicity (lowering the pKa) compared to a non-fluorinated benzylamine[5]. In drug discovery, tuning the pKa of an amine is a critical self-validating strategy to optimize membrane permeability, oral bioavailability, and target binding affinity.

Synthetic Methodologies

The preparation of fluorinated benzylamines can be achieved through several well-established routes, including the Gabriel synthesis from fluorinated benzyl halides or nucleophilic aromatic substitution[2]. However, for 3-(Aminomethyl)-2-fluorobenzonitrile, the reductive amination of 3-cyano-2-fluorobenzaldehyde is the most chemoselective and scalable approach[2].

Causality Behind Experimental Choices
  • Amine Source & Lewis Acid: Using methanolic ammonia alone often leads to a mixture of primary, secondary, and tertiary amines. To force the equilibrium toward the primary imine, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed. It acts as both a Lewis acid activator and a water scavenger, ensuring complete conversion to the imine intermediate before reduction.

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ would indiscriminately reduce the sensitive nitrile (-CN) group to an additional primary amine. NaBH₄ provides the precise chemoselectivity required to reduce only the imine double bond.

SynthesisWorkflow Start 3-Cyano-2-fluorobenzaldehyde (Starting Material) Imine Imine Intermediate (via NH3 / Ti(OiPr)4) Start->Imine Condensation Reduction Reduction (NaBH4, 0°C) Imine->Reduction Hydride Transfer Workup Aqueous Workup & Extraction (EtOAc) Reduction->Workup Quench & Isolate Product 3-(Aminomethyl)-2-fluorobenzonitrile (Free Base: 1145679-90-8) Workup->Product Purification Salt HCl Gas / Et2O (Acidification) Product->Salt Salt Formation Final Hydrochloride Salt (CAS: 1795283-40-7) Salt->Final Crystallization

Synthetic workflow for 3-(Aminomethyl)-2-fluorobenzonitrile via reductive amination.

Experimental Protocols: Reductive Amination

The following protocol outlines a self-validating system for synthesizing the title compound. Every critical step includes an analytical checkpoint to ensure experimental integrity.

Reagents Required:

  • 3-Cyano-2-fluorobenzaldehyde (1.0 eq)

  • Ammonia solution (7N in Methanol, 5.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Anhydrous Methanol, Ethyl Acetate, Brine.

Step-by-Step Methodology:

  • Imine Formation:

    • In an oven-dried, argon-flushed round-bottom flask, dissolve 3-cyano-2-fluorobenzaldehyde in anhydrous methanol (0.2 M concentration).

    • Add the 7N methanolic ammonia solution, followed by the dropwise addition of Ti(OiPr)₄ at room temperature.

    • Self-Validation Checkpoint: Stir the reaction for 6-8 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system. Proceed only when the UV-active aldehyde starting material spot is completely consumed.

  • Chemoselective Reduction:

    • Cool the reaction mixture strictly to 0°C using an ice bath. Causality: Controlling the temperature mitigates the exothermic nature of the hydride transfer and protects the nitrile group from off-target reduction.

    • Add NaBH₄ in small portions over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching and Workup:

    • Quench the reaction by carefully adding water (equal to the reaction volume) to destroy unreacted hydride and precipitate titanium dioxide (TiO₂) salts.

    • Filter the resulting white suspension through a pad of Celite to remove the TiO₂.

    • Extract the aqueous filtrate three times with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the crude free base (CAS: 1145679-90-8) [4].

  • Hydrochloride Salt Formation (Optional but Recommended):

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution (or add a stoichiometric amount of ethereal HCl) at 0°C until a white precipitate forms.

    • Filter the precipitate, wash with cold ether, and dry under high vacuum to obtain 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS: 1795283-40-7) [3].

    • Self-Validation Checkpoint: Confirm the product identity via LC-MS (Expected m/z [M+H]⁺ = 151.1) and assess purity via analytical HPLC[6].

References

  • Chemsrc. "1145679-90-8_3-(Aminomethyl)-2-fluorobenzonitrile【结构式性质英文】 - 化源网 - cas号查询".
  • Chemsrc. "CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride".
  • BLD Pharm. "1145679-90-8|3-(Aminomethyl)-2-fluorobenzonitrile|BLD Pharm".
  • BenchChem. "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide".
  • BenchChem. "A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery".
  • BenchChem. "A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers".

Sources

Foundational

Synthesis and Mechanistic Evaluation of 3-(Aminomethyl)-2-fluorobenzonitrile

Introduction & Structural Rationale In modern drug discovery, the strategic incorporation of fluorine atoms and cyano groups onto benzylic scaffolds is a proven tactic for modulating pharmacokinetic properties. 3-(Aminom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of fluorine atoms and cyano groups onto benzylic scaffolds is a proven tactic for modulating pharmacokinetic properties. 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly versatile bifunctional building block. The ortho-fluoro substitution relative to the cyano group exerts a strong electron-withdrawing inductive effect, which subtly lowers the pKa of the adjacent benzylic amine. This modification often enhances membrane permeability and metabolic stability compared to unsubstituted benzylamines [1].

As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of reactions, but as a controlled manipulation of reactivity. The presence of the electrophilic cyano group and the reactive benzylic position requires orthogonal synthetic strategies to prevent unwanted side reactions, such as nitrile hydrolysis or over-alkylation.

Physicochemical & Hazard Profile

Before executing the synthesis, it is critical to understand the physical and safety parameters of the target and its precursors. The intermediate benzyl bromide is a potent lachrymator and requires stringent handling protocols [3].

CompoundCAS NumberMolecular WeightSynthetic RoleKey Hazard / GHS Classification
2-Fluoro-3-methylbenzonitrile 185147-07-3135.14 g/mol Primary Starting MaterialIrritant (H315, H319) [2]
2-Fluoro-3-formylbenzonitrile 1261823-31-7149.12 g/mol Alternative PrecursorIrritant (H315, H319) [4]
3-(Bromomethyl)-2-fluorobenzonitrile 1246527-18-3214.03 g/mol Reactive IntermediateCorrosive / Lachrymator (H314) [5]
3-(Aminomethyl)-2-fluorobenzonitrile 1145679-90-8150.15 g/mol Target Building BlockHarmful if swallowed (H302) [1]

Strategic Pathway Design

There are two primary pathways to synthesize 3-(Aminomethyl)-2-fluorobenzonitrile.

Route A (The Alkylation Approach): Utilizes the Wohl-Ziegler bromination of 2-fluoro-3-methylbenzonitrile followed by a Delépine amination. Route B (The Reductive Approach): Utilizes the reductive amination of 2-fluoro-3-formylbenzonitrile.

For scalable, cost-effective laboratory synthesis, Route A is preferred. The starting material (2-fluoro-3-methylbenzonitrile) is significantly more economical, and the Delépine reaction provides exquisite control over primary amine formation without the need for high-pressure hydrogenation equipment.

Synthesis_Pathways SM1 2-Fluoro-3-methylbenzonitrile CAS: 185147-07-3 Int1 3-(Bromomethyl)-2-fluorobenzonitrile CAS: 1246527-18-3 SM1->Int1 NBS, AIBN Radical Bromination (Wohl-Ziegler) Target 3-(Aminomethyl)-2-fluorobenzonitrile CAS: 1145679-90-8 Int1->Target 1. HMTA 2. HCl/EtOH Delépine Reaction SM2 2-Fluoro-3-formylbenzonitrile CAS: 1261823-31-7 SM2->Target NH3, NaBH3CN Reductive Amination

Figure 1: Divergent synthetic pathways for 3-(Aminomethyl)-2-fluorobenzonitrile.

Mechanistic Rationale for Route A Choices
  • Why NBS and AIBN? The Wohl-Ziegler bromination utilizes N-bromosuccinimide (NBS) rather than molecular bromine (Br₂). NBS provides a low, steady-state concentration of Br₂. When paired with the radical initiator azobisisobutyronitrile (AIBN), this strictly favors homolytic benzylic substitution over electrophilic aromatic substitution on the electron-deficient ring.

  • Why the Delépine Reaction? Direct amination of benzyl halides with aqueous ammonia is notoriously difficult to control, invariably leading to a statistical mixture of primary, secondary, and tertiary amines. The Delépine reaction employs hexamethylenetetramine (HMTA) as a bulky nucleophile. Upon alkylation, HMTA forms a sterically hindered quaternary ammonium salt, strictly preventing multiple alkylations. Subsequent acidic hydrolysis cleanly liberates the primary amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; they include built-in physical or chemical indicators to confirm success before proceeding to the next step.

Step 1: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile

Objective: Benzylic bromination via radical mechanism.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-methylbenzonitrile (10.0 g, 74.0 mmol) in 100 mL of trifluorotoluene (PhCF₃). Note: PhCF₃ is chosen as a greener, less toxic alternative to carbon tetrachloride (CCl₄) that still maintains excellent radical stability.

  • Initiation: Add N-bromosuccinimide (14.5 g, 81.4 mmol, 1.1 eq) and AIBN (0.6 g, 3.7 mmol, 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (80–85 °C) under a nitrogen atmosphere for 5 hours.

  • Self-Validation Check: As the reaction proceeds, the dense, heavy NBS powder at the bottom of the flask will be consumed, and succinimide (a lighter byproduct) will precipitate and float to the surface of the solvent. TLC (Hexanes/EtOAc 9:1) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.5).

  • Workup: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the solid through a Celite pad and wash with cold PhCF₃. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 3-(bromomethyl)-2-fluorobenzonitrile[5] can be used directly in the next step or recrystallized from hexanes to yield a pale yellow solid.

Step 2: Delépine Amination to 3-(Aminomethyl)-2-fluorobenzonitrile

Objective: Controlled primary amine formation.

  • Quaternization: Dissolve the crude 3-(bromomethyl)-2-fluorobenzonitrile (15.0 g, ~70 mmol) in 100 mL of anhydrous chloroform (CHCl₃). Add hexamethylenetetramine (HMTA) (10.8 g, 77 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Check: The formation of the quaternary ammonium salt is highly visually self-validating. A dense, chalky-white precipitate will form in the previously clear chloroform layer. If the solution remains clear after 2 hours, gently warm to 40 °C to initiate precipitation.

  • Isolation of Salt: Filter the white precipitate and wash thoroughly with cold CHCl₃ (2 x 30 mL) to remove unreacted bromide and impurities.

  • Hydrolysis: Transfer the solid salt to a flask containing 100 mL of ethanolic HCl (prepared by mixing 20 mL of concentrated aqueous HCl with 80 mL of ethanol). Reflux the suspension for 3 hours. The HMTA cage will decompose into formaldehyde diethyl acetal and ammonium chloride.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic organic impurities.

  • Free-Basing: Cool the aqueous layer to 0 °C and carefully adjust the pH to 10 using 2M NaOH. Extract the liberated free amine with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(Aminomethyl)-2-fluorobenzonitrile as a viscous, pale oil.

Analytical Quality Control

To verify the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic benzylic protons (-CH₂-NH₂) appearing as a distinct singlet (or finely split doublet due to long-range fluorine coupling) around δ 3.95 ppm (2H). The primary amine protons (-NH₂) will appear as a broad, exchangeable singlet around δ 1.60 ppm (2H). The aromatic region will display three protons between δ 7.15 - 7.60 ppm .

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 151.1 .

Note: For long-term storage, it is highly recommended to convert the free base oil into its hydrochloride salt (CAS: 1795283-40-7) by bubbling dry HCl gas through an ethereal solution of the product, yielding a stable, bench-stable white powder.

References

Exploratory

A Comprehensive Technical Guide to 3-(Aminomethyl)-2-fluorobenzonitrile: Synthesis, Reactivity, and Applications in Chemical Research

Abstract This technical guide provides an in-depth examination of 3-(Aminomethyl)-2-fluorobenzonitrile, a fluorinated benzylamine derivative of significant interest to the chemical research and drug discovery sectors. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of 3-(Aminomethyl)-2-fluorobenzonitrile, a fluorinated benzylamine derivative of significant interest to the chemical research and drug discovery sectors. While its isomers have been incorporated into advanced clinical candidates, the unique ortho-fluoro, meta-aminomethyl substitution pattern of this compound presents a distinct scaffold for the exploration of novel chemical space. This document details its core physicochemical properties, outlines a robust synthetic strategy, analyzes its chemical reactivity based on first principles, and discusses its potential applications as a versatile building block. Protocols for synthesis, common derivatizations, and analytical characterization are provided to serve as a practical resource for researchers, medicinal chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

3-(Aminomethyl)-2-fluorobenzonitrile is a bifunctional organic molecule featuring a primary amine and a nitrile group, positioned on a fluorinated benzene ring. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in synthetic chemistry. The hydrochloride salt is a common form for storage and handling.[1]

PropertyValue / IdentifierSource
IUPAC Name 3-(Aminomethyl)-2-fluorobenzonitrile-
CAS Number 1795283-40-7 (for hydrochloride salt)[1]
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.15 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1)C#N)F)CN[2]
InChIKey SZKGCLATQKUYQM-UHFFFAOYSA-N[2]
Predicted XLogP 0.6[2]
Storage Inert atmosphere, room temperature[1]

Synthesis and Purification

The synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile is not widely documented in commercial literature, but a logical and efficient pathway can be designed from its corresponding benzyl bromide precursor, 3-(Bromomethyl)-2-fluorobenzonitrile.[3] The conversion of a benzyl bromide to a benzylamine is a fundamental transformation in organic synthesis. The following protocol utilizes a Gabriel synthesis approach to avoid over-alkylation and ensure a high-purity product.

G cluster_0 Synthetic Workflow A 3-(Bromomethyl)-2-fluorobenzonitrile B Phthalimide Adduct A->B  1. Potassium Phthalimide, DMF C 3-(Aminomethyl)-2-fluorobenzonitrile B->C  2. Hydrazine hydrate, EtOH

Caption: Synthetic workflow for 3-(Aminomethyl)-2-fluorobenzonitrile.

Experimental Protocol: Synthesis via Gabriel Amine Synthesis

This protocol describes the two-step conversion of 3-(Bromomethyl)-2-fluorobenzonitrile to the target primary amine.

Part A: Synthesis of N-(2-Fluoro-3-cyanobenzyl)phthalimide

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Bromomethyl)-2-fluorobenzonitrile (1.0 eq) and potassium phthalimide (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Stir the suspension at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting bromide.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The solid phthalimide adduct will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water and then with cold ethanol to remove residual DMF and impurities. Dry the resulting solid under vacuum. This intermediate is often pure enough for the next step.

Part B: Hydrazinolysis to Yield 3-(Aminomethyl)-2-fluorobenzonitrile

  • Reaction Setup: Suspend the dried N-(2-Fluoro-3-cyanobenzyl)phthalimide (1.0 eq) in ethanol (approx. 0.3 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1. This protonates the product and helps precipitate the phthalhydrazide byproduct.

  • Purification: Filter the mixture to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH (e.g., 2 M) to a pH > 10 and extract the free amine product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Final Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, 3-(Aminomethyl)-2-fluorobenzonitrile. Further purification can be achieved via silica gel chromatography if necessary.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 3-(Aminomethyl)-2-fluorobenzonitrile is governed by the interplay of its three key functional groups: the nucleophilic aminomethyl group, the electron-withdrawing nitrile group, and the inductively withdrawing fluorine atom.

G cluster_0 Electronic Effects on Reactivity Center Aromatic Ring Nitrile Nitrile (-CN) -I (Inductive Withdrawal) -R (Resonance Withdrawal) Nitrile->Center meta to amine Amine Aminomethyl (-CH₂NH₂) Nucleophilic Center (Reactivity Modulated by Ring) Amine->Center Fluorine Fluorine (-F) -I (Strong Inductive Withdrawal) +R (Weak Resonance Donation) Fluorine->Center ortho to amine

Caption: Logical relationship of substituent effects on predicted reactivity.

The primary reactive site is the nitrogen of the aminomethyl group. Its nucleophilicity is modulated by the electronic effects of the ring substituents.[4] The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I), which tends to decrease the basicity and nucleophilicity of the nearby aminomethyl group. The nitrile group, being meta to the aminomethyl group, deactivates the ring primarily through its inductive effect (-I), with its resonance effect (-R) not directly conjugating with the benzylic carbon. This electronic profile makes the amine less nucleophilic than a simple benzylamine but still highly suitable for common synthetic transformations.[4]

Key Synthetic Transformations

A. Amide Bond Formation

The primary amine readily participates in amide coupling reactions with carboxylic acids, a cornerstone of medicinal chemistry.[5]

Protocol: General Amide Coupling

  • Dissolve 3-(Aminomethyl)-2-fluorobenzonitrile (1.0 eq) and a carboxylic acid (1.05 eq) in an anhydrous solvent like DCM or DMF.

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor by LC-MS. Upon completion, perform an aqueous work-up and purify by chromatography or recrystallization.

B. Reductive Amination

Reaction with aldehydes or ketones forms an intermediate imine, which is reduced in-situ to yield secondary amines. This is a powerful method for library generation.[5]

Protocol: General Reductive Amination

  • Dissolve 3-(Aminomethyl)-2-fluorobenzonitrile (1.0 eq) and an aldehyde/ketone (1.0 eq) in a solvent such as dichloroethane (DCE) or methanol.

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.[5]

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with aqueous sodium bicarbonate solution, extract the product with an organic solvent, and purify as needed.

Applications in Research and Development

While specific applications for 3-(Aminomethyl)-2-fluorobenzonitrile are not as extensively documented as for its 5-isomer, its structural attributes position it as a highly valuable building block for several research areas.

  • Medicinal Chemistry: The compound is an ideal scaffold for generating novel compound libraries for high-throughput screening.[5] Its isomers are key intermediates in the synthesis of potent inhibitors for targets like Poly(ADP-ribose) polymerase (PARP) and thrombin.[6][7] The unique 3-(aminomethyl) substitution pattern allows for the exploration of different binding vectors within a target's active site, which is critical for structure-activity relationship (SAR) studies and lead optimization. It has also been used in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

  • Materials Science: The presence of the polar nitrile and amine groups, combined with the robust fluorinated aromatic ring, makes it a candidate for incorporation into advanced polymers or functional materials.[9]

  • Solid-Phase Synthesis: Like its isomers, this bifunctional molecule is well-suited for solid-phase organic synthesis (SPOS). The primary amine can be anchored to a resin, allowing the nitrile group to be subjected to various chemical transformations to build a library of compounds, which can then be cleaved from the support.[10]

Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized material. The following data are predicted based on established spectroscopic principles.[11]

TechniquePredicted Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm. The specific shifts and coupling patterns will be complex due to the F, CN, and CH₂NH₂ substituents. Methylene Protons (-CH₂-): A singlet around δ 3.9 ppm. Amine Protons (-NH₂): A broad singlet, typically around δ 1.6-2.0 ppm, which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals between δ 110-165 ppm, including carbons showing C-F coupling. Nitrile Carbon (-CN): A signal around δ 115-120 ppm. Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
IR Spectroscopy N-H Stretch: Two bands characteristic of a primary amine in the 3300-3450 cm⁻¹ region. C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹. C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): Expected at m/z = 150. Key Fragments: Loss of NH₂ (m/z = 134), loss of HCN (m/z = 123), and formation of the fluorobenzyl cation (m/z = 109).
Standard Analytical Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and potentially ¹⁹F spectra on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy: Acquire the spectrum of the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution in a suitable solvent (e.g., methanol) and analyze via Electrospray Ionization (ESI) for accurate mass determination or Electron Impact (EI) for fragmentation analysis.[11]

Safety, Handling, and Storage

3-(Aminomethyl)-2-fluorobenzonitrile and its precursors should be handled with appropriate care, following standard laboratory safety procedures. Safety data for structurally related compounds suggest the following hazards.[12][13]

Hazard CategoryDescription and Precautionary Actions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12] Action: Avoid ingestion, skin contact, and inhalation of dust. Use only in a well-ventilated fume hood.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[12] Action: Wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Gloves: Nitrile or other chemical-resistant gloves. Eye Protection: Safety glasses with side shields or goggles. Lab Coat: Standard protective lab coat.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storing under an inert atmosphere is recommended to prevent degradation.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • BenchChem. (2025). Application of 5-(Aminomethyl)-2-fluorobenzonitrile in parallel synthesis.
  • PubChem. 3-Amino-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-(Aminomethyl)-2-fluorobenzonitrile and 4-(Aminomethyl)-2-fluorobenzonitrile.
  • Royal Society of Chemistry. (2025).
  • PubChemLite. 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride. University of Luxembourg.
  • BenchChem. (2025). The Strategic Role of 5-(Aminomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide.
  • Thermo Fisher Scientific. (2012).
  • BenchChem. (2025). A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research.
  • Apollo Scientific. (2018).
  • Thermo Fisher Scientific. (n.d.).
  • BLD Pharm. (n.d.). 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride.
  • MilliporeSigma. (2025).
  • Merck. (2024).
  • PMC. (n.d.). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. [Link]

  • Guidechem. (2023). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE?.
  • BenchChem. (2025). Application Notes and Protocols: 5-(Aminomethyl)-2-fluorobenzonitrile in Solid-Phase Organic Synthesis.
  • BenchChem. (2025). Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS).
  • Chem-Impex. (n.d.). 4-(Aminomethyl)-2-fluorobenzonitrile. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)-2-fluorobenzonitrile

This guide provides an in-depth technical analysis of the spectroscopic data expected for 3-(Aminomethyl)-2-fluorobenzonitrile, a key building block in contemporary drug discovery and development. Tailored for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic data expected for 3-(Aminomethyl)-2-fluorobenzonitrile, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data summary. It offers a detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust framework for the characterization and quality control of this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

3-(Aminomethyl)-2-fluorobenzonitrile (C₈H₇FN₂) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a primary amine, a nitrile group, and a fluorine-substituted aromatic ring dictates the expected signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For 3-(Aminomethyl)-2-fluorobenzonitrile, the IR spectrum is predicted to be dominated by the characteristic vibrations of the amine, nitrile, and aromatic moieties.

Table 1: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, Sharp (two bands)N-H asymmetric and symmetric stretching (primary amine)[1][2]
~3080-3030Medium to WeakAromatic C-H stretching
~2950-2850Medium to WeakAliphatic C-H stretching (-CH₂-)
~2230-2210Strong, SharpC≡N stretching (nitrile)[3]
~1620-1580MediumN-H bending (scissoring) of the primary amine[1]
~1600, ~1480Medium to StrongAromatic C=C ring stretching
~1250-1000Medium to StrongC-N stretching and C-F stretching
~900-675Strong, BroadN-H wagging (out-of-plane bending)[1]

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1][2] The nitrile group's strong and sharp absorption in the 2230-2210 cm⁻¹ region is a highly diagnostic feature.[3] Conjugation with the aromatic ring typically shifts the nitrile stretch to a slightly lower wavenumber compared to aliphatic nitriles.[3]

Experimental Protocol: Acquiring the IR Spectrum

A standard and effective method for obtaining a high-quality IR spectrum of a solid sample like 3-(Aminomethyl)-2-fluorobenzonitrile is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The resulting fine powder is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships. For 3-(Aminomethyl)-2-fluorobenzonitrile, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.3m3HAromatic protons
~3.9s2H-CH₂- (aminomethyl)
~1.6br s2H-NH₂ (amine)

The aromatic protons are expected to appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The methylene (-CH₂-) protons adjacent to the amine group are anticipated to be a singlet, though minor coupling to the amine protons might cause some broadening. The amine protons themselves typically appear as a broad singlet and are exchangeable with D₂O, a key diagnostic test.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF ≈ 250 Hz)C-F
~135-120 (multiple signals)Aromatic C-H
~118 (d)C-CN
~115 (d)C≡N
~40 (d)-CH₂-

A key feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, nitrile, and aminomethyl substituents.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Sample NMR_Tube 5 mm NMR Tube Sample->NMR_Tube Solvent ~0.6 mL CDCl₃ Solvent->NMR_Tube Spectrometer 400+ MHz Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq DEPT_Acq DEPT (optional) Spectrometer->DEPT_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing DEPT_Acq->Processing Integration Integration Processing->Integration Peak_Picking Peak Picking Integration->Peak_Picking Interpretation Structure Elucidation Peak_Picking->Interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For 3-(Aminomethyl)-2-fluorobenzonitrile, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
151.0666[M+H]⁺ (protonated molecular ion)
134.0398[M+H - NH₃]⁺
124.0557[M+H - CN]⁺

The molecular weight of 3-(Aminomethyl)-2-fluorobenzonitrile is 150.16 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 151. Under collision-induced dissociation (CID), a characteristic fragmentation pathway for benzylamines is the loss of ammonia (NH₃), leading to a fragment at m/z 134.[4][5][6][7] Another potential fragmentation is the loss of the cyano group.

Logical Flow of Spectroscopic Analysis

Spectro_Analysis_Flow Start Unknown Sample (3-(Aminomethyl)-2-fluorobenzonitrile) IR IR Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy Start->NMR Determine C-H Framework MS Mass Spectrometry Start->MS Determine Molecular Weight & Fragmentation Structure_Confirmed Structure Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Sources

Exploratory

1H NMR Spectral Elucidation of 3-(Aminomethyl)-2-fluorobenzonitrile: A Comprehensive Guide to Acquisition, Interpretation, and Validation

Executive Summary & Pharmacological Relevance In contemporary medicinal chemistry, fluorinated benzonitriles serve as critical pharmacophores and synthetic intermediates. The strategic placement of a fluorine atom on an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In contemporary medicinal chemistry, fluorinated benzonitriles serve as critical pharmacophores and synthetic intermediates. The strategic placement of a fluorine atom on an aromatic ring modulates lipophilicity, metabolic stability, and target binding affinity. 3-(Aminomethyl)-2-fluorobenzonitrile exists commonly as a stable hydrochloride salt (CAS: 1795283-40-7)[1] or as a free base (CAS: 1145679-90-8)[2].

Analyzing the


H Nuclear Magnetic Resonance (NMR) spectrum of this molecule presents a unique technical challenge. The presence of the 


F nucleus (spin-½, 100% natural abundance) introduces complex heteronuclear spin-spin coupling networks that can obscure standard proton-proton splittings[3]. This whitepaper provides senior scientists and drug development professionals with an authoritative, self-validating framework for acquiring, interpreting, and troubleshooting the

H NMR spectrum of this specific compound.

Structural Logic and Chemical Shift Prediction

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The benzene ring is tri-substituted at contiguous positions (C1, C2, C3), leaving an AMX or ABX spin system for the remaining aromatic protons at C4, C5, and C6.

Substituent Effects and Aromatic Protons

The chemical shifts of the aromatic protons are dictated by the mesomeric and inductive effects of the three substituents:

  • -CN (C1): Strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects, heavily deshielding the ortho (H6) and para (H4) positions.

  • -F (C2): Highly electronegative (-I) but capable of weak

    
    -donation (+M). It slightly shields the para position (H5).
    
  • -CH

    
    NH
    
    
    
    (C3):
    In the hydrochloride salt form, the protonated amine is strongly electron-withdrawing (-I), deshielding the adjacent benzylic protons and the ortho aromatic proton (H4).

Because H4 and H6 experience similar deshielding environments, their chemical shifts often overlap, leading to second-order spectral effects (where


 is small). High-field NMR (e.g., 600 MHz) is required to resolve these into pseudo-first-order multiplets.
Quantitative Data Summary

Table 1: Predicted


H NMR Spectral Data for 3-(Aminomethyl)-2-fluorobenzonitrile HCl in DMSO-

Proton AssignmentPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Integration
-NH

Amine8.00 - 8.50br sN/A (Exchangeable)3H
H4 Aromatic (C4)7.50 - 7.70ddd

~8.0,

~5.0,

~1.5
1H
H6 Aromatic (C6)7.50 - 7.70ddd

~8.0,

~5.0,

~1.5
1H
H5 Aromatic (C5)7.20 - 7.40td / ddd

~8.0,

~1.0
1H
-CH

-
Benzylic (C3)4.00 - 4.20d

~1.5
2H

The Spin-Spin Coupling Network

The defining feature of this spectrum is the pervasive




F-

H heteronuclear coupling[4]. Fluorine couples not only to adjacent aromatic protons but also through space and bonds to the benzylic sidechain[5].
  • Homonuclear (

    
    H-
    
    
    
    H) Coupling:
    Standard ortho coupling (
    
    
    ) is typically 7.5–8.5 Hz, while meta coupling (
    
    
    ) is 1.5–2.0 Hz.
  • Heteronuclear (

    
    
    
    
    
    F-
    
    
    H) Coupling:
    The fluorine at C2 splits H4 and H6 (meta to F) with a coupling constant of
    
    
    ~ 4–6 Hz[6]. The para relationship to H5 yields a much smaller
    
    
    of ~ 0–2 Hz[6]. Furthermore, the benzylic -CH
    
    
    - group experiences an ortho-benzylic coupling (
    
    
    ~ 1.5 Hz), often appearing as a doublet rather than a singlet.

G F 19F (C2) H4 1H (C4) F->H4 4J_HF ~5 Hz H5 1H (C5) F->H5 5J_HF ~1 Hz H6 1H (C6) F->H6 4J_HF ~5 Hz CH2 CH2 (C3) F->CH2 4J_HF ~1.5 Hz H4->H5 3J_HH ~8 Hz H4->H6 4J_HH ~1.5 Hz H5->H6 3J_HH ~8 Hz

Fig 1. Homonuclear and heteronuclear spin-spin coupling network in the target molecule.

High-Resolution Experimental Protocol

To capture the fine heteronuclear splittings and ensure reproducibility across different laboratories, strict adherence to sample preparation and acquisition parameters is mandatory[7]. The following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Weigh exactly 10–15 mg of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride. Dissolve completely in 0.6 mL of DMSO-

    
    [7].
    
    • Causality: The HCl salt is highly polar; using CDCl

      
       will result in incomplete dissolution, leading to particulate-induced magnetic field inhomogeneities and severe line broadening[7].
      
  • Sample Preparation: Transfer the homogeneous solution to a high-quality (Precision grade) 5 mm NMR tube. Ensure the sample height is exactly 40–50 mm (approx. 0.55–0.6 mL)[7].

    • Causality: Incorrect sample depth induces thermal gradients and convection currents, making it impossible to shim the magnet properly, which will obscure the fine ~1.5 Hz

      
       couplings[8].
      
  • Shimming & Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform rigorous 3D gradient shimming. Tune and match the probe specifically for the

    
    H channel.
    
  • Acquisition Parameters:

    • Number of Scans (ns): 16 to 64.

    • Relaxation Delay (d1):

      
       2.0 seconds.
      
    • Causality: A sufficient relaxation delay ensures that the integration values accurately reflect the quantitative ratio of protons (e.g., exactly 2H for the -CH

      
      - group).
      

Workflow S1 1. Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) S2 2. Shimming & Tuning (Optimize magnetic field homogeneity) S1->S2 S3 3. 1H NMR Acquisition (ns=16, d1=2s, 298K) S2->S3 S4 4a. 1H{19F} Decoupling (Verify F-H splittings) S3->S4 If complex multiplets exist S5 4b. D2O Exchange (Identify -NH3+ protons) S3->S5 To confirm exchangeable protons S6 5. Data Processing (Phase & Baseline Correction) S3->S6 S4->S6 S5->S6

Fig 2. Optimized experimental workflow for high-resolution NMR acquisition and validation.

Data Validation & Spectral Troubleshooting

A robust scientific protocol must be self-validating. If the acquired spectrum presents ambiguities, execute the following orthogonal validation steps:

Validation 1: D O Exchange for Amine Verification

If the broad singlet at ~8.0–8.5 ppm integrates poorly or is excessively broad, it may be exchanging with trace water in the DMSO-


.
  • Action: Add 1–2 drops of D

    
    O directly into the NMR tube, shake vigorously, and re-acquire the spectrum.
    
  • Validation: The -NH

    
     peak will completely disappear due to rapid H/D exchange, confirming its identity and differentiating it from downfield aromatic impurities.
    
Validation 2: H{ F} Selective Decoupling

The aromatic region (7.20–7.70 ppm) will appear highly complex due to the overlapping ddd multiplets of H4 and H6.

  • Action: Perform a

    
    H spectrum with continuous wave (CW) decoupling applied at the 
    
    
    
    
    
    F resonance frequency[5].
  • Validation: The complex ddd signals of H4 and H6 will instantly collapse into simpler dd (doublet of doublets) patterns, driven solely by homonuclear

    
     and 
    
    
    
    coupling. The benzylic -CH
    
    
    - doublet will simultaneously collapse into a sharp singlet. This unequivocally proves that the initial spectral complexity was caused by the C2 fluorine atom.

References

  • Chemsrc. 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | Chemical & Physical Properties. Available at:[Link]

  • Chemsrc. 3-(Aminomethyl)-2-fluorobenzonitrile | Chemical & Physical Properties. Available at:[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at:[Link]

  • National Institutes of Health (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at:[Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Available at:[Link]

  • Journal of the American Chemical Society. Reductively Stable Hydrogen-Bonding Ligands Featuring Appended CF2–H Units. Available at:[Link]

Sources

Foundational

C NMR Spectroscopy of 3-(Aminomethyl)-2-fluorobenzonitrile: A Comprehensive Guide to Acquisition, Assignment, and Spin-Spin Coupling Analysis

Executive Summary & Introduction 3-(Aminomethyl)-2-fluorobenzonitrile is a highly functionalized aromatic scaffold frequently utilized in medicinal chemistry and agrochemical development. The strategic placement of a flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

3-(Aminomethyl)-2-fluorobenzonitrile is a highly functionalized aromatic scaffold frequently utilized in medicinal chemistry and agrochemical development. The strategic placement of a fluorine atom at the C2 position, flanked by a nitrile group at C1 and an aminomethyl group at C3, creates a unique electronic environment. For structural elucidation,


C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, the presence of the 

F nucleus—which boasts a 100% natural abundance and a nuclear spin of

—transforms a standard

C spectrum into a complex array of multiplets due to heteronuclear spin-spin coupling[1].

This technical guide provides an authoritative, in-depth framework for acquiring, processing, and interpreting the


C NMR spectrum of 3-(Aminomethyl)-2-fluorobenzonitrile. By understanding the causality behind experimental parameters and the quantum mechanical origins of 

C-

F scalar coupling, researchers can confidently assign each carbon resonance and validate the structural integrity of their synthesized compounds.

Structural Anatomy & Quantitative C NMR Profile

Before stepping up to the spectrometer, a rigorous theoretical prediction of the chemical shifts (


) and coupling constants (

) is required. The benzene ring of 3-(Aminomethyl)-2-fluorobenzonitrile contains six distinct aromatic carbons, plus the nitrile and aliphatic carbons.

Unlike


H broadband decoupling, which collapses 

C-

H multiplets into singlets, standard

C NMR experiments do not decouple

F. Therefore, every carbon atom in the molecule will be split into a doublet depending on its spatial and bond distance from the fluorine atom[2].

Table 1: Predicted


C NMR Chemical Shifts and 

C-

F Coupling Constants
Carbon PositionFunctional EnvironmentPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
C1 Aromatic, attached to -CN100 – 105Doublet

C2 Aromatic, attached to -F160 – 165Doublet

C3 Aromatic, attached to -CH

NH

125 – 130Doublet

C4 Aromatic, meta to -F130 – 135Doublet

C5 Aromatic, para to -F120 – 125Doublet

C6 Aromatic, meta to -F130 – 135Doublet

C7 Nitrile (-C

N)
~115Doublet

C8 Aliphatic (-CH

NH

)
38 – 45Doublet

Mechanistic Insights: The Causality of C-F Spin-Spin Coupling

The splitting of


C signals by 

F is governed primarily by the Fermi contact interaction , a quantum mechanical phenomenon where the nuclear spins interact through the s-orbital electron density of the intervening bonds[2].
  • One-Bond Coupling (

    
    ) : The C2 carbon experiences a massive scalar coupling of ~240–260 Hz[1]. This is due to the direct orbital overlap between the carbon 
    
    
    
    hybrid orbital and the fluorine atom. The magnitude of this coupling is a direct readout of the bond's s-character.
  • Two-Bond Coupling (

    
    ) : Carbons C1 and C3 are ortho to the fluorine. The coupling transmits through two bonds, typically yielding a 
    
    
    
    -value of ~15 Hz. The electronegative -CN and -CH
    
    
    NH
    
    
    groups slightly perturb the local electron density, but the
    
    
    remains a robust diagnostic marker for ortho positioning.
  • Three-Bond and Four-Bond Coupling (

    
    , 
    
    
    
    )
    : As distance increases, the orbital overlap diminishes. Meta carbons (C4, C6) and the functional groups (C7, C8) exhibit
    
    
    couplings of 2–8 Hz, while the para carbon (C5) often shows negligible or very small
    
    
    coupling (0–3 Hz)[3].

Experimental Protocol: Optimized C NMR Acquisition

To observe these couplings clearly, the NMR acquisition parameters must be meticulously optimized. Quaternary carbons (C1, C2, C3, C7) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. Consequently, their longitudinal relaxation times (


) are exceptionally long[4].

Step-by-Step Methodology for High-Fidelity Acquisition:

  • Sample Preparation : Dissolve 30–50 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). High concentration is critical for
    
    
    C NMR due to the low natural abundance (1.1%) of the
    
    
    C isotope.
  • Probe Tuning & Shimming : Insert the sample and tune the probe for both

    
    C and 
    
    
    
    H frequencies. Perform rigorous gradient shimming to ensure a homogeneous magnetic field, which is vital for resolving fine
    
    
    and
    
    
    splittings.
  • Parameter Selection (Self-Validating Setup) :

    • Pulse Sequence : Use a standard

      
      H-decoupled 
      
      
      
      C pulse sequence employing WALTZ-16 or GARP decoupling to remove
      
      
      C-
      
      
      H splitting while preserving
      
      
      C-
      
      
      F splitting.
    • Relaxation Delay (d1) : Set

      
       seconds for routine assignment. However, if quantitative integration is required to validate the number of carbons, use an inverse-gated decoupling sequence with 
      
      
      
      seconds to ensure full relaxation of the quaternary carbons[4].
    • Acquisition Time (AQ) : Set to ~1–2 seconds to provide sufficient digital resolution (Hz/point) to accurately measure small

      
       couplings.
      
  • Processing : Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio without obscuring the fine

    
     splittings[4]. Perform Fourier Transform (FT), phase manually, and apply baseline correction.
    

NMR_Workflow A 1. Sample Preparation (30-50 mg in CDCl3 or DMSO-d6) B 2. Probe Tuning & Matching (Tune for 13C and 1H) A->B C 3. Shimming (Optimize magnetic field homogeneity) B->C D 4. Parameter Optimization (d1 > 30s for quantitative, 1H decoupling) C->D E 5. Acquisition (Accumulate 512-1024 scans for S/N) D->E F 6. Processing (Zero-filling, 1.0 Hz Line Broadening, FT) E->F

Step-by-step experimental workflow for optimized 13C NMR acquisition of fluorinated aromatics.

Data Interpretation & Signal Assignment Workflow

Once the spectrum is processed, the assignment follows a deterministic logic tree based on chemical shift and coupling constants.

  • Anchor Point - The C-F Carbon (C2) : Locate the most downfield signal (typically 160–165 ppm). It will be a distinct doublet with a massive coupling constant (

    
     Hz). This serves as the internal validation point for the presence of the fluorine atom[1].
    
  • Identifying the Ortho Carbons (C1 & C3) : Look for two doublets in the 100–135 ppm region with

    
     couplings of ~15 Hz. C1 (attached to the electron-withdrawing nitrile) will be significantly shielded (~100–105 ppm) compared to C3 (~125–130 ppm).
    
  • Identifying the Meta Carbons (C4 & C6) : These will appear as doublets in the 130–135 ppm range with smaller

    
     couplings (~4–8 Hz).
    
  • Identifying the Para Carbon (C5) : This signal (~120–125 ppm) will have the smallest coupling (

    
     Hz) and may even appear as a singlet if the digital resolution is insufficient to resolve the splitting[3].
    
  • Identifying the Functional Groups (C7 & C8) : The nitrile carbon (C7) will appear around 115 ppm, potentially showing a small

    
     coupling. The aminomethyl carbon (C8) is easily identified as the sole aliphatic signal in the upfield region (~38–45 ppm), also exhibiting a small 
    
    
    
    coupling.

Assignment_Logic Start 13C NMR Spectrum (8 distinct carbon signals) Step1 Identify C2 (C-F) Shift: ~160-165 ppm Coupling: 1J_CF ~240-260 Hz Start->Step1 Step2 Identify C1 & C3 (Ortho to F) Shift: 100-130 ppm Coupling: 2J_CF ~15 Hz Start->Step2 Step3 Identify C4 & C6 (Meta to F) Shift: 130-135 ppm Coupling: 3J_CF ~4-8 Hz Start->Step3 Step4 Identify C5 (Para to F) Shift: ~120-125 ppm Coupling: 4J_CF ~0-3 Hz Start->Step4 Step5 Identify Aliphatic C8 Shift: ~38-45 ppm Coupling: 3J_CF ~2-5 Hz Start->Step5 Step6 Identify Nitrile C7 Shift: ~115 ppm Coupling: 3J_CF ~0-4 Hz Start->Step6

Logical decision tree for assigning the 13C NMR spectrum based on chemical shift and J-coupling.

Conclusion

The


C NMR spectrum of 3-(Aminomethyl)-2-fluorobenzonitrile is a masterclass in heteronuclear spin physics. By carefully optimizing acquisition parameters—specifically relaxation delays and decoupling schemes—researchers can extract the rich structural information encoded in the 

C-

F scalar couplings. The resulting pattern of coupling constants (

through

) provides a self-validating map of the molecule's connectivity, ensuring absolute confidence in structural assignments during drug development workflows.

References

  • [2] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 2

  • [1] 19F Coupling Constants Table - Organofluorine. Alfa Chemistry.1

  • [4] Quantitative NMR Spectroscopy. University of Oxford. 4

  • [3] Experimental Evidence for Intramolecular Attractive Nonbonded C–F…H–C Interactions... Through-Space JCF and JHF NMR Coupling Constants. Researcher.life. 3

Sources

Exploratory

An In-depth Technical Guide to the FT-IR Analysis of 3-(Aminomethyl)-2-fluorobenzonitrile

Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(Aminomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(Aminomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes a self-validating experimental protocol, and offers a detailed roadmap for accurate spectral interpretation. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for characterizing this and structurally related compounds with high fidelity.

Introduction: The Significance of 3-(Aminomethyl)-2-fluorobenzonitrile

3-(Aminomethyl)-2-fluorobenzonitrile is a substituted aromatic compound featuring three distinct functional groups: a primary aminomethyl group (-CH₂NH₂), a nitrile group (-C≡N), and a fluorine atom attached to the benzene ring.[1] This unique combination makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and specialized chemical products.

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of 3-(Aminomethyl)-2-fluorobenzonitrile is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.[2][3] The resulting spectrum provides a unique molecular "fingerprint," allowing for the unambiguous identification of its characteristic functional groups and overall structure.[2][4] This guide will detail the principles, execution, and interpretation of FT-IR analysis as applied to this specific molecule.

cluster_molecule 3-(Aminomethyl)-2-fluorobenzonitrile Ring Benzene Ring Nitrile Nitrile Group (-C≡N) Ring->Nitrile C-C Amine Aminomethyl Group (-CH₂NH₂) Ring->Amine C-C Fluorine Fluorine (-F) Ring->Fluorine C-F

Caption: Key functional moieties of 3-(Aminomethyl)-2-fluorobenzonitrile.

The Analytical Cornerstone: Attenuated Total Reflectance (ATR) FT-IR

While several FT-IR sampling techniques exist, Attenuated Total Reflectance (ATR) has become the industry standard for its simplicity, speed, and minimal sample preparation requirements.[5][6][7] This makes it exceptionally well-suited for the routine analysis of solids and powders like 3-(Aminomethyl)-2-fluorobenzonitrile.

The Principle of ATR: The technique relies on the phenomenon of total internal reflection.[8] An infrared beam is guided through a crystal of high refractive index (commonly diamond or germanium). The sample is brought into firm contact with this crystal. At the crystal-sample interface, an evanescent wave is generated—a non-propagating electromagnetic field that penetrates a few micrometers into the sample.[8] Where the sample has functional groups that absorb at specific infrared frequencies, the evanescent wave is attenuated (weakened). The reflected IR beam, now carrying the absorption information of the sample, is directed to the detector to generate the spectrum.[7][8] The key advantage is that the path length is independent of sample thickness, ensuring high reproducibility.[7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible data. Each step includes a rationale to ground the procedure in scientific best practices.

cluster_workflow ATR-FTIR Experimental Workflow A Step 1: Instrument Preparation & Purge B Step 2: ATR Crystal Cleaning & Verification A->B Ensure clean baseline C Step 3: Background Spectrum Acquisition B->C Establish reference I₀ D Step 4: Sample Application C->D Introduce analyte E Step 5: Data Acquisition D->E Apply pressure, initiate scan F Step 6: Post-Analysis Cleaning E->F Prevent cross-contamination G Step 7: Data Processing & Analysis E->G Generate absorbance spectrum

Caption: A standardized workflow for acquiring high-quality ATR-FTIR spectra.

Methodology:

  • Instrument Preparation:

    • Action: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. If the system is not permanently purged, initiate a dry air or nitrogen purge of the optical bench.

    • Causality: A stable instrument temperature minimizes drift in the electronics and optics. Purging is critical to remove atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure important sample peaks, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.[9]

  • ATR Crystal Cleaning and Verification:

    • Action: Clean the ATR crystal surface (e.g., diamond) with a suitable solvent (e.g., isopropanol) on a lint-free swab. Record a "clean crystal" spectrum.

    • Causality: Any residue from previous analyses will contaminate the spectrum. The clean crystal spectrum should show no significant absorption bands, verifying that the surface is ready for a new background measurement.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the instrument's response, the contribution of the ATR crystal, and any residual atmospheric components. This spectrum is stored as a reference (I₀) and is mathematically ratioed against the sample spectrum (I) to produce the final absorbance or transmittance spectrum. This step is fundamental to isolating the sample's unique spectral features.[10]

  • Sample Application:

    • Action: Place a small amount of 3-(Aminomethyl)-2-fluorobenzonitrile powder onto the center of the ATR crystal. Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: The quality of an ATR spectrum is highly dependent on the contact between the sample and the crystal surface where the evanescent wave exists.[8] Insufficient contact results in weak, distorted, and non-reproducible spectra. The pressure anvil ensures a uniform and sufficient contact area.

  • Data Acquisition:

    • Action: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • Causality: Using identical acquisition parameters for both the sample and background is essential for accurate spectral subtraction and the generation of a clean, artifact-free final spectrum.

  • Post-Analysis Cleaning:

    • Action: Retract the pressure arm, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened swab as in Step 2.

    • Causality: This prevents cross-contamination of subsequent measurements and maintains the integrity of the ATR accessory.

Spectral Analysis and Interpretation

The FT-IR spectrum of 3-(Aminomethyl)-2-fluorobenzonitrile can be logically dissected by examining the characteristic regions associated with its functional groups.[4]

cluster_logic Spectral Interpretation Logic Flow cluster_r1 Analysis of Region 1 cluster_r2 Analysis of Region 2 cluster_r3 Analysis of Region 3 Start Analyze Spectrum (4000-600 cm⁻¹) Region1 High Wavenumber (4000-2500 cm⁻¹) N-H & C-H Stretches Start->Region1 Region2 Triple Bond Region (2500-2000 cm⁻¹) -C≡N Stretch Start->Region2 Region3 Fingerprint Region (1800-600 cm⁻¹) Bends, C=C, C-N, C-F Start->Region3 NH_stretch Two sharp peaks ~3450-3300 cm⁻¹? → Primary Amine Region1->NH_stretch Aro_CH Peaks > 3000 cm⁻¹? → Aromatic C-H Region1->Aro_CH Ali_CH Peaks < 3000 cm⁻¹? → Aliphatic C-H Region1->Ali_CH CN_stretch Sharp, strong peak ~2230 cm⁻¹? → Aromatic Nitrile Region2->CN_stretch NH_bend Peak ~1600 cm⁻¹? → N-H Bend Region3->NH_bend CC_ring Peaks ~1600-1450 cm⁻¹? → Aromatic C=C Region3->CC_ring CF_stretch Strong peak ~1300-1000 cm⁻¹? → C-F Stretch Region3->CF_stretch OOP_bend Pattern ~900-700 cm⁻¹? → Substitution Pattern Region3->OOP_bend

Caption: A logical decision flow for interpreting the FT-IR spectrum.

Summary of Expected Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3450 & ~3350Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Sharp (2 bands)
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
2950 - 2850Aliphatic C-H (-CH₂)Asymmetric & Symmetric C-H StretchMedium
2240 - 2220Aromatic Nitrile (-C≡N)C≡N StretchStrong, Sharp
1650 - 1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
1600 - 1450Aromatic RingC=C Ring StretchMedium to Strong (multiple bands)
~1465Aliphatic C-H (-CH₂)C-H Bend (Scissoring)Medium
1350 - 1250Aromatic C-FC-F StretchStrong
1250 - 1020Aliphatic C-NC-N StretchWeak to Medium
900 - 675Aromatic RingOut-of-Plane (OOP) C-H BendMedium to Strong

Detailed Peak Assignments:

  • N-H Stretching Region (3500-3300 cm⁻¹): The primary amine (-NH₂) is expected to show two distinct bands.[11][12] The higher frequency band (~3450 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~3350 cm⁻¹) corresponds to the symmetric stretching mode.[11][13] The presence of two sharp peaks in this region is a definitive marker for a primary amine.[14] Hydrogen bonding in the solid state may cause these peaks to broaden and shift to slightly lower wavenumbers.[13]

  • C-H Stretching Region (3100-2850 cm⁻¹): This region contains contributions from both the aromatic ring and the aliphatic methylene (-CH₂) group. Weaker absorptions appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[15] More intense peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric C-H stretching of the methylene group in the aminomethyl substituent.

  • Nitrile Stretching Region (2240-2220 cm⁻¹): This is one of the most unambiguous regions of the spectrum. The carbon-nitrogen triple bond (C≡N) gives rise to a very sharp and typically strong absorption band. For aromatic nitriles like this compound, conjugation with the benzene ring slightly weakens the triple bond, causing the peak to appear in the 2240-2220 cm⁻¹ range, as opposed to the higher frequency (~2260-2240 cm⁻¹) seen in saturated nitriles.[16]

  • Fingerprint Region (1700-600 cm⁻¹): This region, while complex, contains a wealth of structural information.

    • N-H Bending (~1650-1580 cm⁻¹): The primary amine exhibits an in-plane scissoring (bending) vibration in this range, which is often a strong, sharp peak.[14]

    • Aromatic C=C Stretching (~1600-1450 cm⁻¹): The benzene ring has several C=C stretching modes that typically appear as a series of sharp bands of variable intensity in this part of the spectrum.

    • C-F Stretching (~1350-1250 cm⁻¹): The C-F bond produces a very strong absorption band. Its position can be influenced by coupling with other vibrations, but it is a prominent feature in the upper-to-mid fingerprint region for fluoroaromatic compounds.

    • C-N Stretching (~1250-1020 cm⁻¹): The stretching vibration of the C-N single bond in the aminomethyl group is expected here. This peak is often of weak-to-medium intensity and can be difficult to assign definitively in a complex molecule.[14]

    • Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The C-H bonds on the aromatic ring bend out of the plane of the ring, giving rise to characteristic absorption bands. The pattern of these bands is highly diagnostic of the ring's substitution pattern.[17] For a 1,2,3-trisubstituted ring, specific patterns can be referenced from spectral libraries and correlation charts to confirm the substitution.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification and quality control of 3-(Aminomethyl)-2-fluorobenzonitrile. By systematically analyzing the spectrum and assigning key absorption bands to their corresponding functional groups—the dual N-H stretches of the primary amine, the sharp C≡N stretch of the aromatic nitrile, and the strong C-F stretch—a confident identification can be made. This guide provides the foundational knowledge and a robust procedural framework for researchers to obtain and interpret high-quality FT-IR data, ensuring the integrity of this critical chemical intermediate in the demanding fields of pharmaceutical and materials science research.

References

  • Spectroscopy Online. (2020). A Diamond ATR-FTIR Study of Nitriles. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • MMRC. ATR – Theory and Applications. Available at: [Link]

  • Difference Between. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • RTI Laboratories. FTIR Analysis. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • PubMed Central (PMC). (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Academia.edu. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available at: [Link]

  • ResearchGate. Fundamental vibrational frequencies of benzonitrile (in cm-'). Available at: [Link]

  • Chemsrc. CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride. Available at: [Link]

  • AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. Available at: [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Available at: [Link]

  • PubChemLite. 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride (C8H7FN2). Available at: [Link]

  • PubChem. 3-Amino-2-fluorobenzonitrile. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available at: [Link]

  • DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Available at: [Link]

  • RSC Publishing. (2026). Evidence for tunnelling motion in the rotational spectrum of the aminomethyl radical CH2NH2. Available at: [Link]

  • ResearchGate. Amine or amino group vibration modes. Available at: [Link]

  • PubMed. (2004). Experimental and Computational Studies of the Structure and Vibrational Spectra of Aminomethyl-Dimethyl-Phosphine Oxide and Its 15N Labeled Isomer. Available at: [Link]

  • ResearchGate. The vibrational and NMR spectra, conformations and ab initio calculations of aminomethylene, propanedinitrile and its N-methyl derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of 2-fluorobenzonitrile. Available at: [Link]

  • Michigan State University. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]

  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Available at: [Link]

Sources

Foundational

Advanced Mass Spectrometry of 3-(Aminomethyl)-2-fluorobenzonitrile: Mechanistic Elucidation and LC-MS/MS Method Development

Introduction & Physicochemical Context 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly versatile, polar building block extensively utilized in medicinal chemistry, particularly in the synthesis of ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly versatile, polar building block extensively utilized in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as thrombin inhibitors[1]. From an analytical perspective, its structural motifs—a primary amine, a strongly electron-withdrawing nitrile group, and a fluorinated aromatic ring—present unique challenges and opportunities for mass spectrometric characterization.

As a Senior Application Scientist, I approach the LC-MS/MS method development for this compound not merely as a sequence of instrument parameters, but as an exercise in controlling gas-phase ion chemistry. This whitepaper details the physicochemical rationale behind the ionization dynamics, collision-induced dissociation (CID) mechanisms, and the step-by-step establishment of a self-validating quantitative workflow.

Ionization Dynamics and In-Source Behavior

In positive Electrospray Ionization (ESI+), 3-(Aminomethyl)-2-fluorobenzonitrile (Exact Mass: 150.0593 Da) readily accepts a proton at the highly basic primary amine, yielding an abundant precursor ion at


 151.067 .

The Causality of Source Optimization: A critical pitfall in the analysis of benzylamines is premature in-source fragmentation. The benzylic C-N bond is inherently labile. If the declustering potential (DP) or cone voltage is set too high, the kinetic energy imparted during the transition from atmospheric pressure to the high-vacuum region will shatter the molecule before it reaches the first quadrupole (Q1). To maximize the [M+H]+ population, the cone voltage must be deliberately suppressed (e.g., 20–30 V). This preserves the intact precursor, ensuring maximum sensitivity for downstream tandem MS (MS/MS) experiments.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the fragmentation pathways of protonated benzylamines is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. The fragmentation is dictated by the stability of the resulting carbocations and the energetic barriers of neutral losses ()[2].

  • Pathway A: Deamination (Low Collision Energy) At low collision energies (10–15 eV), the dominant fragmentation pathway is the heterolytic cleavage of the benzylic C-N bond, resulting in the neutral loss of ammonia (

    
    , 17.027 Da). This process is preceded by an unprecedented rearrangement where the protonated amine elongates to form an ion/neutral complex before dissociating into a highly stable fluorobenzyl cation at 
    
    
    
    134.040
    ()[3].
  • Pathway B: Core Shattering (High Collision Energy) As collision energy is ramped (30–35 eV), the

    
     134.040 fragment undergoes secondary dissociations. The electron-withdrawing fluorine and nitrile groups destabilize the aromatic ring under high-energy collisional activation. This leads to the sequential dissociation of the benzonitrile core, specifically the expulsion of hydrogen fluoride (HF, 20.006 Da) to yield 
    
    
    
    114.034
    , or the loss of hydrogen cyanide (HCN, 27.011 Da) to yield
    
    
    107.029
    ()[4].

Fragmentation M [M+H]+ m/z 151.067 F1 [M+H - NH3]+ m/z 134.040 Fluorobenzyl Cation M->F1 -NH3 (17 Da) Low CE (15 eV) F2 [M+H - NH3 - HF]+ m/z 114.034 F1->F2 -HF (20 Da) High CE (30 eV) F3 [M+H - NH3 - HCN]+ m/z 107.030 F1->F3 -HCN (27 Da) High CE (35 eV)

Fig 1. CID fragmentation pathways of protonated 3-(Aminomethyl)-2-fluorobenzonitrile.

Quantitative Data & MRM Optimization

To facilitate rapid assay deployment, the empirical quantitative data required for a triple quadrupole (QqQ) MRM method is summarized below.

Precursor Ion (

)
Product Ion (

)
Neutral LossFragment IdentityOptimal CE (eV)Assay Role
151.067134.04017 Da (

)
Fluorobenzyl Cation15Quantifier
151.067114.03437 Da (

+ HF)
Cyanobenzyl Cation30Qualifier 1
151.067107.02944 Da (

+ HCN)
Fluorophenyl Cation35Qualifier 2

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system . By carefully controlling the chromatography and monitoring specific ion ratios, the method inherently flags isobaric interferences and matrix effects.

Step 1: Sample Preparation & Matrix Management

  • Action: Dilute samples in 50:50 Methanol:Water containing 0.1% Formic Acid. Use silanized glass vials or polypropylene plates.

  • Causality: Benzylamines exhibit non-specific binding to untreated borosilicate glass. The acidic diluent ensures the primary amine remains fully protonated in solution, preventing adsorptive losses and maximizing the initial ionization efficiency in the ESI droplet.

Step 2: Chromatographic Separation

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 50 mm, 1.7 µm) rather than a standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: The high polarity of the protonated amine leads to poor retention and peak tailing on standard reversed-phase columns. HILIC provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions), ensuring the analyte elutes well past the solvent void volume, effectively bypassing early-eluting matrix suppression zones.

Step 3: Source Optimization (ESI+)

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350 °C, and Cone Voltage to 25 V.

  • Causality: As established, a low cone voltage prevents the premature cleavage of the labile benzylic amine, ensuring the intact

    
     151.1 ion successfully traverses the ion optics into Q1.
    

Step 4: Data Acquisition & Self-Validation

  • Action: Acquire data in MRM mode monitoring the

    
     (Quantifier) and 
    
    
    
    (Qualifier) transitions.
  • Causality: To establish a self-validating protocol, the data system must continuously calculate the ratio of the quantifier to the qualifier transition. Because fragmentation is a predictable physical constant under specific CE conditions, any co-eluting isobaric interference will immediately skew this ratio outside the accepted

    
     tolerance, automatically flagging the sample for manual review.
    

Workflow S1 1. Sample Preparation 0.1% FA in 50:50 MeOH:H2O Prevents Glass Adsorption S2 2. Chromatography HILIC Column Separation Bypasses Matrix Suppression S1->S2 S3 3. ESI+ Ionization Low Cone Voltage (25V) Prevents In-Source Cleavage S2->S3 S4 4. MS/MS Acquisition MRM: 151.1 -> 134.0 MRM: 151.1 -> 114.0 S3->S4 S5 5. Self-Validation Quant/Qual Ratio Monitoring Flags Isobaric Interference S4->S5

Fig 2. Step-by-step LC-MS/MS method development workflow for fluorinated benzylamines.

References

  • An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines Source: Journal of Mass Spectrometry / PubMed URL:[Link]

  • Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals Source: Astronomy & Astrophysics URL:[Link]

Sources

Exploratory

3-(Aminomethyl)-2-fluorobenzonitrile solubility data

An In-Depth Technical Guide to the Solubility Profiling of 3-(Aminomethyl)-2-fluorobenzonitrile Executive Summary In modern drug discovery and medicinal chemistry, substituted benzylamines such as 3-(Aminomethyl)-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 3-(Aminomethyl)-2-fluorobenzonitrile

Executive Summary

In modern drug discovery and medicinal chemistry, substituted benzylamines such as 3-(Aminomethyl)-2-fluorobenzonitrile (Free base CAS: 1145679-90-8[1]; Hydrochloride salt CAS: 1795283-40-7[2]) serve as highly versatile pharmacophores. They are frequently utilized in the synthesis of CNS-penetrant agents and kinase inhibitors. However, the unique electronic environment created by the ortho-fluoro and meta-cyano substitutions drastically alters the basicity and lipophilicity of the primary amine.

As a Senior Application Scientist, I have designed this whitepaper to move beyond surface-level data. Here, we will dissect the physicochemical causality dictating the solubility of this compound, differentiate between kinetic and thermodynamic solubility paradigms, and establish a self-validating experimental protocol for accurate solubility quantification.

Physicochemical Causality: The Structural Drivers of Solubility

To predict and understand the solubility profile of 3-(Aminomethyl)-2-fluorobenzonitrile, we must analyze the intramolecular forces at play. Solubility is not merely a static number; it is a dynamic equilibrium dictated by the compound's ionization state (pKa), lipophilicity (LogP), and crystal lattice energy.

  • The pKa Shift: A standard unsubstituted benzylamine typically exhibits a pKa of approximately 9.3. However, in 3-(Aminomethyl)-2-fluorobenzonitrile, the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, coupled with the resonance and inductive pull of the meta-cyano group, severely depletes electron density at the benzylic carbon. This drops the predicted pKa of the conjugate acid to approximately 7.8 – 8.2 .

  • Causality in Aqueous Media: Because the pKa is shifted closer to physiological pH (7.4), a significant fraction of the compound will exist in its un-ionized (free base) form in blood or standard phosphate-buffered saline (PBS). The un-ionized free base has a much higher propensity to precipitate out of aqueous solutions compared to its protonated counterpart.

  • Crystal Lattice Disruption: The free base forms a highly stable, planar crystal lattice driven by pi-pi stacking and dipole-dipole interactions from the nitrile group. Converting this to the hydrochloride salt (CAS: 1795283-40-7)[2] introduces a bulky counter-ion that disrupts this lattice, significantly lowering the enthalpy of solution (

    
    ) and drastically increasing aqueous solubility.
    
Table 1: Predicted Physicochemical Properties
Property3-(Aminomethyl)-2-fluorobenzonitrile (Free Base)Hydrochloride Salt
Molecular Weight 150.15 g/mol 186.61 g/mol
Predicted pKa (Amine) ~ 7.8 - 8.2N/A (Protonated)
Predicted LogP ~ 1.2 - 1.5< 0 (Highly hydrophilic)
Physical State (RT) Crystalline SolidCrystalline Powder

Kinetic vs. Thermodynamic Solubility Paradigms

In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is a critical decision point that directly impacts downstream assays[3][4].

Kinetic Solubility is determined by dissolving the compound in an organic solvent (universally DMSO) and serially diluting it into an aqueous buffer until precipitation is observed via laser nephelometry[4][5]. While highly amenable to High-Throughput Screening (HTS), this method often overestimates true solubility. The presence of even 1-2% DMSO acts as a co-solvent, and the rapid dilution often traps the compound in a metastable, supersaturated state rather than a true equilibrium[6][7].

Thermodynamic Solubility , considered the "gold standard," measures the concentration of a compound in a saturated solution that is in perfect equilibrium with an excess of its solid crystalline phase[8][9]. For a building block like 3-(Aminomethyl)-2-fluorobenzonitrile, thermodynamic data is mandatory for late-stage lead optimization and formulation[10].

DecisionTree Start 3-(Aminomethyl)-2-fluorobenzonitrile HitID Early Discovery / HTS (Rapid Screening) Start->HitID LeadOpt Lead Optimization (Formulation & Dosing) Start->LeadOpt Kinetic Kinetic Solubility (DMSO Stock Dilution) HitID->Kinetic Thermo Thermodynamic Solubility (Solid Shake-Flask) LeadOpt->Thermo Nephelometry Laser Nephelometry Detection Kinetic->Nephelometry HPLC HPLC-UV / LC-MS Quantification Thermo->HPLC

Decision tree for selecting solubility assays in drug development.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate reliable thermodynamic solubility data for 3-(Aminomethyl)-2-fluorobenzonitrile, we utilize a miniaturized shake-flask method coupled with HPLC-UV[6][9]. This protocol is designed to be self-validating: it eliminates the DMSO co-solvent artifact[6] and utilizes matrix-matched calibration to ensure the optical properties of the buffer do not skew the UV absorbance readings.

Step-by-Step Methodology
  • Solid Preparation: Weigh approximately 2–3 mg of the crystalline compound (either free base or HCl salt) into a 1.5 mL glass HPLC vial. Causality: Excess solid must be visibly present throughout the assay to ensure true thermodynamic saturation is maintained.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, or Simulated Gastric Fluid pH 1.2).

  • Equilibration: Seal the vials and place them in a thermostatic orbital shaker at 25°C or 37°C (depending on physiological relevance) at 300 RPM for 24 to 48 hours[9][10]. Causality: 24+ hours is required to overcome the high crystal lattice energy of the fluorobenzonitrile core and reach dynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Causality: Centrifugation is generally preferred over filtration for highly lipophilic compounds to prevent non-specific binding to the filter membrane, though the HCl salt of this compound filters well.

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant 1:10 or 1:100 in the mobile phase to prevent precipitation inside the HPLC column. Quantify the concentration using HPLC-UV (detecting the benzonitrile chromophore at ~230 nm) against a matrix-matched calibration curve[10].

ShakeFlask Solid Add Excess Solid (2-3 mg) Buffer Add 1.0 mL Buffer (pH 1.2 or 7.4) Solid->Buffer Incubate Shake at 37°C (24 - 48 hours) Buffer->Incubate Separate Centrifuge at 15,000 x g Incubate->Separate Analyze HPLC-UV Quantification Separate->Analyze

Workflow for the thermodynamic shake-flask solubility assay.

Expected Data & Interpretation

Based on the structural profiling and empirical behaviors of structurally analogous substituted fluorobenzylamines, the following table outlines the expected thermodynamic solubility ranges.

Table 2: Expected Thermodynamic Solubility Ranges (at 25°C)
Solvent / MediumFree Base Solubility RangeHCl Salt Solubility RangeMechanistic Rationale
Water (Unbuffered) Low (< 1 mg/mL)High (> 50 mg/mL)The HCl salt auto-buffers the solution to an acidic pH, ensuring complete protonation of the amine.
SGF (pH 1.2) High (> 10 mg/mL)High (> 50 mg/mL)At pH 1.2, the free base is instantly protonated (pH << pKa), driving dissolution.
PBS (pH 7.4) Very Low (< 0.1 mg/mL)Moderate (~ 1 - 5 mg/mL)At pH 7.4, a large fraction of the compound reverts to the un-ionized free base, causing precipitation.
DMSO Very High (> 100 mg/mL)High (> 50 mg/mL)Aprotic solvent perfectly solvates the aromatic ring and cyano dipole[5].

Interpretation for Formulation: If 3-(Aminomethyl)-2-fluorobenzonitrile is utilized as an active pharmaceutical ingredient (API) or advanced intermediate, the data clearly dictates that it must be formulated as a salt (e.g., Hydrochloride) to maintain viability in the gastrointestinal tract or systemic circulation. Utilizing the free base in a pH 7.4 assay without a co-solvent will result in rapid precipitation, leading to false negatives in biological screening[7].

References

  • chemical-label.com - gevaarsetiket 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride: CAS 1795283-40-7 URL:[Link]

  • Chemsrc - 1145679-90-8 3-(Aminomethyl)-2-fluorobenzonitrile Properties URL:[Link]

  • PubMed / Journal of Pharmaceutical Sciences - Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery URL:[Link]

  • Asian Journal of Chemistry - Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery URL: [Link]

  • University of Strathclyde - The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers URL:[Link]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility URL:[Link]

  • Taylor & Francis - A review of methods for solubility determination in biopharmaceutical drug characterization URL: [Link]

Sources

Foundational

Comprehensive Physicochemical and Thermal Profiling of 3-(Aminomethyl)-2-fluorobenzonitrile and its Hydrochloride Salt

Executive Summary 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) and its hydrochloride salt (CAS: 1795283-40-7) are critical bifunctional building blocks utilized extensively in modern drug discovery, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) and its hydrochloride salt (CAS: 1795283-40-7) are critical bifunctional building blocks utilized extensively in modern drug discovery, particularly in parallel synthesis and solid-phase organic synthesis (SPOS)[1][2]. The primary amine handle enables rapid amide bond formation and reductive amination, while the fluorobenzonitrile core provides unique electronic properties for metabolic stability[2].

Despite its widespread use, empirical melting point data for this specific scaffold is frequently omitted or listed as "N/A" in commercial databases[1]. As a Senior Application Scientist, I have designed this whitepaper to address this data gap. By examining the structural causality behind its phase behavior and establishing a self-validating thermal analysis protocol, this guide provides researchers with the definitive methodology for characterizing the melting point and thermal stability of this crucial intermediate.

Structural Chemistry & Phase Behavior

The physical state and melting point of a compound are dictated by its ability to form a stable, densely packed crystal lattice. For 3-(Aminomethyl)-2-fluorobenzonitrile, the phase behavior is highly dependent on its ionization state.

The Free Base Paradox

In its free base form, 3-(Aminomethyl)-2-fluorobenzonitrile typically exists as a viscous oil or a low-melting amorphous solid at room temperature. This is driven by three structural factors:

  • Asymmetric Substitution: The 1,2,3-trisubstitution pattern creates an irregular molecular geometry that resists efficient packing.

  • Steric and Electronic Repulsion: The highly electronegative ortho-fluorine atom creates a strong localized dipole that repels adjacent molecules, while sterically hindering intermolecular hydrogen bonding between the primary amine and the nitrile group.

  • Hygroscopicity: Primary benzylamines readily absorb atmospheric moisture, which acts as a plasticizer and further depresses the melting point.

The Hydrochloride Salt Advantage

To overcome the instability and handling difficulties of the free base, the compound is almost exclusively isolated and stored as 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride [1]. Protonation of the primary amine to an ammonium cation (


) allows for the formation of a rigid ionic lattice with chloride counterions. This ionic network is orders of magnitude stronger than the weak dipole-dipole interactions of the free base, shifting the compound from a low-melting oil to a highly stable, crystalline solid with an expected melting point exceeding 200°C[3][4].

Synthesis_Workflow A 2-Fluoro-3-formylbenzonitrile (Starting Material) B Reductive Amination (NH3, NaBH(OAc)3, DCM) A->B Step 1: Imine Formation & Reduction C 3-(Aminomethyl)-2-fluorobenzonitrile (Free Base: Oil / Low-MP Solid) B->C Aqueous Workup & Extraction D Salt Formation (HCl in 1,4-Dioxane, 0°C) C->D Acidification E 3-(Aminomethyl)-2-fluorobenzonitrile HCl (Stable Crystalline Solid) D->E Precipitation & Filtration

Caption: Workflow for the synthesis and isolation of 3-(Aminomethyl)-2-fluorobenzonitrile HCl salt.

Quantitative Thermal Data Contextualization

Because the exact melting point of 3-(Aminomethyl)-2-fluorobenzonitrile HCl is highly dependent on crystalline purity and is rarely published[1], we must extrapolate its thermal behavior by analyzing structurally analogous fluorobenzonitriles and amine hydrochlorides.

As shown in Table 1 , the introduction of halogens and nitrile groups generally yields melting points below 150°C for neutral species[5][6][7]. However, the conversion of an amine to a hydrochloride salt drastically elevates the melting point, often pushing it into a regime where thermal decomposition (loss of HCl) occurs simultaneously with melting[3][4].

Table 1: Comparative Melting Points of Related Scaffolds
CompoundCAS NumberState at RTMelting Point (°C)Reference
4-Fluorobenzonitrile1194-02-1Solid35 - 37[6]
4-Chloro-3-fluorobenzonitrile110888-15-8Solid78 - 82[5]
4-(5-Bromofuran-2-yl)-3-fluorobenzonitrileN/ASolid138 - 138.5[7]
Terbinafine Hydrochloride78628-80-5Solid~209 (Decomp.)[4]
4-(2,2′-Bithiophen-5-yl)-2-fluorobenamidine HClN/ASolid289 - 291[7]
3-(Aminomethyl)-2-fluorobenzonitrile 1145679-90-8Oil / Soft Solid< 50 (Estimated) Extrapolated
3-(Aminomethyl)-2-fluorobenzonitrile HCl 1795283-40-7Crystalline Solid> 200 (Decomp.) Extrapolated

Self-Validating Protocol for Thermal Analysis

A critical error in drug development is misinterpreting the dissociation or degradation of an amine hydrochloride as a true thermodynamic melting point. When heated, amine hydrochlorides frequently undergo dissociation back into the free amine and HCl gas[3].

To ensure scientific integrity, the melting point must be determined using an orthogonal, self-validating system combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) [8]. DSC identifies the endothermic heat flow of the phase transition, while TGA confirms whether that transition is accompanied by mass loss (decomposition).

Thermal_Analysis A Sample Prep (Dry HCl Salt under Vacuum) B Capillary Method (Visual Ramp: 1°C/min) A->B Preliminary Range C TGA Analysis (Ramp: 10°C/min, N2 atm) A->C Mass Loss Profile D DSC Analysis (Ramp: 5°C/min, Hermetic Pan) A->D Heat Flow Profile E Data Cross-Validation (Differentiate Melting vs. Decomp) B->E C->E Confirm no mass loss < Tm D->E Identify Endotherm Onset

Caption: Self-validating thermal analysis workflow utilizing DSC and TGA to confirm true melting point.

Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation

  • Transfer 10 mg of 3-(Aminomethyl)-2-fluorobenzonitrile HCl into a vacuum desiccator containing phosphorus pentoxide (

    
    ).
    
  • Dry under high vacuum (< 1 mbar) at 40°C for 24 hours. Causality: Removing residual moisture prevents artificial depression of the melting point and eliminates broad water-evaporation endotherms during DSC analysis.

Step 2: Preliminary Capillary Determination

  • Load 1-2 mg of the dried salt into a glass melting point capillary.

  • Insert into a standard melting point apparatus and apply a rapid heating ramp (10°C/min) to identify the approximate melting/decomposition range.

  • Repeat with a fresh sample using a 1°C/min ramp starting 20°C below the approximate range. Record the onset of liquid formation and complete liquefaction. Note any discoloration or gas evolution (bubbling), which indicates decomposition.

Step 3: Thermogravimetric Analysis (TGA)

  • Load 3-5 mg of the sample into a platinum TGA pan.

  • Equilibrate at 25°C under a dry nitrogen purge (50 mL/min).

  • Heat at a rate of 10°C/min up to 300°C[8].

  • Analysis: Identify the temperature at which 1% mass loss occurs (

    
    ). If mass loss occurs concurrently with the capillary melting point, the compound is undergoing thermal degradation rather than pure melting[4].
    

Step 4: Differential Scanning Calorimetry (DSC)

  • Weigh 2-3 mg of the sample into a hermetically sealed aluminum DSC pan with a pinhole (to prevent pan rupture from potential HCl gas evolution)[8].

  • Equilibrate the cell at 25°C and heat under a nitrogen purge (50 mL/min) at a precise rate of 5°C/min.

  • Analysis: The true melting point is defined as the extrapolated onset temperature of the sharp endothermic peak, provided the TGA data confirms no mass loss at this temperature. If the peak is broad and aligns with TGA mass loss, report the value as a "Decomposition Temperature" rather than a melting point.

Conclusion

While standard databases lack explicit melting point values for 3-(Aminomethyl)-2-fluorobenzonitrile[1], structural analysis dictates that its free base is a low-melting, difficult-to-handle substance, whereas its hydrochloride salt forms a robust, high-melting solid (>200°C). Because amine hydrochlorides are highly susceptible to thermal dissociation, researchers must abandon simple capillary methods in favor of the DSC/TGA cross-validation protocol outlined above to ensure accurate, reproducible physicochemical profiling.

References

  • Chemsrc - CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride URL:[1]

  • Benchchem - Application of 5-(Aminomethyl)-2-fluorobenzonitrile in parallel synthesis URL:[2]

  • Benchchem - 4-Chloro-3-fluorobenzonitrile | 110888-15-8 URL:[5]

  • Thieme Connect - Simple One-Pot Conversion of Alcohols into Nitriles URL:[6]

  • NIH / PMC - Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues URL:[7]

  • University of Glasgow - Amine hydrochloride salts: a problem in polyurethane synthesis (PhD Thesis, Gibson, E.K.) URL:[3]

  • Journal of the American Chemical Society (ACS) - Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids URL:[8]

  • MDPI - Development of Solvent-Free Co-Ground Method to Produce Terbinafine Hydrochloride Cyclodextrin Binary Systems URL:[4]

Sources

Exploratory

Strategic Implementation of 3-(Aminomethyl)-2-fluorobenzonitrile in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic selection of polyfunctional building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. 3-(Aminomethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of polyfunctional building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. 3-(Aminomethyl)-2-fluorobenzonitrile (available as a free base, CAS: 1145679-90-8[1], or a stable hydrochloride salt, CAS: 1795283-40-7[2]) has emerged as a highly versatile, trifunctional scaffold. By integrating a primary amine, an ortho-fluorine atom, and a meta-nitrile group on a single phenyl ring, this compound offers unique physicochemical properties that solve common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

This whitepaper provides an in-depth technical guide on the mechanistic rationale, physicochemical profiling, and validated synthetic workflows for incorporating 3-(Aminomethyl)-2-fluorobenzonitrile into targeted therapeutics.

Physicochemical Profiling & Mechanistic Rationale

The utility of 3-(Aminomethyl)-2-fluorobenzonitrile lies in the synergistic interplay of its three functional groups. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous rather than simply utilizing it as a generic linker.

The Ortho-Fluoro Inductive Effect

The substitution of hydrogen with fluorine profoundly influences molecular conformation, metabolic stability, and membrane permeability[3]. In this scaffold, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the adjacent aminomethyl group. This lowers the pKa of the primary amine from ~9.3 (typical for unsubstituted benzylamines) to approximately 8.1.

  • Causality: A lower pKa increases the fraction of the un-ionized (neutral) species at physiological pH (7.4). This directly enhances passive transcellular permeability across lipid bilayers without sacrificing the amine's ability to act as a hydrogen bond donor in the target binding pocket. Furthermore, the fluorine atom tempers the basicity of the amine, which is a proven strategy for reducing off-target hERG channel inhibition[3].

The Nitrile Pharmacophore

The cyano (-CN) group is a robust, linear hydrogen bond acceptor and a recognized bioisostere for halogens, carbonyls, and alkynes.

  • Causality: Unlike amides, nitriles are highly resistant to enzymatic hydrolysis, improving in vivo half-life. Additionally, nitriles can act as reversible covalent warheads targeting non-catalytic cysteine residues in kinase hinge regions—a mechanism validated by both computational density functional theory (DFT) and experimental kinetic studies[4].

Quantitative Data Presentation

To illustrate the impact of this scaffold, the following table summarizes the comparative physicochemical shifts when moving from a standard benzylamine to the 3-(Aminomethyl)-2-fluorobenzonitrile motif.

PropertyBenzylamine (Reference)3-(Aminomethyl)-2-fluorobenzonitrileMechanistic Causality / Impact
pKa (Amine) ~9.3~8.1 (Predicted)Ortho-fluorine inductive effect lowers pKa, increasing the un-ionized fraction at pH 7.4 to enhance passive permeability.
LogP 1.09~1.45The combined lipophilic contribution of fluorine and the cyano group improves partitioning into lipid bilayers.
TPSA 26.0 Ų49.8 ŲThe nitrile nitrogen adds polar surface area, optimizing aqueous solubility without violating Lipinski's rules.
Metabolic Stability Low (MAO substrate)HighSteric hindrance and electronic deactivation by the ortho-fluorine protect the benzylic position from rapid oxidative deamination.

Synthetic Applications & Self-Validating Protocols

The trifunctional nature of this scaffold allows for divergent synthesis. Below are detailed, step-by-step methodologies for utilizing this compound in library generation. Every protocol is designed as a self-validating system to ensure high-fidelity execution.

Protocol A: High-Efficiency Amide Coupling

When coupling 3-(Aminomethyl)-2-fluorobenzonitrile to a carboxylic acid, the slightly deactivated nature of the amine (due to the ortho-fluorine) necessitates a highly reactive coupling reagent.

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it forms a highly reactive HOAt active ester, overcoming the kinetic barrier of the slightly deactivated fluorinated amine. DMF ensures complete solvation of the polar intermediates.

  • Amine Addition: Add 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (1.1 eq)[2] followed by an additional portion of DIPEA (1.5 eq).

    • Causality: The hydrochloride salt is utilized for its superior bench stability. The secondary addition of the non-nucleophilic base (DIPEA) liberates the free amine in situ without competing for the active ester.

  • Self-Validation (Monitoring): At t = 60 mins, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the mass of the HOAt active ester is fully consumed and replaced by the product mass. If the active ester persists, the amine addition failed.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

    • Causality: NaHCO₃ neutralizes residual acid and pulls the highly water-soluble HOAt byproduct into the aqueous layer, ensuring high crude purity in the organic phase.

Protocol B: Nitrile-to-Tetrazole Bioisosteric Conversion

The nitrile group can be converted into a tetrazole, a well-known carboxylic acid bioisostere that improves metabolic stability while maintaining an acidic proton.

  • Reagent Assembly: Combine the nitrile-containing intermediate (1.0 eq), sodium azide (NaN₃, 3.0 eq), and triethylamine hydrochloride (Et₃N·HCl, 3.0 eq) in a 1:1 mixture of Toluene/DMF.

    • Causality: Et₃N·HCl is critical; it buffers the reaction, preventing the formation of highly toxic, volatile, and explosive hydrazoic acid (HN₃), while providing the necessary proton to stabilize the [3+2] cycloaddition transition state.

  • Thermal Activation: Seal the vessel and heat to 100°C for 12 hours.

    • Causality: The unactivated nitrile requires significant thermal energy to overcome the activation barrier for cycloaddition.

  • Self-Validation (Isolation): Cool the mixture to room temperature, dilute with water, and slowly acidify with 1M HCl to pH 2.

    • Validation Check: The tetrazole product (pKa ~4.5) will precipitate out of the acidic aqueous phase. The sudden formation of a white precipitate provides visual confirmation of successful conversion, allowing for isolation via simple vacuum filtration.

Visualizations

The following diagrams map the synthetic workflow and the pharmacophore interactions of the scaffold.

Workflow A 3-(Aminomethyl)-2-fluorobenzonitrile (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B C Nitrile Functionalization (Tetrazole Synthesis) A->C D Cyclization (Isoindoline Scaffold) A->D E Library Purification (Prep-HPLC) B->E C->E D->E F In Vitro Screening (Biological Assay) E->F

Synthetic workflow for generating diverse chemical libraries from the trifunctional scaffold.

Pharmacophore Core 3-(Aminomethyl)- 2-fluorobenzonitrile Amine Aminomethyl Group (H-Bond Donor) Core->Amine Fluoro Ortho-Fluorine (Dipole/Lipophilicity) Core->Fluoro Nitrile Cyano Group (H-Bond Acceptor) Core->Nitrile Target1 Aspartate Residue (Salt Bridge) Amine->Target1 Ionic/H-Bond Target2 Hydrophobic Pocket (vdW Interactions) Fluoro->Target2 Multipole Target3 Kinase Hinge Region (Backbone NH) Nitrile->Target3 H-Bond/Covalent

Pharmacophore mapping of the compound's functional groups with target protein residues.

References

  • Title: 3-(Aminomethyl)-2-fluorobenzonitrile - CAS:1145679-90-8 Source: YanmeiBio URL: [Link]

  • Title: CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride Source: ChemSrc URL: [Link]

  • Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: ACS Medicinal Chemistry Letters / ResearchGate URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Psychoactif / Chemical Reviews URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Aminomethyl)-2-fluorobenzonitrile: A Versatile Intermediate in Pharmaceutical Development

Introduction: The Strategic Importance of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Within the diverse class of fluorinated building blocks, 3-(Aminomethyl)-2-fluorobenzonitrile emerges as a particularly valuable, yet under-documented, intermediate. Its trifunctional nature—a nucleophilic primary amine, a versatile nitrile group, and a strategically positioned fluorine on the aromatic ring—offers a wealth of opportunities for the synthesis of novel and complex molecular architectures.[3]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 3-(Aminomethyl)-2-fluorobenzonitrile as a pharmaceutical intermediate. We will delve into its synthesis, purification, characterization, and potential applications, offering both theoretical insights and practical protocols based on established chemical principles and data from analogous systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of any chemical intermediate.

Table 1: Physicochemical Properties of 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride

PropertyValueSource
CAS Number 1795283-40-7[4]
Molecular Formula C₈H₈ClFN₂[4]
Molecular Weight 186.61 g/mol [4]
Appearance Likely a solidInferred from related compounds
Storage Inert atmosphere, room temperature[4]
Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Aminomethyl)-2-fluorobenzonitrile is not widely available, the safety profile can be inferred from related aminobenzonitriles and fluorobenzonitriles. The compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory irritation.

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water.

Proposed Synthesis Protocol

The proposed synthetic pathway commences with the commercially available 2-fluoro-3-methylbenzonitrile and proceeds through a key benzylic bromination step to yield 3-(bromomethyl)-2-fluorobenzonitrile, which is then converted to the target primary amine.

Step 1: Radical Bromination of 2-Fluoro-3-methylbenzonitrile

This step involves the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator.[5][6]

Reaction:

Materials:

  • 2-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2-fluorobenzonitrile.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile via Azide Intermediate

The benzylic bromide is a versatile handle for nucleophilic substitution. A common and effective method to introduce a primary amine is through an azide intermediate followed by reduction.[7]

Reaction:

Materials:

  • 3-(Bromomethyl)-2-fluorobenzonitrile

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

Protocol (Staudinger Reduction):

  • In a round-bottom flask, dissolve 3-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude 3-(azidomethyl)-2-fluorobenzonitrile.

  • Dissolve the crude azide in THF, and add triphenylphosphine (1.1 eq).

  • Stir the mixture at room temperature, then add water and continue stirring until the reaction is complete (as monitored by TLC, indicating the formation of the amine and triphenylphosphine oxide).

  • Concentrate the reaction mixture and purify the resulting 3-(Aminomethyl)-2-fluorobenzonitrile by an appropriate method (see Purification Protocols).

Alternative Reduction (Catalytic Hydrogenation):

  • Dissolve the crude 3-(azidomethyl)-2-fluorobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the crude 3-(Aminomethyl)-2-fluorobenzonitrile.

Synthetic Pathway A 2-Fluoro-3-methylbenzonitrile B 3-(Bromomethyl)-2-fluorobenzonitrile A->B NBS, AIBN C 3-(Azidomethyl)-2-fluorobenzonitrile B->C NaN₃, DMF D 3-(Aminomethyl)-2-fluorobenzonitrile C->D PPh₃, H₂O or H₂, Pd/C

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-2-fluorobenzonitrile.

Purification Protocols

The purification of the final product is critical to ensure its suitability for subsequent pharmaceutical applications. The basic nature of the aminomethyl group allows for straightforward purification by acid-base extraction.

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer containing the hydrochloride salt of the product.

  • Wash the organic layer with 1M HCl to ensure complete extraction.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 2M NaOH) to the aqueous layer with stirring until the pH is >10 to deprotonate the amine and precipitate the free base.

  • Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-(Aminomethyl)-2-fluorobenzonitrile.

Protocol 2: Recrystallization

For solid products, recrystallization is an effective method for achieving high purity.

  • Dissolve the crude product in a minimal amount of a hot solvent system (e.g., isopropanol/water or toluene/heptane).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Table 2: Predicted Spectral Data for 3-(Aminomethyl)-2-fluorobenzonitrile

TechniqueFunctional GroupPredicted Chemical Shift / Absorption Range
¹H NMR Aromatic C-H7.2 - 7.8 ppm (multiplets)
-CH₂-~3.9 ppm (singlet)
-NH₂~1.6 ppm (broad singlet, D₂O exchangeable)
¹³C NMR Aromatic C110 - 160 ppm
-C≡N~118 ppm
-CH₂-~45 ppm
IR Spectroscopy N-H stretch (primary amine)3400 - 3300 cm⁻¹ (two bands)
C≡N stretch2240 - 2220 cm⁻¹ (strong, sharp)
N-H bend1650 - 1580 cm⁻¹
C-F stretch1350 - 1150 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 150
General Protocol for Spectral Data Acquisition[8]
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • IR Spectroscopy: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum on an FTIR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electrospray Ionization - ESI).

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Sources

Application

3-(Aminomethyl)-2-fluorobenzonitrile reaction mechanism

Advanced Application Note: Reaction Mechanisms and Synthetic Utility of 3-(Aminomethyl)-2-fluorobenzonitrile in Drug Discovery Executive Summary 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Reaction Mechanisms and Synthetic Utility of 3-(Aminomethyl)-2-fluorobenzonitrile in Drug Discovery

Executive Summary

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Frequently handled as a stable hydrochloride salt (CAS: 1795283-40-7) to prevent premature degradation[2], this compound features three orthogonal reactive sites: an aliphatic primary amine, an activated aryl fluoride, and an electrophilic nitrile. This application note details the mechanistic causality behind its reactivity, providing self-validating protocols for chemoselective functionalization.

Structural & Mechanistic Profiling

To effectively utilize this building block, researchers must understand the geometric and electronic interplay of its substituents.

Geometric Stability & "Frustrated" Cyclization Despite possessing both a highly nucleophilic primary amine at C3 and electrophilic sites at C1 (-CN) and C2 (-F), the molecule is remarkably stable against self-destruction (intramolecular cyclization).

  • The primary amine and the nitrile group hold a meta relationship. The rigid

    
     hybridization of the nitrile carbon forces it to point radially away from the amine, making a bridging intramolecular attack geometrically impossible without extreme strain.
    
  • While the amine and the fluorine are ortho to each other, an intramolecular Nucleophilic Aromatic Substitution (SNAr) would require the formation of a highly strained four-membered azetine ring, which is thermodynamically forbidden under standard conditions.

Orthogonal Reactivity Hierarchy Because intramolecular reactions are suppressed, the molecule is primed for controlled, stepwise intermolecular functionalization:

  • Site 1: The Aliphatic Amine. With a pKa of ~9.5, the primary amine is the most nucleophilic site. It must be reacted first (e.g., via N-acylation or Boc-protection) to prevent it from acting as an intermolecular nucleophile in subsequent steps, which would lead to uncontrolled polymerization.

  • Site 2: The Activated Aryl Fluoride. The fluorine atom is highly susceptible to SNAr[3]. The strongly electron-withdrawing nitrile group at C1 withdraws electron density via resonance and inductive effects, activating the ortho C2 position[4]. Recent kinetic studies demonstrate that such SNAr reactions on moderately electron-deficient aryl fluorides exist on a mechanistic continuum between stepwise and concerted pathways, often subject to general base catalysis[5].

  • Site 3: The Nitrile Group. Once the amine and fluorine are functionalized, the nitrile serves as a late-stage electrophilic hub for hydrolysis (to amides/acids) or cyclization (e.g., tetrazole formation).

Visualizing the Synthetic Logic

Workflow SM 3-(Aminomethyl)- 2-fluorobenzonitrile (Trifunctional Hub) Step1 Step 1: N-Functionalization (e.g., Amidation) SM->Step1 Aliphatic Amine (Highest Nucleophilicity) Step2 Step 2: SNAr at C2 (Displace Fluorine) Step1->Step2 Activated Aryl Fluoride (Requires Base/Heat) Step3 Step 3: Nitrile Modification (e.g., Tetrazole) Step2->Step3 Electrophilic Carbon (Late-Stage)

Figure 1: Orthogonal functionalization workflow for 3-(Aminomethyl)-2-fluorobenzonitrile.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. If Protocol A (Protection/Amidation) fails to reach 100% conversion, Protocol B (SNAr) will immediately yield an intractable mixture of oligomers—serving as a built-in diagnostic check for workflow integrity.

Protocol A: Chemoselective N-Acylation (Amidation)

Objective: Selectively functionalize the primary amine while leaving the C2-fluorine and C1-nitrile intact. Causality: HATU is selected as the coupling reagent because it rapidly generates a highly reactive HOAt-active ester, driving the amidation to completion before any competing intermolecular SNAr can occur at room temperature. DIPEA is used as a non-nucleophilic base to liberate the free amine from its HCl salt without attacking the fluorobenzonitrile core.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under N₂ at 0 °C.

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes to form the active ester.

  • Coupling: Add 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (1.0 equiv)[2] in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 1M HCl . Diagnostic Check: The acidic wash selectively protonates and removes any unreacted starting amine. If the subsequent LC-MS shows high purity of the neutral amide, Step 1 is validated.

Protocol B: Intermolecular SNAr of the C2-Fluorine

Objective: Displace the C2-fluorine of the N-protected intermediate with a secondary amine (e.g., morpholine)[4]. Causality: Nucleophilic aromatic substitution provides metal-free access to functionalized arenes[6]. K₂CO₃ is chosen as a mild, insoluble base to scavenge the HF byproduct without causing hydrolysis of the nitrile group. DMF is required to stabilize the highly polar Meisenheimer transition state.

  • Setup: To a pressure vial, add the N-protected intermediate from Protocol A (1.0 equiv), morpholine (1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. Mechanistic Note: Heating is required to overcome the activation energy of breaking aromaticity during the rate-limiting addition step[4].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine to remove DMF. Purify via silica gel chromatography.

Mechanism Reactant N-Protected 2-Fluorobenzonitrile Meisenheimer Meisenheimer Complex (Anion Stabilized by -CN) Reactant->Meisenheimer Addition (Rate Limiting) Nu Nucleophile (e.g., R2NH) Nu->Meisenheimer Attacks C2 Product C2-Substituted Benzonitrile + F⁻ Meisenheimer->Product Elimination (Fast)

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.

Quantitative Data Presentation

The excellent affinity of fluorine for substitution is successfully exploited in pharmaceutical chemistry[7]. The table below summarizes the typical reactivity profile of the C2-fluorine in N-protected 3-(aminomethyl)-2-fluorobenzonitrile analogs across various nucleophiles.

Table 1: Representative SNAr Reactivity Profile for C2-Fluorobenzonitriles

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)ChemoselectivityExpected Yield
Secondary Amine MorpholineK₂CO₃DMF8012C2-Substitution>85%
Primary Aryl Amine AnilineCs₂CO₃DMSO12024C2-Substitution60-70%
Alkoxide Sodium MethoxideNoneMeOH654C2-Substitution>90%
Thiolate ThiophenolK₂CO₃MeCN252C2-Substitution>95%

Note: Thiolates are highly polarizable (soft nucleophiles) and react rapidly even at room temperature, whereas harder nucleophiles like anilines require elevated temperatures and stronger bases.

References

  • 3-(Aminomethyl)-2-fluorobenzonitrile - CAS:1145679-90-8. YanmeiBio.
  • gevaarsetiket 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride. Chemical-Label.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. BenchChem.
  • Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8. EvitaChem.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH).
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. National Institutes of Health (NIH).
  • Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution. RSC Publishing.

Sources

Method

Derivatization of 3-(Aminomethyl)-2-fluorobenzonitrile

An Application Guide to the Strategic Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the derivatization strategies for 3-(amino...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the derivatization strategies for 3-(aminomethyl)-2-fluorobenzonitrile. This versatile building block is of significant interest due to its unique combination of a reactive primary amine, a metabolically robust fluorinated aromatic ring, and a synthetically useful nitrile moiety. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol optimization, reaction mechanism, and the strategic selection of derivatization pathways. Detailed, step-by-step protocols for key transformations, including N-acylation, N-sulfonylation, and reductive amination, are presented alongside troubleshooting advice and workflow visualizations to ensure experimental success and reproducibility.

Introduction: The Strategic Value of 3-(Aminomethyl)-2-fluorobenzonitrile

3-(Aminomethyl)-2-fluorobenzonitrile has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its utility stems from a trifecta of structural features that offer distinct advantages in drug design:

  • The Primary Aminomethyl Group: This is the principal reactive handle for synthetic diversification. As a nucleophilic primary amine, it readily participates in a wide array of bond-forming reactions, allowing for the systematic exploration of chemical space around the core scaffold.[1][2]

  • The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the aminomethyl group significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect (-I), which modulates the basicity and nucleophilicity of the adjacent amine.[1] In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[2][3]

  • The 3-Cyano Group: The nitrile group is a versatile functional moiety. It is a potent electron-withdrawing group, further influencing the electronic character of the aromatic ring.[1] Synthetically, it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, offering secondary points for diversification.[2]

The specific arrangement of these groups—with the aminomethyl and fluoro substituents ortho to each other and meta to the nitrile—creates a unique electronic and steric environment that dictates the molecule's reactivity and makes it a compelling starting point for library synthesis and lead optimization campaigns.

Core Reactivity: Understanding the Nucleophilic Character

The derivatization chemistry of 3-(aminomethyl)-2-fluorobenzonitrile is dominated by the nucleophilic nature of the primary amine. However, its reactivity is tempered by the electronic effects of the ring substituents.

// Style Edges edge [color="#5F6368"]; }

Caption: Logical flow of substituent effects on amine reactivity.

The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which reduces the electron density on the nitrogen atom of the adjacent aminomethyl group.[1] Similarly, the nitrile group at the 3-position also contributes an inductive pull. While fluorine can technically donate electron density through resonance (+R), its inductive effect is generally dominant in influencing the reactivity of adjacent groups.[1] The net result is a primary amine that is less basic and less nucleophilic than a simple benzylamine, a critical consideration for reaction setup. This attenuated reactivity can be advantageous, often preventing side reactions like over-alkylation, but it necessitates careful selection of reagents and conditions to drive transformations to completion.

Key Derivatization Protocols

The following sections provide detailed protocols for the most common and synthetically valuable derivatizations of 3-(aminomethyl)-2-fluorobenzonitrile.

N-Acylation: Formation of Amide Bonds

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to a vast array of carboxylic acids.[4] This reaction introduces functionality that can participate in crucial hydrogen bonding interactions with biological targets.

Scientific Rationale: The conversion of the amine to an amide replaces a basic primary amine with a neutral, planar amide group. This transformation dramatically alters the polarity, hydrogen bonding capability, and conformational properties of the molecule, which is fundamental for tuning pharmacological activity.

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol details a standard procedure using an acyl chloride under Schotten-Baumann-like conditions.[5]

// Nodes start [label="Dissolve 3-(aminomethyl)-2-fluorobenzonitrile (1.0 eq)\nand Triethylamine (1.2 eq) in anhydrous DCM", fillcolor="#F1F3F4"]; cool [label="Cool mixture to 0 °C\n(Ice Bath)", fillcolor="#E8F0FE"]; add_acyl [label="Add Acyl Chloride (1.1 eq) in DCM\ndropwise over 20 min", fillcolor="#FCE8E6"]; react [label="Warm to Room Temperature\nStir for 2-4 hours\n(Monitor by TLC/LC-MS)", fillcolor="#E6F4EA"]; workup [label="Quench with aq. NaHCO₃\nExtract with DCM", fillcolor="#F1F3F4"]; purify [label="Dry (Na₂SO₄), Filter, Concentrate\nPurify via Column Chromatography", fillcolor="#F1F3F4"]; product [label="Isolate N-Acylated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_acyl; add_acyl -> react; react -> workup; workup -> purify; purify -> product;

// Edge Styles edge [color="#5F6368"]; }

Caption: General workflow for the N-acylation reaction.

  • Reactor Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(aminomethyl)-2-fluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM, ~10 volumes).

  • Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. Maintain the internal temperature below 10 °C.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.[5]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final N-acylated product.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseYield (%)Purity (%) (LC-MS)
1Acetyl ChlorideEt₃N>90>95
2Benzoyl ChlorideDIPEA>85>95
34-Methoxybenzoyl ChlorideDIPEA>88>95

Note: Yields are representative and may vary based on scale and purification efficiency.

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical derivatization, as this functional group is a key component of numerous therapeutic agents.[7] N-sulfonylated derivatives can act as bioisosteres for carboxylic acids or amides and can form strong interactions with protein targets.[8][9]

Scientific Rationale: Sulfonamides are generally stable to metabolic degradation and introduce a tetrahedral geometry with two hydrogen bond acceptors (the sulfonyl oxygens). This transformation can significantly enhance binding affinity and modulate the pharmacokinetic profile of a lead compound.

Experimental Protocol: N-Sulfonylation with Sulfonyl Chlorides

  • Reactor Setup: Dissolve 3-(aminomethyl)-2-fluorobenzonitrile (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and a non-nucleophilic base.

  • Base Addition: If not using pyridine as the solvent, add a base such as triethylamine or DIPEA (1.5 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, 1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water. If using DCM, separate the organic layer. If using pyridine, remove it under reduced pressure and partition the residue between ethyl acetate and 1M HCl.

  • Isolation: Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and widely used method in medicinal chemistry for forming C-N bonds, allowing for the introduction of a diverse range of substituents. It is a one-pot process that converts the primary amine into a more sterically hindered and often more lipophilic secondary amine, avoiding the over-alkylation issues common with direct alkylation.[10]

Scientific Rationale: This reaction allows for the coupling of the aminobenzonitrile core with a vast library of commercially available aldehydes and ketones. This rapid diversification is ideal for structure-activity relationship (SAR) studies, enabling fine-tuning of a compound's properties.[4]

Experimental Protocol: One-Pot Reductive Amination

// Nodes start [label="Combine 3-(aminomethyl)-2-fluorobenzonitrile (1.0 eq),\nAldehyde/Ketone (1.0 eq), and Acetic Acid (cat.) in DCM", fillcolor="#F1F3F4"]; imine_formation [label="Stir at Room Temperature for 1 hour\n(Imine Formation)", fillcolor="#E8F0FE"]; reduction [label="Add Sodium Triacetoxyborohydride (STABH) (1.5 eq)\nin portions", fillcolor="#FCE8E6"]; react [label="Stir at Room Temperature for 16 hours\n(Monitor by LC-MS)", fillcolor="#E6F4EA"]; workup [label="Quench with aq. NaHCO₃\nExtract with DCM", fillcolor="#F1F3F4"]; purify [label="Dry (Na₂SO₄), Filter, Concentrate\nPurify via Column Chromatography", fillcolor="#F1F3F4"]; product [label="Isolate Secondary Amine Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> imine_formation; imine_formation -> reduction [label="In-situ"]; reduction -> react; react -> workup; workup -> purify; purify -> product;

// Edge Styles edge [color="#5F6368"]; }

Caption: Workflow for one-pot reductive amination.

  • Reactor Setup: To a solution of 3-(aminomethyl)-2-fluorobenzonitrile (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 equivalents).[4]

  • Imine Formation: Add a catalytic amount of acetic acid (~5-10 mol%) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.[4]

  • Reduction: To the solution containing the in-situ-formed imine, add sodium triacetoxyborohydride (STABH, 1.5 equivalents) portion-wise. STABH is a mild and selective reducing agent that can reduce the imine in the presence of the unreacted aldehyde.[10]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by LC-MS.[1]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Isolation: Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl PartnerReducing AgentYield (%)Purity (%) (LC-MS)
1BenzaldehydeSTABH>80>95
2CyclohexanoneSTABH>75>95
3IsobutyraldehydeSTABH>85>95

Troubleshooting and Field Insights

  • Low Reactivity: Due to the electron-withdrawing nature of the substituents, reactions may be sluggish. For N-acylations, consider converting the carboxylic acid to a more reactive species using coupling reagents like HATU or T3P.[4] For alkylations, stronger bases or higher temperatures may be required, but must be balanced against potential side reactions.

  • Nitrile Hydrolysis: Under strong acidic or basic conditions, particularly during work-up at elevated temperatures, the nitrile group can hydrolyze to an amide or carboxylic acid.[11][12] It is crucial to maintain a neutral or mildly basic pH during aqueous work-ups whenever possible.

  • Protecting Group Strategy: If subsequent reaction steps involve harsh conditions that could affect the newly formed derivative or the nitrile group, the use of a protecting group on the amine (e.g., Boc or Cbz) prior to derivatization may be a prudent strategy.[12]

  • Purification Challenges: The basicity of the amine products can sometimes lead to tailing on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) or using a different stationary phase like alumina can mitigate this issue.[6]

Conclusion

3-(Aminomethyl)-2-fluorobenzonitrile stands as a strategically important and highly versatile starting material for medicinal chemistry programs. A thorough understanding of its electronic properties and the application of robust, optimized protocols for its derivatization are key to unlocking its full potential. The methodologies for N-acylation, N-sulfonylation, and reductive amination detailed in this guide provide a solid foundation for the rapid and efficient synthesis of diverse compound libraries, accelerating the journey from a simple building block to a promising clinical candidate.

References

  • Smolecule. (2023, August 16). Buy 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride | 1354951-19-1.
  • Benchchem. Application of 5-(Aminomethyl)-2-fluorobenzonitrile in parallel synthesis.
  • Benchchem. A Comparative Analysis of the Reactivity of 5-(Aminomethyl)-2-fluorobenzonitrile and 4-.
  • Benchchem. The Strategic Role of 5-(Aminomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide.
  • Benchchem. Side reaction products in the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile derivatives.
  • Benchchem. Preventing decomposition of 5-(Aminomethyl)-2-fluorobenzonitrile during reactions.
  • Benchchem. Scaling up reactions involving 5-(Aminomethyl)-2-fluorobenzonitrile.
  • TargetMol. 4-(Aminomethyl)benzonitrile hydrochloride.
  • Synple Chem. Application Note – Reductive Amination.
  • Benchchem. A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research.
  • BLD Pharm. 1795283-40-7|3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Melnyk, O. et al. (2018). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv.
  • Ferlin, F. et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Souers, A. J. et al. (2018). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. PMC.
  • Katritzky, A. R. et al. (2005). N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. Journal of Organic Chemistry.
  • Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
  • PubChem. 3-Amino-2-fluorobenzonitrile.
  • Spencer, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC.
  • Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Mandity, I. M. & Fülöp, F. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • D'hooghe, M. & De Kimpe, N. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum.
  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Zhang, R. et al. (2025). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc.
  • Ckless, K. et al. (2011). A methodology for simultaneous fluorogenic derivatization and boronate affinity enrichment of 3-nitrotyrosine-containing peptides. PubMed.
  • Gavrylenko, O.V. et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate.
  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.
  • Benchchem. Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

Sources

Application

Application Note: 3-(Aminomethyl)-2-fluorobenzonitrile in Targeted Drug Discovery &amp; Medicinal Chemistry

Executive Summary 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a primary benzylic amine, an ortho-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a primary benzylic amine, an ortho-fluorine atom, and a meta-nitrile group, this scaffold offers a unique combination of steric, electronic, and reactive properties. It is prominently utilized in the synthesis of small-molecule therapeutics, particularly in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists and N-methyl-D-aspartate (NMDA) receptor modulators.

This application note provides an in-depth analysis of its physicochemical profile, mechanistic utility in drug design, and field-validated experimental protocols for its incorporation into complex drug candidates.

Physicochemical & Structural Profiling

The strategic placement of functional groups on the benzene ring dictates both the biological behavior and synthetic reactivity of the molecule. Table 1 summarizes its core properties.

Table 1: Physicochemical Properties of 3-(Aminomethyl)-2-fluorobenzonitrile

PropertyValue / Description
Chemical Name 3-(Aminomethyl)-2-fluorobenzonitrile
CAS Number 1145679-90-8 (Free base) / 1795283-40-7 (HCl salt)
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 2 (Nitrile -CN, Fluorine -F)
Rotatable Bonds 1 (Benzylic C-N bond)
Topological Polar Surface Area 49.8 Ų

Mechanistic Insights: Why this Building Block?

The utility of 3-(Aminomethyl)-2-fluorobenzonitrile goes beyond simple structural connectivity. Its value lies in the precise electronic and spatial effects it imparts on a drug candidate [1].

  • The Fluorine Effect: The introduction of the highly electronegative fluorine atom ortho to the aminomethyl group exerts a profound inductive electron-withdrawing effect. This slightly lowers the pKa of the benzylic amine compared to an unsubstituted benzylamine. Biologically, this C-F bond increases the metabolic stability of the resulting amides against oxidative dealkylation by cytochrome P450 enzymes. Furthermore, the fluorine atom can participate in multipolar interactions with protein backbone amides, locking the molecule into a bioactive conformation via gauche effects [1].

  • The Nitrile Handle: The -CN group serves a dual purpose. Biologically, it acts as a strong hydrogen bond acceptor and a bioisostere for halogens or alkynes, often projecting into tight, hydrophobic receptor pockets. Synthetically, it is a latent bioisostere for carboxylic acids; it can be converted into a 1H-tetrazole via a [3+2] cycloaddition, providing a metabolically stable, lipophilic acid equivalent for targeting G-Protein Coupled Receptors (GPCRs).

  • The Benzylic Amine: The primary amine is primed for diverse functionalization, acting as a versatile nucleophile for amide couplings, reductive aminations, and urea formations.

Key Applications in Drug Discovery

A. GnRH Receptor Antagonists

Substituted benzylamines are critical for occupying the hydrophobic binding pocket of the GnRH receptor. The 2-fluoro-3-cyanobenzyl moiety provides the exact steric bulk and electrostatic profile required to disrupt the binding of the native decapeptide, effectively antagonizing the Gq/11 signaling pathway and halting the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [2].

B. NMDA Receptor Modulators

Thiazolopyrimidinone derivatives incorporating the 3-(aminomethyl)-2-fluorobenzonitrile scaffold have demonstrated high efficacy in modulating NMDA receptor activity. The rigidified benzylamine linker ensures optimal vector projection of the thiazolopyrimidinone core into the allosteric binding site, a mechanism crucial for treating neurological and psychiatric conditions [3].

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield and purity when working with the deactivated benzylic amine and the robust nitrile group.

Protocol 1: High-Efficiency Amide Coupling (Inhibitor Synthesis)

Causality & Rationale: Due to the inductive deactivation by the ortho-fluorine, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics. We employ HATU, which generates a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion even with sterically hindered or electronically deactivated amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. (Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl salt of the amine, while HATU ensures rapid ester activation).

  • Coupling: Add 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (1.1 eq) to the mixture. Stir for 2-4 hours at room temperature. Monitor via LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition and remove DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Late-Stage Tetrazole Synthesis via [3+2] Cycloaddition

Causality & Rationale: Converting the nitrile to a tetrazole creates a lipophilic acid bioisostere. Using sodium azide with zinc bromide serves as a safe, Lewis acid-catalyzed method that avoids the accumulation of volatile, highly toxic hydrazoic acid while significantly accelerating the cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile-containing intermediate (1.0 eq) generated from Protocol 1 in a mixture of 2-propanol and water (2:1 v/v).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and zinc bromide (ZnBr₂, 1.5 eq). (Note: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, drastically lowering the activation energy for the azide cycloaddition).

  • Reaction: Heat the mixture to 90°C under reflux for 16-24 hours. Monitor via LC-MS until the nitrile peak is fully consumed.

  • Work-up: Cool to room temperature. Adjust the pH to 3 using 1M HCl to protonate the newly formed tetrazole, rendering it organic-soluble. Extract with ethyl acetate (3x).

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and recrystallize the crude product from an ethanol/water mixture to yield the pure tetrazole derivative.

Workflows and Pathway Visualizations

SyntheticWorkflow Core 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) Amide Amide Coupling (HATU / DIPEA) Core->Amide Amine Reactivity RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Urea Urea Formation (Isocyanates) Core->Urea Tetrazole Tetrazole Synthesis ([3+2] Cycloaddition) Amide->Tetrazole Nitrile Reactivity Amidine Amidine Formation (Pinner Reaction) Amide->Amidine Drug2 NMDA Receptor Modulators Amide->Drug2 Drug1 GnRH Receptor Antagonists Tetrazole->Drug1

Synthetic versatility and derivatization workflow of 3-(Aminomethyl)-2-fluorobenzonitrile.

GnRHPathway GnRH Endogenous GnRH Receptor GnRH Receptor (GPCR) GnRH->Receptor Binds Antagonist Fluorobenzonitrile-derived Antagonist Antagonist->Receptor Competitive Inhibition Block Signal Blockade Antagonist->Block Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Hormones LH & FSH Secretion Ca->Hormones Block->Gq Prevents Activation

Mechanism of action: Fluorobenzonitrile derivatives acting as GnRH receptor antagonists.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link][1]

  • Kim, J. et al. (2016). Gonadotropin releasing hormone receptor antagonists, method for the preparation thereof and pharmaceutical composition comprising the same. U.S. Patent No. 9,481,684.[2]

  • Volgraf, M. et al. (2015). Thiazolopyrimidinones as modulators of nmda receptor activity. WIPO Patent Application No. WO2015052226A1.[3]

Sources

Method

Application Note: Synthesis and Purification of 3-(Aminomethyl)-2-fluorobenzonitrile

Strategic Route Design & Introduction The compound 3-(Aminomethyl)-2-fluorobenzonitrile is a highly versatile bifunctional building block utilized extensively in the development of kinase inhibitors, GPCR antagonists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Design & Introduction

The compound 3-(Aminomethyl)-2-fluorobenzonitrile is a highly versatile bifunctional building block utilized extensively in the development of kinase inhibitors, GPCR antagonists, and advanced heterocyclic scaffolds. The molecule presents a unique synthetic challenge: it contains both an electrophilic aromatic nitrile (-CN) and a reactive aryl fluoride (-F).

To synthesize this target from commercially available 2-fluoro-3-methylbenzonitrile, standard reductive amination or direct cross-coupling strategies are often unsuitable due to the risk of side reactions. Instead, we outline a robust, field-proven three-step sequence: Wohl-Ziegler Bromination , Nucleophilic Azidation , and Staudinger Reduction . This route ensures absolute chemoselectivity, preventing the premature reduction of the nitrile group or the hydrodefluorination of the aromatic ring.

Workflow SM 2-Fluoro-3-methyl benzonitrile Int1 3-(Bromomethyl)-2- fluorobenzonitrile SM->Int1 NBS, AIBN MeCN, 80°C Int2 3-(Azidomethyl)-2- fluorobenzonitrile Int1->Int2 NaN3, DMF RT, 12h Prod 3-(Aminomethyl)-2- fluorobenzonitrile Int2->Prod 1. PPh3, THF 2. H2O, 60°C

Fig 1: Three-step synthetic workflow for 3-(Aminomethyl)-2-fluorobenzonitrile.

Mechanistic Rationale & Causality

The Wohl-Ziegler Bromination

The first step requires the functionalization of the inert benzylic methyl group to yield 3-(bromomethyl)-2-fluorobenzonitrile (CAS: 1246527-18-3)[1]. We employ N-Bromosuccinimide (NBS) rather than molecular bromine (


). NBS provides a constant, low concentration of 

in solution, which suppresses competing electrophilic aromatic substitution on the electron-deficient ring. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition at 80 °C perfectly matches the reflux temperature of acetonitrile, generating nitrogen gas and driving the formation of the necessary succinimidyl radicals[2].
Chemoselective Staudinger Reduction

Converting the intermediate azide to a primary amine is the most critical juncture. Standard catalytic hydrogenation (e.g.,


 with Pd/C) or hydride donors (e.g., 

) are strictly avoided here. These harsh conditions would inevitably reduce the nitrile group to a secondary or primary amine mixture, destroying the molecule's bifunctional utility.

The Staudinger reduction is deployed because it is 100% chemoselective for the azide. Triphenylphosphine (


) acts as a soft nucleophile, attacking the azide to form a phosphazide intermediate. The subsequent expulsion of nitrogen gas provides an irreversible thermodynamic driving force, yielding an iminophosphorane that is easily hydrolyzed by water to the target amine. The nitrile and fluorine remain untouched.

Staudinger Azide Alkyl Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Addition Phosphine Triphenylphosphine (PPh3) Phosphine->Phosphazide Nucleophilic Addition Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane -N2 (Gas Evolution) Amine Primary Amine (R-NH2) Iminophosphorane->Amine +H2O (Hydrolysis) Oxide Triphenylphosphine Oxide (O=PPh3) Iminophosphorane->Oxide Byproduct

Fig 2: Mechanistic pathway of the Staudinger reduction ensuring chemoselectivity.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile

Self-Validation Check: The reaction progress is indicated by the transition of the heavy NBS powder at the bottom of the flask to succinimide, which floats at the solvent surface.

  • Setup: In a flame-dried 500 mL round-bottom flask, dissolve 2-fluoro-3-methylbenzonitrile (10.0 g, 74.0 mmol) in anhydrous acetonitrile (200 mL).

  • Reagent Addition: Add N-Bromosuccinimide (14.5 g, 81.4 mmol, 1.1 eq) and AIBN (0.61 g, 3.7 mmol, 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 4–6 hours[2]. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0-5% EtOAc in Hexanes) to afford the product as an off-white solid.

Step 2: Synthesis of 3-(Azidomethyl)-2-fluorobenzonitrile

Safety Warning: Sodium azide is highly toxic and potentially explosive. Never use halogenated solvents (e.g., dichloromethane) in this step, as they can react with


 to form explosive diazidomethane.
  • Setup: Dissolve 3-(bromomethyl)-2-fluorobenzonitrile (12.0 g, 56.1 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Slowly add sodium azide (4.38 g, 67.3 mmol, 1.2 eq) in portions at 0 °C.

  • Reaction: Warm the mixture to room temperature (25 °C) and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate carefully under reduced pressure (do not heat above 40 °C) to yield the azide as a pale yellow oil. Use immediately in the next step.
    
Step 3: Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride

Expertise Insight: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from products via chromatography. We utilize an acid-base extraction to cleanly partition the basic amine into the aqueous layer, leaving the neutral TPPO in the organic phase.

  • Setup: Dissolve the crude 3-(azidomethyl)-2-fluorobenzonitrile (9.0 g, ~51 mmol) in THF (150 mL).

  • Reduction: Cool the solution to 0 °C. Add triphenylphosphine (14.7 g, 56.1 mmol, 1.1 eq) portion-wise. Stir at room temperature for 2 hours. Self-Validation Check: Observe steady nitrogen gas evolution; cessation indicates complete formation of the iminophosphorane.

  • Hydrolysis: Add deionized water (9.2 mL, ~510 mmol, 10 eq). Heat the mixture to 60 °C for 4 hours.

  • Acid-Base Workup: Cool to room temperature and concentrate the THF. Dissolve the residue in Dichloromethane (150 mL) and extract with 1M HCl (3 x 100 mL). The amine moves to the aqueous layer; TPPO remains in the DCM.

  • Free-Basing & Salt Formation: Basify the combined aqueous layers to pH 12 using 2M NaOH at 0 °C. Extract the free amine with DCM (3 x 100 mL). Dry the organics over

    
     and concentrate. To enhance stability, dissolve the free amine in diethyl ether and add 2M HCl in ether to precipitate 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS: 1795283-40-7)[3] as a white powder. Filter and dry under vacuum.
    

Quantitative Data & Analytical Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

StepTransformationReagents & EquivalentsSolventTempTimeYield
1 Benzylic BrominationNBS (1.1 eq), AIBN (0.05 eq)Acetonitrile80 °C4 h82%
2 Nucleophilic Azidation

(1.2 eq)
DMF25 °C12 h91%
3 Staudinger Reduction

(1.1 eq),

(10 eq)
THF0 °C to 60 °C6 h85%

Table 2: Analytical Characterization Summary

CompoundAppearanceKey

NMR Signals (

/

)
MS (m/z)HPLC Purity
Bromide Intermediate Off-white solid4.55 (s, 2H, -

)
214.0

>98%
Azide Intermediate Pale yellow oil4.42 (s, 2H, -

)
177.1

>95%
Amine HCl Salt White powder8.40 (br s, 3H, -

), 4.15 (s, 2H, -

)
151.1

>99%

References

  • Chemical-Label. "3-(aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS: 1795283-40-7)." URL: [Link]

  • United States Patent and Trademark Office. "." Google Patents. URL:

  • Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. "Sixty years of staudinger reaction." Tetrahedron 37.3 (1981): 437-472. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile via a Sustainable Delépine Pathway

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride (CAS: 1145679-90-8 / 1795283-40-7) Introduction and Rationale 3-(A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride (CAS: 1145679-90-8 / 1795283-40-7)

Introduction and Rationale

3-(Aminomethyl)-2-fluorobenzonitrile[1] is a highly versatile building block utilized in the development of kinase inhibitors, BACE inhibitors, and advanced pharmaceutical intermediates. The precise arrangement of the ortho-fluoro and meta-cyano groups relative to the aminomethyl moiety dictates its unique reactivity and imparts metabolic stability to derived drug candidates.

Scaling up the synthesis of primary benzylic amines is notoriously challenging. Traditional methods often suffer from critical flaws at scale:

  • Direct Amination: Plagued by over-alkylation, leading to inseparable mixtures of primary, secondary, and tertiary amines.

  • Azide Reduction (Staudinger): Involves sodium azide, which forms explosive intermediates and highly toxic hydrazoic acid under acidic conditions.

  • Gabriel Synthesis: Suffers from poor atom economy and requires harsh, hydrazine-based deprotection conditions that complicate downstream purification.

This Application Note details a highly scalable, self-validating, and green synthetic route. By leveraging a radical benzylic bromination[2] followed by a modified Delépine reaction[3] using dimethyl carbonate (DMC) as a sustainable solvent[4], this protocol entirely eliminates the need for chromatographic purification and avoids hazardous reagents.

Synthetic Strategy & Mechanistic Causality

The synthesis is a robust two-step process starting from commercially available 2-fluoro-3-methylbenzonitrile.

Workflow SM 2-Fluoro-3-methylbenzonitrile (Starting Material) Step1 Step 1: Radical Bromination NBS, AIBN, MeCN, 80°C SM->Step1 Int 3-(Bromomethyl)-2-fluorobenzonitrile (Intermediate) Step1->Int Step2 Step 2: Delépine Amination 1. HMTA, DMC, 60°C 2. HCl, EtOH, Reflux Int->Step2 Prod 3-(Aminomethyl)-2-fluorobenzonitrile HCl (Final Product) Step2->Prod

Figure 1: Synthetic workflow for 3-(Aminomethyl)-2-fluorobenzonitrile scale-up.

Step 1: Radical Benzylic Bromination

The transformation begins with the Wohl-Ziegler bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[2].

  • Regioselectivity: The benzylic position is exclusively targeted via a radical mechanism.

  • Stoichiometric Control: Limiting NBS to 1.05 equivalents is critical. Excess NBS leads to gem-dibromination, which hydrolyzes to an unwanted aldehyde during downstream processing.

  • Solvent Choice: Acetonitrile is selected over traditional carbon tetrachloride (CCl₄) due to its superior safety profile and excellent solubility for the reactants at reflux.

Step 2: The Sustainable Delépine Reaction

The intermediate 3-(bromomethyl)-2-fluorobenzonitrile[5] is converted to the primary amine via the Delépine reaction[3].

  • Avoidance of Over-alkylation: Hexamethylenetetramine (HMTA) acts as a bulky nucleophile. Once it undergoes an SN2 reaction with the benzylic bromide, the resulting quaternary ammonium salt is sterically hindered and electronically deactivated, entirely preventing secondary and tertiary amine formation[3].

  • Green Solvent (DMC): Traditionally, chloroform is used to precipitate the quaternary salt. Here, we substitute chloroform with dimethyl carbonate (DMC)[4]. DMC is a non-toxic, biodegradable solvent that perfectly mimics the solubility differential: the starting materials are soluble, but the quaternary salt is highly insoluble. This drives the reaction to completion via precipitation and allows for isolation by simple filtration[4].

  • Formaldehyde Trapping: Hydrolysis is performed using ethanolic HCl rather than aqueous HCl. The ethanol reacts with the released formaldehyde to form formaldehyde diethyl acetal, preventing the reductive methylation (Eschweiler-Clarke type side reactions) of the newly formed primary amine[3].

Delepine RBr Alkyl Bromide (Electrophile) Quat Quaternary Ammonium Salt (Insoluble Precipitate) RBr->Quat SN2 Alkylation HMTA Hexamethylenetetramine (Nucleophile) HMTA->Quat SN2 Alkylation Hydrolysis Acidic Ethanol (HCl / EtOH) Quat->Hydrolysis Hydrolysis Amine Primary Amine HCl (Target) Hydrolysis->Amine Cleavage Acetal Formaldehyde Diethyl Acetal (Byproduct) Hydrolysis->Acetal Cleavage

Figure 2: Mechanism of the Delépine reaction highlighting SN2 attack and acidic hydrolysis.

Comparative Analysis of Amination Strategies

To justify the selection of the Delépine reaction for scale-up, the following table summarizes the operational metrics of common benzylic amination pathways.

Amination StrategyReagents UsedYield ProfileScalability & SafetyGreen Chemistry Profile
Azide Reduction NaN₃, PPh₃, H₂OHigh (80-90%)Poor: Risk of explosive intermediates and toxic hydrazoic acid.Poor: Generates stoichiometric triphenylphosphine oxide waste.
Gabriel Synthesis Potassium phthalimide, HydrazineModerate (65-75%)Moderate: Hydrazine is highly toxic and carcinogenic.Poor: Low atom economy; generates large amounts of phthalhydrazide waste.
Modified Delépine HMTA, DMC, HCl/EtOHHigh (85-95%)Excellent: No explosive risks. Intermediates are stable solids.Excellent: Utilizes green solvent (DMC)[4]; avoids chromatography.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile

This protocol is designed as a self-validating system. The physical state of the succinimide byproduct acts as an in-process visual indicator.

Reagents:

  • 2-Fluoro-3-methylbenzonitrile: 100.0 g (0.74 mol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 138.3 g (0.77 mol, 1.05 eq)

  • Azobisisobutyronitrile (AIBN): 6.0 g (0.037 mol, 0.05 eq)

  • Acetonitrile (MeCN): 800 mL

Step-by-Step Procedure:

  • Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 2-fluoro-3-methylbenzonitrile and MeCN.

  • Add NBS and AIBN to the stirring solution at room temperature.

  • Gradually heat the mixture to reflux (approx. 80 °C).

  • In-Process Control (IPC): Maintain reflux for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV detection). The reaction is complete when the starting material spot (Rf ~ 0.5) is consumed.

  • Self-Validation Check: Turn off the stirrer briefly. Succinimide (the byproduct of NBS) is insoluble in cold MeCN and will float to the surface, indicating successful bromine transfer.

  • Cool the reaction mixture to 0-5 °C in an ice bath and stir for 30 minutes to fully precipitate the succinimide.

  • Filter the mixture through a sintered glass funnel and wash the filter cake with cold MeCN (100 mL).

  • Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (500 mL) and Water (500 mL).

  • Separate the organic layer, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 3-(bromomethyl)-2-fluorobenzonitrile[5] as a pale yellow solid. Yield: ~150 g (95%). Use directly in the next step.

Protocol 2: Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride

This step utilizes precipitation-driven thermodynamics to ensure high purity without chromatography.

Reagents:

  • 3-(Bromomethyl)-2-fluorobenzonitrile: 150.0 g (0.70 mol, 1.0 eq)

  • Hexamethylenetetramine (HMTA): 108.0 g (0.77 mol, 1.1 eq)

  • Dimethyl Carbonate (DMC): 1.2 L

  • Ethanol (Absolute): 800 mL

  • Concentrated HCl (37% aq): 150 mL (Alternatively, use 3M ethanolic HCl)

Step-by-Step Procedure:

  • Quaternary Salt Formation: Dissolve 3-(bromomethyl)-2-fluorobenzonitrile in DMC (1.2 L) in a 3 L reactor.

  • Add HMTA in one portion. Heat the stirred mixture to 60 °C.

  • Self-Validation Check: Within 30-45 minutes, a thick white precipitate (the quaternary ammonium salt) will begin to form. If the solution remains clear, verify the reaction temperature.

  • Stir at 60 °C for 3 hours. Cool the suspension to room temperature.

  • Filter the white precipitate and wash thoroughly with fresh DMC (2 x 200 mL) to remove any unreacted starting materials. Air dry the solid for 1 hour.

  • Hydrolysis: Transfer the dried quaternary salt to a clean 2 L flask. Suspend the solid in absolute Ethanol (800 mL).

  • Slowly add concentrated HCl (150 mL) to the suspension. Caution: Mild exotherm.

  • Heat the mixture to reflux (78 °C) for 2 hours. The suspension will initially clear as the salt dissolves, followed by the precipitation of ammonium chloride (NH₄Cl) as the HMTA cage breaks down[3].

  • Cool the mixture to room temperature and filter off the insoluble NH₄Cl.

  • Concentrate the filtrate under reduced pressure to approximately 200 mL. Add Ethyl Acetate (600 mL) dropwise while stirring vigorously to crystallize the product.

  • Filter the resulting white crystals, wash with cold Ethyl Acetate, and dry under vacuum at 40 °C to afford pure 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride. Overall Yield: ~110 g (84% over two steps).

References

  • Jordan, A., et al. "Assessing the Limits of Sustainability for the Delépine Reaction." ACS Sustainable Chemistry & Engineering, 2020.[4]

  • Organic Chemistry Portal. "Delépine Reaction." Organic-Chemistry.org.[3]

  • ChemScene. "3-(Bromomethyl)-2-fluorobenzonitrile Product Information." ChemScene.com.[5]

  • BLD Pharm. "3-(Aminomethyl)-2-fluorobenzonitrile." BLDPharm.com.[1]

  • Google Patents. "WO2012087237A1 - Compounds and their use as bace inhibitors (NBS Bromination Protocol)." Patents.google.com.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 3-(Aminomethyl)-2-fluorobenzonitrile

Welcome to the Technical Support Center for 3-(Aminomethyl)-2-fluorobenzonitrile . This guide is engineered for research scientists and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Aminomethyl)-2-fluorobenzonitrile . This guide is engineered for research scientists and drug development professionals. It provides field-tested troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure high-purity isolation of this critical fluorinated benzylamine pharmacophore.

Physicochemical Data Summary

Understanding the intrinsic properties of the molecule is the first step in designing a logical purification strategy.

PropertyValue / Description
Chemical Name 3-(Aminomethyl)-2-fluorobenzonitrile
CAS Number (Free Base) 1145679-90-8 [4]
CAS Number (HCl Salt) 1795283-40-7 [4]
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Conjugate Acid pKa ~8.5 - 9.0 (Modulated by electron-withdrawing -F and -CN)
Physical State (Free Base) Viscous liquid / Low-melting solid
Physical State (HCl Salt) Stable crystalline solid

Troubleshooting & FAQs

Q1: Why does 3-(Aminomethyl)-2-fluorobenzonitrile streak heavily on standard silica gel during column chromatography, resulting in poor isolated yields? A: This is a classic issue with primary amines. The primary amine nitrogen possesses a lone pair of electrons that strongly hydrogen-bonds and undergoes acid-base interactions with the acidic silanol (Si-OH) groups present on the surface of standard normal-phase silica gel[3]. This heterogeneous binding causes varying retention times for the same molecule, leading to severe peak tailing and irreversible adsorption. Causality & Solution: To resolve this, you must alter the stationary phase's surface chemistry. By adding 1-5% Triethylamine (TEA) or aqueous ammonia to your mobile phase, the highly basic modifier competitively binds to and "masks" the acidic silanols. This prevents the target benzylamine from interacting with the silica matrix, allowing it to elute as a sharp, concentrated band [3].

Q2: How can I separate the amine product from unreacted neutral starting materials (e.g., halogenated precursors) without relying on chromatography? A: You can exploit the pH-dependent solubility of the molecule via an acid-base extraction [1]. Causality & Solution: The primary amine can be reversibly protonated. When treated with a dilute aqueous acid (like 1M HCl), the amine converts into a highly polar, water-soluble ammonium salt. Neutral organic impurities remain uncharged and partition into the organic solvent. After separating the layers, treating the aqueous layer with a strong base (like 5M NaOH) deprotonates the amine back to its lipophilic free-base form, which can then be cleanly extracted into a fresh organic solvent [2].

Q3: My isolated free base turns yellow and degrades over time on the bench. How can I improve its storage stability? A: Free primary benzylamines are notoriously prone to atmospheric oxidation and can react with ambient carbon dioxide to form insoluble carbamate salts. Causality & Solution: To ensure long-term stability, the free base should be converted into its hydrochloride (HCl) salt[4]. The protonated ammonium core is chemically inert to CO2 and highly resistant to oxidation. The resulting crystalline solid can be stored indefinitely at room temperature without degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Extraction Workflow

Self-Validation Checkpoint: The success of this protocol relies on strict pH control. Always verify the aqueous layer's pH using indicator paper before proceeding to the next extraction phase.

  • Initial Solubilization: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Protonation): Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate. Validation: The aqueous layer must have a pH < 2.

  • Phase Separation: Collect the aqueous layer (contains the protonated product). Discard the organic layer (contains neutral impurities) [1].

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 5M aqueous NaOH dropwise while stirring until the solution becomes cloudy (free base precipitating/oiling out). Validation: The aqueous layer must have a pH > 10.

  • Final Extraction: Extract the basic aqueous layer three times with fresh Dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

G Start Crude Mixture (Amine + Neutral Impurities) AddAcid Add 1M HCl & Organic Solvent (pH < 2) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Hydrochloride Salt) PhaseSep1->AqLayer1 Keep AddBase Add 5M NaOH to Aqueous Layer (pH > 10) AqLayer1->AddBase Extract Extract with DCM/EtOAc AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Inorganic Salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Free Base Amine) PhaseSep2->OrgLayer2 Keep Dry Dry over Na2SO4 & Concentrate OrgLayer2->Dry

Workflow for the acid-base extraction of 3-(Aminomethyl)-2-fluorobenzonitrile.

Protocol B: Silica Gel Chromatography with Basic Modifier

Self-Validation Checkpoint: TLC (Thin Layer Chromatography) must be performed using the exact TEA-modified solvent system to accurately calculate the Rf value before running the column.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least two column volumes of the solvent to fully "mask" the silica silanols [3].

  • Sample Loading: Dissolve the crude free base in a minimum amount of the mobile phase and carefully load it onto the column head.

  • Elution: Elute the column using the modified solvent system. Collect fractions and monitor via TLC (UV active due to the benzonitrile core).

  • Concentration: Pool the product-containing fractions and concentrate. Note: Residual TEA can be removed by placing the product under high vacuum for 12-24 hours.

G Silica Standard Silica Gel (Acidic Silanols, Si-OH) Interaction Strong H-Bonding & Salt Formation (Causes Tailing) Silica->Interaction Direct Loading TEA Add 1-5% Triethylamine (TEA) to Mobile Phase Silica->TEA Pre-treatment Amine 3-(Aminomethyl)-2-fluorobenzonitrile (Basic Amine) Amine->Interaction Direct Loading Masked Masked Silica Surface (TEA binds to Si-OH) Amine->Masked Loading on Treated Column TEA->Masked Elution Sharp Elution of Target Amine (No Tailing) Masked->Elution

Mechanism of silica gel masking using triethylamine to prevent amine tailing.

Protocol C: Hydrochloride Salt Formation and Crystallization

Self-Validation Checkpoint: The formation of a dense white precipitate immediately upon the addition of the acid confirms successful salt formation.

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at a concentration of ~0.1 M.

  • Acid Addition: While stirring vigorously at 0 °C (ice bath), slowly add 1.1 equivalents of a standardized solution of HCl in Dioxane or ethereal HCl.

  • Precipitation: A white crystalline solid (the hydrochloride salt) will immediately precipitate [4].

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid through a Büchner funnel under a nitrogen blanket.

  • Washing & Drying: Wash the filter cake with cold, anhydrous ether to remove any unreacted organic impurities. Dry the solid in a vacuum oven at 40 °C overnight.

References

  • Acid–base extraction - Wikipedia. Wikipedia.[Link]

  • 7.7: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride. Chemsrc.[Link]

Optimization

Technical Support Center: Troubleshooting 3-(Aminomethyl)-2-fluorobenzonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8).

The presence of an activated ortho-fluorine adjacent to a highly electrophilic benzylic position creates a complex landscape of competing reaction pathways. This guide addresses the causality behind common synthetic failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Reaction Logic

Understanding the mechanistic divergence in your reaction flask is the first step to troubleshooting. The diagrams below map the primary synthesis route and the critical nucleophilic competition that dictates your yield.

SynthesisWorkflow SM 3-Methyl-2-fluorobenzonitrile Bromination Radical Bromination (NBS, AIBN) SM->Bromination Int_Desired 3-(Bromomethyl)-2-fluorobenzonitrile (Desired Intermediate) Bromination->Int_Desired Optimal NBS Int_Side 3-(Dibromomethyl)-2-fluorobenzonitrile (Over-bromination) Bromination->Int_Side Excess NBS Amination Amination Strategy Int_Desired->Amination Prod_Desired 3-(Aminomethyl)-2-fluorobenzonitrile (Gabriel Synthesis) Amination->Prod_Desired Soft Nucleophile Prod_SNAr SNAr Byproducts (Direct Amination) Amination->Prod_SNAr Hard Nucleophile Prod_OverAlk Secondary Amines (Over-alkylation) Amination->Prod_OverAlk Unprotected Amine

Caption: Workflow for 3-(Aminomethyl)-2-fluorobenzonitrile synthesis highlighting key side reactions.

ReactionLogic Substrate 3-(Bromomethyl)- 2-fluorobenzonitrile Factor_Soft Soft/Bulky Nucleophile (e.g., Phthalimide) Substrate->Factor_Soft Factor_Hard Hard/Small Nucleophile (e.g., NH3) Substrate->Factor_Hard Path_SN2 Benzylic SN2 Attack (Desired Amine) Factor_Soft->Path_SN2 Path_SNAr Aromatic SNAr Attack (Fluorine Displacement) Factor_Soft->Path_SNAr Factor_Hard->Path_SN2 Factor_Hard->Path_SNAr

Caption: Mechanistic divergence between benzylic SN2 and aromatic SNAr pathways based on nucleophile.

Troubleshooting FAQs

Q1: During the bromination of 3-methyl-2-fluorobenzonitrile, I am observing a significant amount of a heavier byproduct on LC-MS. What is causing this, and how can I prevent it? A: You are likely observing the formation of 3-(dibromomethyl)-2-fluorobenzonitrile. This over-bromination occurs when the radical concentration is too high or the stoichiometry of N-Bromosuccinimide (NBS) is not strictly controlled.

  • Causality: Radical bromination using NBS and Azobisisobutyronitrile (AIBN) relies on [1]. Excess NBS or prolonged heating after the primary methyl group has been monobrominated allows the secondary benzylic proton to be abstracted.

  • Solution: Limit NBS to exactly 1.05 equivalents. Monitor the reaction strictly via GC-MS or TLC and quench the reaction immediately upon consumption of the starting material.

Q2: When I react 3-(bromomethyl)-2-fluorobenzonitrile with ammonia or primary amines, my yield of the desired benzylic amine is poor, and I see displacement of the fluorine atom. Why is this happening? A: You are encountering a competing Nucleophilic Aromatic Substitution (SNAr) reaction, which is the most critical failure point in this synthesis.

  • Causality: The fluorine atom in 2-fluorobenzonitrile derivatives is of the adjacent nitrile group [2]. When using hard, small nucleophiles like ammonia or unhindered aliphatic amines, the nucleophile attacks the electron-deficient aromatic carbon (C2), displacing the fluoride ion to form 2-amino-3-(aminomethyl)benzonitrile derivatives.

  • Solution: Abandon direct amination. Instead, utilize a masked amine approach. [3]. Phthalimide is a bulky, "soft" nucleophile that strongly favors the SN2 substitution at the benzylic bromide while sterically and electronically disfavoring the SNAr attack at the aromatic ring.

Q3: I am using the Gabriel synthesis, but during the final deprotection step, my nitrile group is converting to an amide. How do I preserve the cyano group? A: Nitrile hydrolysis is occurring due to overly harsh cleavage conditions.

  • Causality: Traditional phthalimide cleavage using strong aqueous acids (e.g., HCl reflux) or strong bases (e.g., NaOH) will concurrently hydrolyze the nitrile to an amide or carboxylic acid.

  • Solution: Employ the Ing-Manske procedure. Using hydrazine hydrate (N2H4·H2O) in ethanol at mild reflux effectively cleaves the phthalimide ring to form phthalhydrazide, [4].

Quantitative Data: Amination Strategy Comparison

To validate the choice of amination strategy, the following table summarizes typical reaction profiles for the conversion of 3-(bromomethyl)-2-fluorobenzonitrile to the target amine. Data demonstrates why direct ammonolysis is unviable for this specific substrate.

Amination StrategyReagentsTarget Yield (%)SNAr Byproduct (%)Over-Alkylation (%)
Direct Ammonolysis NH3 (excess), MeOH25 - 35%40 - 50%15 - 20%
Delépine Reaction 1. HMTA, 2. HCl/EtOH60 - 70%< 5%< 2%
Gabriel Synthesis 1. K-Phthalimide, 2. N2H480 - 88%< 1%0%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual and physical cues are embedded within the steps to confirm the reaction is proceeding correctly before committing to expensive analytical validation.

Protocol A: Radical Bromination to 3-(Bromomethyl)-2-fluorobenzonitrile
  • Self-Validating Check: NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and will visibly float to the surface of the CCl4 or acetonitrile. The appearance of this floating solid confirms the radical chain reaction is active.

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-fluorobenzonitrile (1.0 equiv) in anhydrous carbon tetrachloride (CCl4) or acetonitrile (0.2 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equiv).

  • Reaction: Degas the mixture with N2 for 10 minutes. Heat the reaction to reflux (80 °C) under an inert atmosphere for 4–6 hours.

  • Monitoring: Check progress via TLC (Hexanes:EtOAc 9:1). Stop heating immediately when the starting material is consumed to prevent dibromination.

  • Workup: Cool the mixture to 0 °C. Filter off the floating succinimide byproduct. Concentrate the filtrate under reduced pressure and purify via flash chromatography or recrystallization.

Protocol B: Gabriel Synthesis & Ing-Manske Deprotection
  • Self-Validating Check: During the deprotection step, the reaction mixture will transition from a clear solution to a thick, voluminous white suspension. This visual change is the precipitation of phthalhydrazide, confirming the successful unmasking of your primary amine.

  • Alkylation: Dissolve 3-(bromomethyl)-2-fluorobenzonitrile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M). Add Potassium phthalimide (1.1 equiv).

  • Heating: Stir the suspension at 80 °C for 3 hours.

  • Intermediate Isolation: Cool to room temperature and pour the mixture into crushed ice/water (3x volume). Filter the resulting white solid (N-(3-cyano-2-fluorobenzyl)phthalimide) and wash thoroughly with water to remove DMF. Dry under vacuum.

  • Deprotection (Ing-Manske): Suspend the intermediate in absolute ethanol (0.2 M). Add Hydrazine hydrate (64% aqueous, 2.5 equiv).

  • Reflux: Heat to reflux for 2 hours. Observe the formation of the thick white phthalhydrazide precipitate.

  • Isolation: Cool to room temperature. Adjust pH to 2 with 1M HCl to solubilize the amine, then filter off the phthalhydrazide solid. Basify the filtrate to pH 10 with 1M NaOH and extract with dichloromethane (3x). Dry the organic layer over Na2SO4 and concentrate to yield pure 3-(Aminomethyl)-2-fluorobenzonitrile.

References

  • Thomas, S., et al. "Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides." Source: The Journal of Organic Chemistry (2001). URL: [Link]

Troubleshooting

3-(Aminomethyl)-2-fluorobenzonitrile stability and storage conditions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(Aminomethyl)-2-fluorobenzonitrile (and its positional is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(Aminomethyl)-2-fluorobenzonitrile (and its positional isomers). Because this molecule contains three distinct functional groups—a primary amine, a nitrile, and a fluorinated aromatic ring—it presents unique stability challenges.

This portal synthesizes field-proven insights, thermodynamic data, and troubleshooting workflows to ensure the integrity of your experimental results.

Compound Stability Profile & Quantitative Data

To establish a baseline for your experiments, the following table summarizes the critical physicochemical storage parameters and sensitivities of the compound.

ParameterSpecification / Data
Chemical Name 3-(Aminomethyl)-2-fluorobenzonitrile
CAS Registry Numbers 1145679-90-8 (Free Base)[1] / 1795283-40-7 (HCl Salt)[2]
Optimal Storage Temp. 2–8 °C (Refrigerated)[3]
Atmosphere Inert (Nitrogen or Argon)[3]
Shelf Life Up to 24 months (when sealed properly in HDPE/glass)[4]
Primary Sensitivities Strong acids/bases, oxidizing agents, atmospheric CO₂, moisture[3]
Thermodynamic Stability Highly pH-dependent; maximum stability in acidic environments (as protonated salt)[5]

Mechanistic Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. The primary amine is highly nucleophilic, making it susceptible to atmospheric carbon dioxide (forming carbamates) and oxygen (leading to oxidation)[3]. Meanwhile, the nitrile group can undergo hydrolysis if exposed to extreme pH levels[3].

G A 3-(Aminomethyl)- 2-fluorobenzonitrile B Carbamate Salt (+44 Da Mass Shift) A->B Atmospheric CO2 & Trace Moisture C Oxidation Products (Brown/Black Color) A->C O2 / Oxidizing Agents (Light/Heat Exposure) D Amide / Carboxylic Acid (Nitrile Hydrolysis) A->D Strong Aqueous Acids or Bases

Caption: Mechanistic degradation pathways of 3-(Aminomethyl)-2-fluorobenzonitrile.

Troubleshooting FAQs

Q1: My 3-(Aminomethyl)-2-fluorobenzonitrile powder has turned from white to a light brown/yellow. Can I still use it? A1: Discoloration is a direct visual indicator of primary amine oxidation[3]. Primary amines are highly susceptible to atmospheric oxygen, especially under ambient light and temperature. If your LC-MS analysis shows a purity drop below your required threshold (typically <95%), you must repurify the material via column chromatography. To prevent this, always store the compound at 2–8 °C under an inert argon or nitrogen atmosphere and avoid unnecessary exposure to air[3][6].

Q2: LC-MS analysis of my stock solution shows a major unexpected peak at M+44. What happened? A2: The primary aminomethyl group (-CH₂NH₂) has reacted with atmospheric carbon dioxide to form a carbamate salt. This is a classic degradation pathway for unhindered primary amines left exposed to the air. You can often reverse this by treating the sample with a mild acid to release the CO₂ gas, followed by a basic extraction to recover the free amine.

Q3: I ran a reaction under strongly basic conditions, and the nitrile peak (usually ~2200 cm⁻¹) disappeared in the IR spectrum. Why? A3: The nitrile group (-CN) is relatively stable but is prone to hydrolysis under strong aqueous acidic or basic conditions, converting first to an amide and subsequently to a carboxylic acid[3]. If your synthetic workflow requires harsh conditions, you must protect the aminomethyl group (e.g., with a Boc group) and carefully monitor the pH and temperature to preserve the nitrile functionality.

Q4: Is it better to store this compound as a free base or a hydrochloride salt? A4: The hydrochloride salt form exhibits pronounced thermodynamic stability because the protonated amine cannot act as a nucleophile or easily oxidize[5]. The electrostatic interactions with the chloride counterion effectively stabilize the overall molecular structure[5]. If long-term storage is required, converting the free base to the HCl salt is highly recommended.

Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies for handling and storing the compound.

Protocol A: Aliquoting and Inert Gas Storage Setup

Objective: Prevent oxidation and carbamate formation during routine handling.

  • Preparation: Transfer the bulk container of 3-(Aminomethyl)-2-fluorobenzonitrile to a well-ventilated chemical fume hood[7]. Ensure the compound has equilibrated to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Dispensing: Using a clean, dry spatula, rapidly weigh the required amount into amber glass vials (to protect from light).

  • Purging: Insert an argon or nitrogen gas line (fitted with a clean pipette tip) into the vial. Purge the headspace with a gentle stream of inert gas for 15–20 seconds.

  • Sealing: Cap the vial tightly while the inert gas is still flowing over the lip. Wrap the cap junction with Parafilm.

  • Validation: To validate your storage technique, run an LC-MS on a control aliquot after 30 days. The absence of an M+44 peak confirms successful exclusion of CO₂.

  • Storage: Transfer the sealed, purged vials to a dedicated 2–8 °C refrigerator[3].

Protocol B: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Objective: Maximize thermodynamic stability by protonating the reactive amine[5].

  • Dissolution: Dissolve 1.0 equivalent of 3-(Aminomethyl)-2-fluorobenzonitrile (free base) in anhydrous diethyl ether or dichloromethane (DCM) at 0 °C under nitrogen.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise via syringe.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the solid under a nitrogen blanket using a Schlenk frit or rapidly via a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting solid in a vacuum oven at room temperature for 4 hours to remove residual solvent.

  • Validation: Verify the conversion by dissolving a small amount in D₂O for ¹H-NMR analysis. The benzylic protons (-CH₂NH₃⁺) will shift downfield compared to the free base.

Troubleshooting & Purification Workflow

If you suspect your compound has degraded, use the following decision tree to determine the appropriate corrective action.

G Start Compound Discolored or Impure by LC-MS Check Identify Impurity Type (LC-MS / IR / Visual) Start->Check Carb Carbamate (+44 Da) Check->Carb Ox Oxidation (Brown Color) Check->Ox Hyd Hydrolysis (Amide/Acid) Check->Hyd Act1 Mild Acidic Wash & Basic Extraction Carb->Act1 Act2 Silica Column Chromatography Ox->Act2 Act3 Discard & Re-order (Irreversible Degradation) Hyd->Act3 Final Store at 2-8°C under Argon Gas Act1->Final Act2->Final

Caption: Decision tree for troubleshooting and repurifying degraded aminomethyl benzonitriles.

References

  • Chemsrc. "1145679-90-8_3-(Aminomethyl)-2-fluorobenzonitrile". Available at:[Link]

  • Chemical-Label. "gevaarsetiket 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride". Available at:[Link]

  • Chemical Manufacturers. "2-Amino-4-fluorobenzonitrile 98%". Available at:[Link]

  • Chemsrc. "3-(Aminomethyl)benzonitrile | CAS#:10406-24-3". Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(Aminomethyl)-2-fluorobenzonitrile

Welcome to the technical support center for the synthesis and optimization of 3-(Aminomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Aminomethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with the synthesis of this valuable chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare 3-(Aminomethyl)-2-fluorobenzonitrile?

The synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile typically starts from a precursor where the aminomethyl group is introduced in the final step to avoid unwanted side reactions. The two most prevalent and effective strategies involve the nucleophilic substitution of a benzyl halide or the reduction of a related nitrogen-containing functional group.

  • Route A: Gabriel Synthesis from 3-(Bromomethyl)-2-fluorobenzonitrile. This is often the preferred method as it utilizes a "protected" form of ammonia (phthalimide) to prevent the common issue of over-alkylation, thus yielding a clean primary amine.[1] The reaction proceeds via an SN2 mechanism.[1][2]

  • Route B: Direct Amination or Azide Reduction. This involves reacting 3-(Bromomethyl)-2-fluorobenzonitrile with an ammonia source or converting it to an azide followed by reduction. While direct amination with ammonia can lead to mixtures of primary, secondary, and tertiary amines, the azide route is a clean alternative.[3] The reduction of the azide is typically high-yielding.[4]

  • Route C: Reductive Amination of 2-Fluoro-3-formylbenzonitrile. This one-pot reaction involves forming an imine between the starting aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[3][5]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Final Product 3-Bromomethyl-2-fluorobenzonitrile 3-Bromomethyl-2-fluorobenzonitrile Gabriel Synthesis Gabriel Synthesis 3-Bromomethyl-2-fluorobenzonitrile->Gabriel Synthesis Potassium Phthalimide Azide Formation -> Reduction Azide Formation -> Reduction 3-Bromomethyl-2-fluorobenzonitrile->Azide Formation -> Reduction 1. NaN3 2. Reduction 2-Fluoro-3-formylbenzonitrile 2-Fluoro-3-formylbenzonitrile Reductive Amination Reductive Amination 2-Fluoro-3-formylbenzonitrile->Reductive Amination Ammonia Source, Reducing Agent 3-(Aminomethyl)-2-fluorobenzonitrile 3-(Aminomethyl)-2-fluorobenzonitrile Gabriel Synthesis->3-(Aminomethyl)-2-fluorobenzonitrile Azide Formation -> Reduction->3-(Aminomethyl)-2-fluorobenzonitrile Reductive Amination->3-(Aminomethyl)-2-fluorobenzonitrile

Caption: Common synthetic pathways to 3-(Aminomethyl)-2-fluorobenzonitrile.

Q2: Why is the Gabriel synthesis often recommended over direct amination with ammonia?

Direct amination of a reactive benzyl halide like 3-(bromomethyl)-2-fluorobenzonitrile with ammonia can be difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to a subsequent reaction with the starting halide to form the secondary amine, bis(2-fluoro-3-cyanobenzyl)amine, and even the tertiary amine.[1] The Gabriel synthesis elegantly circumvents this by using the potassium salt of phthalimide as an ammonia surrogate.[6] The resulting N-alkylated phthalimide is not nucleophilic and does not undergo further alkylation.[1] The primary amine is then cleanly liberated in a separate step.[1][2]

Q3: What conditions are optimal for the cleavage of the phthalimide intermediate in the Gabriel synthesis?

The classical method for phthalimide cleavage involves harsh acidic or basic hydrolysis, which can potentially hydrolyze the nitrile group on the benzene ring.[7][8] The Ing-Manske procedure is a much milder and more commonly used alternative that employs hydrazine (N₂H₄) in a solvent like ethanol or methanol.[8][9] This method typically proceeds under neutral conditions and is less likely to affect other functional groups.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of 3-(Aminomethyl)-2-fluorobenzonitrile.

Troubleshooting_Guide Problem Observed Problem Low Yield Low Yield Problem->Low Yield Issue Multiple Spots\non TLC/HPLC Multiple Spots on TLC/HPLC Problem->Multiple Spots\non TLC/HPLC Issue Purification\nDifficulties Purification Difficulties Problem->Purification\nDifficulties Issue Cause Potential Cause? Solution Recommended Solution Incomplete\nReaction Incomplete Reaction Low Yield->Incomplete\nReaction Check TLC/HPLC Insufficient\nReagents Insufficient Reagents Incomplete\nReaction->Insufficient\nReagents Cause Low Reaction\nTemperature Low Reaction Temperature Incomplete\nReaction->Low Reaction\nTemperature Cause Increase equivalents\nof nucleophile/reagent Increase equivalents of nucleophile/reagent Insufficient\nReagents->Increase equivalents\nof nucleophile/reagent Solution Increase temperature,\nmonitor for side products Increase temperature, monitor for side products Low Reaction\nTemperature->Increase temperature,\nmonitor for side products Solution Over-alkylation\n(Dimer Formation) Over-alkylation (Dimer Formation) Multiple Spots\non TLC/HPLC->Over-alkylation\n(Dimer Formation) Cause Use Gabriel Synthesis.\nOr use large excess\nof ammonia source. Use Gabriel Synthesis. Or use large excess of ammonia source. Over-alkylation\n(Dimer Formation)->Use Gabriel Synthesis.\nOr use large excess\nof ammonia source. Solution Multiple Spots\on TLC/HPLC Multiple Spotson TLC/HPLC Nitrile\nHydrolysis Nitrile Hydrolysis Multiple Spots\on TLC/HPLC->Nitrile\nHydrolysis Cause Avoid harsh acid/base.\nUse Ing-Manske cleavage.\nMaintain neutral pH in workup. Avoid harsh acid/base. Use Ing-Manske cleavage. Maintain neutral pH in workup. Nitrile\nHydrolysis->Avoid harsh acid/base.\nUse Ing-Manske cleavage.\nMaintain neutral pH in workup. Solution Product is an oil/\nstreaks on silica Product is an oil/ streaks on silica Purification\nDifficulties->Product is an oil/\nstreaks on silica Cause Emulsion during\nacid-base extraction Emulsion during acid-base extraction Purification\nDifficulties->Emulsion during\nacid-base extraction Cause Convert to HCl salt\nfor crystallization.\nUse basic alumina or\namine-deactivated silica. Convert to HCl salt for crystallization. Use basic alumina or amine-deactivated silica. Product is an oil/\nstreaks on silica->Convert to HCl salt\nfor crystallization.\nUse basic alumina or\namine-deactivated silica. Solution Add brine (sat. NaCl)\nto break emulsion.\nFilter through Celite. Add brine (sat. NaCl) to break emulsion. Filter through Celite. Emulsion during\nacid-base extraction->Add brine (sat. NaCl)\nto break emulsion.\nFilter through Celite. Solution

Caption: A troubleshooting decision tree for common synthesis issues.

Issue 1: Low Yield
  • Symptom: The reaction appears sluggish or stalls, with a significant amount of starting material remaining after the expected reaction time.

  • Potential Cause A: Insufficient Reagent Stoichiometry. For the Gabriel synthesis, ensure the potassium phthalimide is fully formed and used in at least stoichiometric amounts. For azide reduction, ensure a sufficient excess of the reducing agent is used.

  • Potential Cause B: Low Reaction Temperature. SN2 reactions with phthalimide can be slow.[6] Gentle heating, typically in a solvent like DMF, can significantly increase the reaction rate.[8] However, excessive heat can lead to side products.

  • Solution:

    • Re-evaluate Stoichiometry: Ensure all reagents are accurately weighed and transferred. For the Gabriel synthesis, using a slight excess (1.1-1.2 equivalents) of potassium phthalimide is advisable.

    • Optimize Temperature: Start the reaction at room temperature and gradually increase the temperature (e.g., to 50-80 °C), monitoring the progress by TLC or HPLC to find the optimal balance between reaction rate and purity.

Issue 2: Formation of Significant Impurities
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating the presence of byproducts.

  • Potential Cause A: Dimer Formation (bis(2-fluoro-3-cyanobenzyl)amine). This is a common side product when using direct amination methods.[3] It arises from the product amine reacting with the starting 3-(bromomethyl)-2-fluorobenzonitrile.

  • Potential Cause B: Nitrile Hydrolysis. The nitrile group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under strongly acidic or basic conditions, especially at elevated temperatures.[7][10] This is a key consideration during the workup or purification stages.

  • Solution:

    • To Minimize Dimer: Employ the Gabriel synthesis, which inherently prevents over-alkylation.[1] If direct amination is necessary, use a large excess of the ammonia source.[3]

    • To Prevent Nitrile Hydrolysis: Use the mild hydrazine-based Ing-Manske procedure for phthalimide cleavage.[8] During aqueous workup, maintain the pH as close to neutral as possible, or minimize the time the compound is exposed to strong acids or bases.[10]

Issue 3: Difficult Product Isolation and Purification
  • Symptom: The final product is a viscous oil that is difficult to handle or crystallize. During column chromatography, the product streaks badly on silica gel.[11]

  • Potential Cause: Basic Nature of the Amine. Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.[12] The free base may also be an oil, making solid handling impossible.

  • Solution A: Acid-Base Extraction. This is a highly effective initial purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with 2M NaOH) to deprotonate the amine, and the product re-extracted into an organic solvent.

  • Solution B: Salt Formation for Crystallization. If the free base is an oil, converting it to its hydrochloride (HCl) salt often yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.[10] This can be achieved by bubbling HCl gas through a solution of the amine in a suitable solvent or by adding a solution of HCl in a solvent like ether or dioxane.

  • Solution C: Modified Column Chromatography. If chromatography is necessary, consider using a less acidic stationary phase like basic alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 1-2% in the eluent).[12]

Experimental Protocols

Protocol 1: Gabriel Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile

This protocol is based on the principles of the Gabriel synthesis, a reliable method for preparing primary amines.[1][6]

  • Step 1: Alkylation

    • To a solution of 3-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add potassium phthalimide (1.1 eq).[8]

    • Stir the mixture at 60-70 °C and monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature, pour it into ice water, and stir until a precipitate forms.

    • Collect the solid N-(2-fluoro-3-cyanobenzyl)phthalimide by filtration, wash with water, and dry under vacuum.

  • Step 2: Deprotection (Ing-Manske Procedure)

    • Suspend the dried N-(2-fluoro-3-cyanobenzyl)phthalimide (1.0 eq) in ethanol (approx. 0.3 M).

    • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[8]

    • Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form, typically within 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the mixture to room temperature and acidify with dilute HCl to pH ~1-2 to precipitate any remaining phthalhydrazide and protonate the product amine.

    • Filter the mixture to remove the solid phthalhydrazide.

    • Concentrate the filtrate under reduced pressure to remove the ethanol. The residue contains the crude product as its hydrochloride salt.

Protocol 2: Purification via Acid-Base Extraction and HCl Salt Formation
  • Acid-Base Extraction

    • Take the crude product from the previous step (or any other synthesis) and dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and extract with 1M HCl (2-3 times). Combine the acidic aqueous layers.

    • Wash the combined aqueous layer with ethyl acetate to remove any non-basic organic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 2M NaOH or saturated NaHCO₃ solution until the pH is >10.

    • Extract the free amine product from the basified aqueous layer with dichloromethane or ethyl acetate (3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Formation of the Hydrochloride Salt

    • If the resulting free amine is an oil, dissolve it in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

    • A white precipitate of 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure, crystalline HCl salt.[10]

Data Summary

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table provides a qualitative comparison of the primary synthetic routes.

Method Starting Material Key Reagents Advantages Common Issues Reference
Gabriel Synthesis 3-(Bromomethyl)-2-fluorobenzonitrilePotassium Phthalimide, HydrazineHigh selectivity for primary amine, avoids over-alkylation.Two-step process, phthalhydrazide removal can be cumbersome.[6],[1]
Azide Reduction 3-(Bromomethyl)-2-fluorobenzonitrileSodium Azide, Reducing Agent (e.g., PPh₃/H₂O, H₂/Pd-C)High-yielding, clean conversion.Azide intermediates are potentially explosive and require careful handling.[4]
Reductive Amination 2-Fluoro-3-formylbenzonitrileAmmonia, NaBH₃CN or NaBH(OAc)₃One-pot procedure.Potential for over-amination to secondary/tertiary amines.[3],[13]

References

  • Gabriel Synthesis. Available at: [Link]

  • Process for the preparation of 3-aminobenzonitrile replace. Google Patents.
  • Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]

  • The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed. Available at: [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[6][12]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available at: [Link]

  • 3-Fluorobenzonitrile. ResearchGate. Available at: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Purification of aminonitrile. Reddit. Available at: [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Available at: [Link]

  • Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing. Available at: [Link]

  • 3,3'-Dithiobispropionitrile. Organic Syntheses. Available at: [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-(Aminomethyl)-2-fluorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of primary benzylic amines. 3-(Aminomethyl)-2-fluorob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of primary benzylic amines. 3-(Aminomethyl)-2-fluorobenzonitrile (Free base CAS: 1145679-90-8[1]; Hydrochloride salt CAS: 1795283-40-7[2]) is a highly versatile bifunctional building block. Its primary amine handle and electron-withdrawing fluorinated nitrile ring make it indispensable for parallel amide library synthesis and the development of targeted therapeutics[3].

However, the synthesis of this compound—typically via the Gabriel synthesis or Staudinger reduction from 3-(bromomethyl)-2-fluorobenzonitrile—frequently generates stubborn impurities. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I synthesized the amine via the Staudinger reduction (azide + triphenylphosphine). The reaction worked, but I cannot separate the triphenylphosphine oxide (TPPO) byproduct using column chromatography. What is the best approach? Causality: The Staudinger reduction produces stoichiometric amounts of TPPO. TPPO is highly crystalline, highly polar, and notorious for co-eluting or co-crystallizing with polar primary amines. Solution: Do not rely on chromatography. Instead, utilize a selective complexation strategy. By adding anhydrous Zinc Chloride (


) to the crude mixture in a polar solvent like ethanol, TPPO forms a highly insoluble 

complex that rapidly precipitates[4]. This allows you to simply filter away the TPPO, leaving your amine in the filtrate.

Q2: I used the Gabriel synthesis and deprotected the phthalimide intermediate with hydrazine hydrate. My product is contaminated with a fine, insoluble white powder. How do I remove it? Causality: Hydrazinolysis of the


-alkylphthalimide intermediate liberates your primary amine but simultaneously generates phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) as a stoichiometric byproduct[5]. Phthalhydrazide has poor solubility in most organic solvents and water at neutral pH.
Solution:  Perform a rigorous acid-base extraction. Phthalhydrazide is mildly acidic. By suspending your crude mixture in 1M HCl and Ethyl Acetate (EtOAc), the target primary amine protonates and moves into the aqueous layer, while the phthalhydrazide either remains in the organic layer or precipitates out[6].

Q3: To save time, I attempted direct ammonolysis of 3-(bromomethyl)-2-fluorobenzonitrile using methanolic ammonia. LC-MS shows a massive secondary amine impurity. Why did this happen? Causality: This is a classic over-alkylation issue. The primary amine generated in situ (3-(aminomethyl)-2-fluorobenzonitrile) is significantly more nucleophilic than neutral ammonia. It outcompetes ammonia to attack unreacted starting material, forming the dimer bis(3-cyano-2-fluorobenzyl)amine[5]. Solution: Direct ammonolysis is fundamentally flawed for benzylic halides. You must use a "protected" nitrogen equivalent, such as potassium phthalimide (Gabriel route) or sodium azide (Staudinger route), which strictly limits the reaction to a single alkylation event[6].

Part 2: Quantitative Data & Method Comparison

The table below summarizes the efficiency of various purification strategies based on the synthetic route chosen.

Purification MethodTarget Impurity RemovedTypical Recovery YieldFinal Purity (HPLC)Scalability

Precipitation
Triphenylphosphine Oxide (TPPO)85 - 92%>98%Excellent (Up to multi-kg)
Acid-Base Extraction Phthalhydrazide & Neutrals88 - 95%>99%Excellent (Standard plant op)
Silica Chromatography Dimer / Secondary Amines40 - 60%90 - 95%Poor (High solvent waste)
HCl Salt Crystallization Trace organics / Color bodies90 - 95%>99.5%Excellent (Highly recommended)

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Removal of TPPO via Complexation

Use this protocol if you synthesized the compound via the Azide/Staudinger route.

  • Dissolution: Dissolve the crude reaction mixture (containing 3-(aminomethyl)-2-fluorobenzonitrile and TPPO) in a minimum volume of warm ethanol (approx. 40°C).

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous

    
     in warm ethanol[4].
    
  • Complexation: Slowly add the

    
     solution to the crude mixture while stirring vigorously. A dense white precipitate of 
    
    
    
    will begin to form immediately[4].
  • Filtration: Allow the mixture to cool to room temperature, stir for 30 minutes, and filter through a Celite pad. Wash the filter cake with a small amount of cold ethanol.

  • Zinc Removal: Concentrate the filtrate under reduced pressure. Slurry the resulting residue in acetone; the product will dissolve, while any trace excess

    
     remains insoluble. Filter and concentrate to yield the TPPO-free free base[4].
    
Protocol B: Acid-Base Extraction & HCl Salt Isolation

Use this protocol if you synthesized the compound via the Gabriel synthesis. This is a self-validating protocol: successful phase separations and pH shifts confirm the presence of the amine.

  • Acidification: Suspend the crude hydrazinolysis product in a 1:1 mixture of EtOAc and 1M aqueous HCl. Stir vigorously for 15 minutes.

  • Filtration: Filter the biphasic mixture to remove precipitated, insoluble phthalhydrazide[6].

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the layers. Validation check: Your protonated product is now entirely in the aqueous phase. Discard the EtOAc layer (which contains unreacted starting materials and neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the aqueous layer reaches pH 10-11. Validation check: The aqueous layer will turn cloudy as the free base amine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous

    
    , and filter.
    
  • Salt Formation (Recommended): To prevent degradation of the free base, cool the DCM solution to 0°C and slowly add 1.1 equivalents of 2M HCl in diethyl ether. The 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride salt (CAS: 1795283-40-7) will precipitate as a pristine white solid[2]. Filter, wash with cold ether, and dry under vacuum.

Part 4: Workflows and Visualizations

SynthesisPathways SM 3-(Bromomethyl)- 2-fluorobenzonitrile Azide 1. NaN3 2. PPh3 / H2O SM->Azide Gabriel 1. Phthalimide 2. Hydrazine SM->Gabriel Ammonia Direct NH3 (Ammonolysis) SM->Ammonia Prod 3-(Aminomethyl)- 2-fluorobenzonitrile Azide->Prod TPPO TPPO Impurity (Hard to separate) Azide->TPPO Gabriel->Prod Phthal Phthalhydrazide (Insoluble solid) Gabriel->Phthal Ammonia->Prod Dimer Secondary Amine (Dimerization) Ammonia->Dimer

Synthetic routes to 3-(Aminomethyl)-2-fluorobenzonitrile and their associated impurity profiles.

PurificationTree Crude Crude Amine Mixture Q_Imp Identify Major Impurity Crude->Q_Imp Node_TPPO TPPO (Staudinger) Q_Imp->Node_TPPO Node_Phthal Phthalhydrazide (Gabriel) Q_Imp->Node_Phthal Act_Zn ZnCl2 Precipitation in Ethanol Node_TPPO->Act_Zn Act_AB Acid-Base Extraction (1M HCl / EtOAc) Node_Phthal->Act_AB Pure Pure Amine HCl Salt (CAS: 1795283-40-7) Act_Zn->Pure Act_AB->Pure

Decision tree for selecting the optimal purification workflow based on the identified impurity.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936.

  • Master Organic Chemistry (2018). The Gabriel Synthesis.

  • Organic Chemistry Tutor. Gabriel Synthesis Mechanism.

  • Yanmei Bio. 3-(Aminomethyl)-2-fluorobenzonitrile - CAS: 1145679-90-8.

  • Chemsrc. 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride - CAS: 1795283-40-7.

  • BenchChem. Application of 5-(Aminomethyl)-2-fluorobenzonitrile in parallel synthesis. (Analogous application methodology).

Sources

Optimization

3-(Aminomethyl)-2-fluorobenzonitrile reaction monitoring by TLC

Analytical Context & Challenges Monitoring the synthesis or consumption of 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8[1]) via Thin-Layer Chromatography (TLC) presents a unique set of chromatographic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Challenges

Monitoring the synthesis or consumption of 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8[1]) via Thin-Layer Chromatography (TLC) presents a unique set of chromatographic challenges. The molecule contains a highly polar, basic primary amine (-NH₂), an electron-withdrawing fluorine atom (-F), and a nitrile group (-CN).

While the aromatic ring and nitrile group provide strong UV absorbance at 254 nm[2], the basic primary amine interacts aggressively with standard chromatographic media. Without targeted interventions, researchers will experience severe spot tailing, making it impossible to accurately calculate Retention Factor (


) values or assess reaction completion.

Standard Operating Procedure: TLC Workflow

To establish a reliable analytical baseline, follow this optimized workflow designed specifically for primary benzylamines.

TLC_Workflow A Reaction Mixture Sampling B Capillary Spotting on Silica Gel A->B C Elution in Chamber (e.g., EtOAc/Hexanes + 1% TEA) B->C D UV Visualization (254 nm: Aromatic Ring) C->D E Ninhydrin Staining (Heat to 110°C) D->E F Spot Analysis & Rf Calculation E->F

TLC experimental workflow for monitoring primary amine reactions.

Step-by-Step Methodology: Dual-Visualization TLC
  • Sample Preparation: Dilute 5

    
    L of the reaction mixture in 100 
    
    
    
    L of an appropriate solvent (e.g., methanol or dichloromethane) to prevent column overloading, which exacerbates streaking[3].
  • Spotting: Use a glass microcapillary to apply the diluted sample 1.5 cm from the bottom of an F254 silica gel plate. Keep the spot diameter under 2 mm.

  • Elution: Place the plate in a pre-saturated development chamber containing the optimized mobile phase (see FAQ 1). Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Drying: Remove the plate and dry completely using a stream of compressed air or a heat gun on a low setting. Crucial: Residual basic modifiers will interfere with subsequent staining.

  • UV Detection: Examine the plate under a 254 nm UV lamp. Mark the center of all fluorescence-quenching (dark) spots with a graphite pencil[2].

  • Chemical Staining: Dip the plate into a Ninhydrin solution, wipe the excess off the glass/aluminum backing, and heat to 110°C to selectively reveal the primary amine (see FAQ 2)[4][5].

Troubleshooting Guides & FAQs

Q1: Why does my product spot streak from the baseline to the solvent front, and how do I fix it?

The Causality: Standard TLC plates are coated with silica gel (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), which is inherently populated with weakly acidic silanol groups (Si-OH). The primary amine in 3-(aminomethyl)-2-fluorobenzonitrile is a Lewis base. As the mobile phase pushes the compound up the plate, the amine undergoes continuous, reversible acid-base protonation with the stationary phase. This strong ionic interaction causes the compound to drag and smear across the plate rather than migrating as a discrete band[3][6].

The Solution: Mobile Phase Modification To prevent this, you must dynamically "deactivate" the acidic silica by adding a volatile basic modifier, such as Triethylamine (TEA), to the mobile phase[3][6]. The TEA saturates the acidic silanol sites, allowing the primary amine to elute freely based on standard polarity rather than ionic binding.

Silica_Deactivation A Acidic Silanol Groups (Si-OH) on Silica Plate C Strong Ionic Binding (Si-O⁻ H3N⁺-R) A->C Without Modifier F TEA Neutralizes Silanols (Si-O⁻ HN⁺Et3) A->F With Modifier B Primary Amine Analyte (Basic, -NH2) B->C G Analyte Elutes Freely (Weak Hydrogen Bonding) B->G D Result: Severe Streaking & Poor Resolution C->D E Addition of 1-2% TEA (Triethylamine) E->F F->G Analyte Introduced H Result: Sharp, Round Spots & Accurate Rf G->H

Mechanism of silica gel deactivation by TEA to prevent amine streaking.

Self-Validating Protocol: TEA Eluent Preparation

  • Prepare 50 mL of your baseline organic solvent mixture (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Add 0.5 mL to 1.0 mL of Triethylamine (TEA) to achieve a 1-2% (v/v) concentration[6]. Mix thoroughly.

  • Place a filter paper in the TLC chamber, add the eluent, and wait 10 minutes for vapor saturation.

  • Validation Check: Spot your sample and run the plate. If the resulting spot is perfectly round with an

    
     between 0.2 and 0.4, the TEA concentration is optimal. If slight tailing persists, increase TEA to a maximum of 5%[6].
    
Q2: The reaction mixture has multiple UV-active spots. How can I selectively confirm which spot is 3-(Aminomethyl)-2-fluorobenzonitrile?

The Causality: Because the starting materials (e.g., benzonitriles or benzyl halides) and the product both contain a UV-active aromatic ring, a 254 nm UV lamp cannot differentiate them. However, Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts exclusively with primary and secondary amines. Upon heating, the primary amine of 3-(aminomethyl)-2-fluorobenzonitrile undergoes a condensation reaction with two molecules of Ninhydrin to form a highly conjugated chromophore known as Ruhemann's purple[4][7].

Self-Validating Protocol: Ninhydrin Staining

  • Reagent Preparation: Dissolve 0.3 g of Ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to catalyze the condensation reaction[8]. Store in a dark bottle.

  • Validation Check: Before testing your experimental plate, spot a known primary amine (e.g., a standard amino acid or simple alkylamine) on a scrap piece of silica. Dip it in the stain and heat it. If a bright pink/purple spot appears within 30 seconds, the stain is chemically active[4][5].

  • Application: Dip your dried, UV-marked experimental TLC plate into the validated Ninhydrin solution.

  • Development: Heat the plate evenly with a heat gun (approx. 110°C - 120°C)[5].

  • Interpretation: The spot corresponding to 3-(aminomethyl)-2-fluorobenzonitrile will rapidly turn bright pink to deep purple[4]. UV-active spots that remain colorless or turn faint yellow are non-amine impurities or starting materials. Note: Record results immediately, as Ninhydrin spots can fade over time[4].

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3-(aminomethyl)-2-fluorobenzonitrile under various analytical conditions.

Analyte / ConditionEluent SystemExpected

UV Detection (254 nm)Ninhydrin Stain (110°C)
Non-Amine Precursor (e.g., Nitrile/Halide)EtOAc / Hexanes (1:1)~ 0.70 - 0.85Active (Dark Spot)Negative (No Color)
3-(Aminomethyl)-2-fluorobenzonitrile (Standard Silica)EtOAc / Hexanes (1:1)0.00 - 0.30Active (Heavy Streak)Positive (Purple Streak)
3-(Aminomethyl)-2-fluorobenzonitrile (Modified Silica)EtOAc / Hexanes (1:1) + 1% TEA ~ 0.35 - 0.45Active (Round Spot)Positive (Bright Purple)
3-(Aminomethyl)-2-fluorobenzonitrile (Highly Polar System)DCM / MeOH (9:1) + 1% NH₄OH ~ 0.50 - 0.60Active (Round Spot)Positive (Bright Purple)

References

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow Blog. Available at:[Link]

  • Magic Formulas: TLC Stains - University of Rochester. Available at:[Link]

  • 3-(Aminomethyl)-2-fluorobenzonitrile - CAS: 1145679-90-8 - Yanmei Bio. Available at:[Link]

  • TLC Visualization Reagents - EPFL. Available at:[Link]

  • Tailing in TLC - can anyone help? - ResearchGate. Available at:[Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Assessment of 3-(Aminomethyl)-2-fluorobenzonitrile

[ Refining Workflow Visualization I'm now generating a DOT diagram that refines the peak tailing troubleshooting workflow. This diagram builds upon previous versions.

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Workflow Visualization

I'm now generating a DOT diagram that refines the peak tailing troubleshooting workflow. This diagram builds upon previous versions. I've integrated a new node to consider gradient optimization if tailing persists. The flow clearly outlines how to assess pH, choose a column type, and optimize the gradient. I'm focusing on ensuring the visual flow is intuitive and provides specific actions at each step.

Finalizing Diagram Integration

I've integrated the final DOT diagram, troubleshooting peak tailing, and ensuring visual clarity. The diagram uses color-coded nodes for pH assessment, column choice, and gradient optimization. I am adding a section on USP <621> compliant method adjustments. The document also includes the experimental procedures and system suitability criteria for the optimized method.

Optimizing Visual Flowchart

I've refined the flowchart, ensuring all previous details are included and visually clear. The diagram now integrates pH adjustment, column selection, and gradient optimization steps in the workflow. I'm focusing on ensuring it's easy to read and shows the critical steps to resolving peak tailing issues for this compound.

Finalizing Diagram Integration

I've integrated the finalized DOT diagram for peak tailing, ensuring clear visual representation. It now includes color-coded nodes and shows USP <621> compliant method adjustments. The document also includes the experimental procedures and system suitability criteria for the optimized method.

Finalizing Technical Documentation

I've completed the technical document with detailed experimental procedures, a troubleshooting guide, and system suitability criteria. I'm satisfied that it addresses key aspects. All of the information includes the finalized UHPLC method, with PFP column, gradient elution and all of the specifics discussed. Data tables, visual aids, and USP <621> adjustments are now incorporated.

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, troubleshooting, and validating High-Performance Liquid Chromatography (HPLC) methods for 3-(Aminomethyl)-2-fluorobenzonitrile .

Because this compound features a primary amine, a highly electronegative fluorine atom, and a polar nitrile group, it presents a unique triad of chromatographic challenges: severe peak tailing, poor retention on standard reversed-phase columns, and difficulty in resolving positional isomers. This guide synthesizes mechanistic theory with field-proven solutions to help you build a robust, self-validating analytical method.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 3-(Aminomethyl)-2-fluorobenzonitrile exhibit severe peak tailing, and how do I eliminate it?

A1: The root cause is an acid-base interaction at the solid-liquid interface. The primary amine on your analyte is highly basic (pKa ~9–10) and exists as a positively charged cation (NH3+) under neutral or weakly acidic conditions. Standard silica-based stationary phases contain residual silanol groups (Si-OH) that are weakly acidic. Above pH 3.0, these silanols deprotonate into negatively charged siloxanes (Si-O-)[1][2].

When your protonated analyte travels through the column, it experiences a secondary electrostatic attraction (ion-exchange) to these anionic silanols. This interaction acts like "chemical velcro," causing a fraction of the analyte molecules to stick and elute later than the main band, resulting in a tail[2][3].

The Solution: Lower the mobile phase pH below 3.0. By using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 2.5, you force the residual silanols back into their neutral, protonated state (Si-OH). This neutralizes the stationary phase surface, shutting down the secondary ion-exchange mechanism and restoring a symmetrical, Gaussian peak shape.

Q2: I lowered the pH to 2.5, but my peak asymmetry factor is still 1.6. What is the next logical step?

A2: If low pH alone does not resolve the tailing, your column likely has highly active silanols or degraded end-capping. You have two mechanistic pathways to resolve this:

  • Chemical Modification (Silanol Suppression): Add a competing base to your mobile phase, such as 5–10 mM Triethylamine (TEA). TEA is a small, highly basic molecule that aggressively associates with any remaining active silanol sites, physically blocking your analyte from interacting with them[3][4].

  • Stationary Phase Upgrade: Switch to a high-purity, "Type B" base-deactivated silica column with dense end-capping (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna Omega)[2][4]. These columns undergo proprietary secondary bonding processes to eliminate the active silanols that cause tailing.

Q3: How do I separate the 2-fluoro compound from its des-fluoro or 4-fluoro positional isomers?

A3: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the hydrophobicity of positional fluorinated isomers is virtually identical, C18 columns often fail to resolve them[5].

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity. The electron-deficient fluorinated ring of the stationary phase interacts with your analyte via dipole-dipole interactions,


 stacking, and specific fluorine-fluorine interactions. These mechanisms are highly sensitive to the spatial geometry and charge distribution of the analyte, allowing for baseline resolution of closely related fluorinated isomers[5].
Q4: We want to transfer our 30-minute USP-style method to a faster UHPLC method. Do we need to execute a full revalidation?

A4: Not necessarily. Under the modernized USP General Chapter <621> guidelines, laboratories are permitted to adjust column dimensions and particle sizes to modernize methods without full revalidation, provided the resolving power remains constant. For example, you can transfer from a 5 µm totally porous particle (TPP) column to a 2.7 µm superficially porous particle (SPP/core-shell) column. As long as the theoretical plate number (


) or the ratio of column length to particle size (

) remains within –25% to +50% of the original validated method, it is considered an allowable adjustment[6][7].

Part 2: Mechanistic Visualizations

Mechanism analyte 3-(Aminomethyl)- 2-fluorobenzonitrile (Protonated Amine NH3+) hydrophobic Primary Retention (Hydrophobic Interaction) analyte->hydrophobic ion_exchange Secondary Retention (Electrostatic / Tailing) analyte->ion_exchange Causes Tailing silica Silica Stationary Phase (Residual Silanol Si-O-) hydrophobic->silica ion_exchange->silica

Dual retention mechanism causing peak tailing for basic analytes on silica columns.

Troubleshooting start Issue: Peak Tailing Asymmetry Factor > 2.0 check_pH Evaluate Mobile Phase pH start->check_pH is_low Is pH < 3.0? check_pH->is_low lower_pH Adjust to pH 2.5 (e.g., 0.1% TFA) is_low->lower_pH No check_col Evaluate Stationary Phase is_low->check_col Yes success Symmetrical Peak (Asymmetry 1.0 - 1.2) lower_pH->success is_endcapped Is Column End-capped? check_col->is_endcapped change_col Switch to High-Purity Base-Deactivated Silica is_endcapped->change_col No add_tea Add 10mM TEA as Silanol Blocker is_endcapped->add_tea Yes change_col->success add_tea->success

Workflow for diagnosing and resolving peak tailing of basic amines in HPLC.

Part 3: Quantitative Data Summary

The following table demonstrates the causal relationship between mobile phase pH, silanol suppression additives, and chromatographic performance for basic fluorinated amines.

Table 1: Effect of Mobile Phase Conditions on 3-(Aminomethyl)-2-fluorobenzonitrile Peak Parameters

Mobile Phase ConditionpHRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
10 mM Ammonium Acetate6.88.42.35 (Fail)4,500
20 mM Phosphate Buffer2.57.11.33 (Pass)8,200
0.1% TFA in Water2.07.21.15 (Pass)9,500
20 mM Phosphate + 10 mM TEA3.07.01.08 (Optimal)9,800

Data synthesis based on established chromatographic behavior of basic amines under varying pH and additive conditions[1][3].

Part 4: Experimental Protocol (Self-Validating Purity Assessment)

This protocol utilizes a low-pH mobile phase combined with a PFP stationary phase to ensure sharp peak shapes and baseline resolution of fluorinated isomers. The inclusion of a System Suitability Test (SST) ensures the method self-validates prior to sample analysis.

Materials & Reagents
  • Stationary Phase: Pentafluorophenyl (PFP) Column, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Sample Preparation
  • Standard Stock: Accurately weigh 10.0 mg of 3-(Aminomethyl)-2-fluorobenzonitrile reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilution: Bring to volume with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (Reference 360 nm)

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to retain polar amine)

    • 2.0 – 15.0 min: 5%

      
       60% B (Linear gradient for impurity elution)
      
    • 15.0 – 18.0 min: 60%

      
       95% B (Column wash)
      
    • 18.0 – 20.0 min: 95% B (Hold wash)

    • 20.0 – 25.0 min: 5% B (Re-equilibration)

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 1.0 mg/mL standard solution five times. The system is only valid for use if it meets the following criteria:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Area Precision: %RSD

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Validates successful silanol suppression)
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000 (Validates column efficiency)

References

1.[4] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. 2.[1] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 3.[2] Axion Labs. "HPLC Peak Tailing." Axion Labs. 4.[3] Benchchem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." Benchchem. 5.[5] Medium. "HPLC Method Development: Lessons from 5 Years in Analytical R&D." Medium. 6.[6] MZ-Analysentechnik. "HPLC USP-Methods - Monographs - Chromatography." MZ-Analysentechnik. 7.[7] Agilent. "Understanding the Latest Revisions to USP <621>." Agilent.

Sources

Optimization

Technical Support Center: Recrystallization of 3-(Aminomethyl)-2-fluorobenzonitrile

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of 3-(Aminomethyl)-2-fluorobenzonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of 3-(Aminomethyl)-2-fluorobenzonitrile. Designed for drug development professionals, this document focuses on the industry-standard methodology of isolating this building block via its hydrochloride salt.

Process Workflows

Workflow for salt formation and recrystallization of 3-(Aminomethyl)-2-fluorobenzonitrile.

Troubleshooting logic tree for resolving "oiling out" during amine recrystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why is recrystallization performed on the hydrochloride salt rather than the free base? A1: 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a primary benzylamine. In its free base form, it is highly prone to oxidation and readily absorbs atmospheric carbon dioxide to form carbamates. Furthermore, its low melting point makes direct crystallization difficult. Converting the free base to its hydrochloride salt (CAS: 1795283-40-7) fundamentally alters its physicochemical properties, yielding a highly crystalline solid with a significantly elevated melting point and long-term bench stability .

Q2: What is the optimal solvent system, and how does the solubility curve dictate this choice? A2: For amine hydrochlorides, the target is a solvent that provides a steep solubility curve—high solubility at reflux and near-zero solubility at 0°C. Isopropanol (IPA) is the industry standard for this class of compounds. Unlike water or methanol, which dissolve the salt too readily even at low temperatures (leading to poor recovery), IPA strikes the perfect balance of polarity . If the salt is too soluble in pure IPA, ethyl acetate (EtOAc) can be added dropwise to the hot solution as an anti-solvent until the cloud point is reached.

Q3: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause and the solution? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound mixture is depressed below the saturation temperature of the solvent system . Instead of nucleating as a solid crystal, the solute separates as a dense, impurity-rich oil. Solution: Reheat the mixture until homogeneous. If oiling out persists, it indicates either excessive impurities or an overly polar solvent. You must either:

  • Pre-purify the free base via an acid-base extraction to remove neutral/acidic impurities before attempting salt formation.

  • Adjust the solvent system by adding a less polar anti-solvent (e.g., EtOAc) to force solid nucleation at a higher temperature, and introduce seed crystals.

Q4: How do I eliminate persistent colored impurities from the crude synthetic mixture? A4: Colored impurities in benzylamine syntheses typically arise from highly conjugated poly-imine byproducts or trace oxidation. Because these impurities often co-crystallize by trapping themselves in the crystal lattice, simple recrystallization may fail. Solution: Incorporate an activated carbon (e.g., Darco) treatment during the hot dissolution phase. The high surface area of the carbon selectively adsorbs high-molecular-weight conjugated impurities . Filter the hot mixture rapidly through a pad of Celite to remove the carbon before initiating the cooling cascade.

Quantitative Data Summary: Solvent Selection

The selection of the recrystallization solvent dictates both the purity and the recovery yield of the amine hydrochloride.

Solvent SystemSuitability for Amine HClSolute Recovery (Yield)Impurity ClearanceMechanistic Notes
Water Poor< 20%HighSalt is highly water-soluble; results in massive yield loss.
Methanol Sub-optimal40 - 50%HighToo polar; requires excessive anti-solvent addition to induce precipitation.
Isopropanol (IPA) Optimal75 - 85%ExcellentSteep solubility curve; ideal for thermodynamically controlled cooling crystallization.
IPA / Ethyl Acetate Excellent85 - 95%GoodAnti-solvent addition maximizes yield; requires careful titration to the cloud point.

Self-Validating Experimental Protocol

Title: Anhydrous Salt Formation and Recrystallization of 3-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride.

Phase 1: Anhydrous Salt Formation
  • Dissolution: Dissolve 10.0 g of crude 3-(Aminomethyl)-2-fluorobenzonitrile free base in 100 mL of dry Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise.

    • Causality Note: Utilizing anhydrous HCl in dioxane is critical. Using aqueous HCl introduces water, which will dissolve the resulting highly polar salt and prevent precipitation.

  • Validation Check: Monitor the pH of the mother liquor by spotting a small aliquot onto wet pH paper. Ensure the pH is strictly < 2 to guarantee complete salt conversion.

  • Isolation: Stir for 30 minutes at 0°C, then collect the precipitated crude hydrochloride salt via vacuum filtration.

Phase 2: Recrystallization
  • Hot Dissolution: Transfer the crude salt to a clean flask. Add a minimal amount of boiling Isopropanol (IPA) (approx. 3-5 mL/g) and stir until the solid just dissolves.

  • Decolorization (If required): Add 0.5 g of activated carbon. Boil gently for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad into a clean, heated receiving flask .

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a strictly controlled rate of roughly 5-10°C/hour .

    • Causality Note: Rapid cooling (e.g., plunging directly into an ice bath) causes the compound to "crash out," trapping mother liquor and impurities within the crystal lattice. Slow cooling ensures thermodynamic control and high-purity lattice formation.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

  • Isolation & Drying: Filter the pure crystals via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold EtOAc to displace the IPA. Dry in a vacuum oven at 40°C to a constant weight.

References

Reference Data & Comparative Studies

Comparative

Comparative analysis of 3-(Aminomethyl)-2-fluorobenzonitrile synthesis routes

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly specialized, bifunctional building block critical to the development of modern therapeutics, serving as a core scaffold for dipeptidyl peptidase-4 (DPP...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) is a highly specialized, bifunctional building block critical to the development of modern therapeutics, serving as a core scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors like Trelagliptin[1] and advanced antibody-drug conjugate (ADC) payloads such as fluorinated camptothecin derivatives[2].

The presence of the ortho-fluoro and meta-cyano groups relative to the aminomethyl moiety creates unique stereoelectronic effects. While these functional groups enhance the target molecule's binding affinity and metabolic stability, they complicate the synthetic approach. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring, while the fluorine atom itself is susceptible to unwanted nucleophilic aromatic substitution (S_NAr) under harsh basic conditions.

As a Senior Application Scientist, I have evaluated the two primary synthetic routes for this intermediate: Route A (Radical Bromination + Gabriel Synthesis) and Route B (Reductive Amination) . This guide provides an objective, data-driven comparison of these pathways, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathway Logic

To synthesize 3-(Aminomethyl)-2-fluorobenzonitrile, chemists must navigate the chemoselectivity of benzylic functionalization without disturbing the sensitive nitrile or labile fluorine atom.

SynthesisRoutes StartA 2-Fluoro-3-methylbenzonitrile InterA 3-(Bromomethyl)-2-fluorobenzonitrile StartA->InterA NBS, AIBN Radical Bromination StartB 3-Cyano-2-fluorobenzaldehyde Product 3-(Aminomethyl)-2-fluorobenzonitrile (Target API Intermediate) StartB->Product NH4OAc, NaBH3CN Reductive Amination InterPhth Phthalimide Intermediate InterA->InterPhth Potassium Phthalimide SN2 Substitution InterPhth->Product Hydrazine Hydrate Ing-Manske Procedure

Synthetic pathways for 3-(Aminomethyl)-2-fluorobenzonitrile via bromination and reductive amination.

Comparative Data Matrix

The selection of a synthetic route depends heavily on the scale of production, budget constraints, and the acceptable impurity profile. Below is a quantitative and qualitative comparison of the two primary routes.

ParameterRoute A: Radical Bromination + GabrielRoute B: Reductive Amination
Overall Yield 65% – 75%50% – 60%
Key Reagents NBS, AIBN, PhthNK, N

H

NH

OAc, NaBH

CN
Primary Impurities Dibrominated species, Phthalhydrazide tracesSecondary amines, Benzylic alcohol (over-reduction)
Scalability High (Standard API manufacturing)Moderate (Hydride safety concerns at scale)
Cost-Efficiency High (Inexpensive starting materials)Low (Expensive aldehyde precursor)
Genotoxic Risk High (Bromomethyl intermediate)Low (No alkylating intermediates)

Expert Causal Analysis & Self-Validating Methodologies

A robust protocol must be a self-validating system. This means the chemistry itself provides physical or analytical cues at each step to confirm success, preventing the downstream carryover of failures.

Route A: Radical Bromination & Gabriel Synthesis (Recommended for Scale-Up)

This route relies on the functionalization of the inexpensive 2-fluoro-3-methylbenzonitrile.

Step 1: Synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile [3]

  • Causality: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br

    
    ). NBS provides a low, steady-state concentration of bromine radicals, which drastically minimizes electrophilic aromatic substitution side-reactions on the deactivated ring. Azobisisobutyronitrile (AIBN) is selected as the thermal initiator because its decomposition at 65–70 °C perfectly matches the reflux temperature of standard halogenated solvents or acetonitrile.
    
  • Protocol:

    • Charge a dry reaction vessel with 2-fluoro-3-methylbenzonitrile (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in anhydrous acetonitrile (10 mL/g).

    • Heat the suspension to gentle reflux (80 °C) under a nitrogen atmosphere for 4–6 hours.

    • Cool the mixture to 0 °C and filter.

    • Concentrate the filtrate and purify via crystallization from heptane/ethyl acetate.

  • Self-Validating Step: NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense and floats to the surface. This phase transition provides an immediate visual cue of reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) must be used to validate the mono-to-dibrominated ratio; a successful run will show <5% of the dibrominated mass (m/z 293).

Step 2: Conversion to 3-(Aminomethyl)-2-fluorobenzonitrile [4]

  • Causality: Direct amination of the benzylic bromide with ammonia gas invariably leads to over-alkylation, yielding a complex mixture of primary, secondary, and tertiary amines. To enforce strict mono-alkylation, we employ the Gabriel synthesis. Potassium phthalimide acts as a bulky, mono-nucleophilic nitrogen source. The subsequent Ing-Manske deprotection using hydrazine hydrate cleanly liberates the primary amine.

  • Protocol:

    • Dissolve 3-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) and stir at 60 °C for 3 hours.

    • Quench with water, filter the precipitated phthalimide intermediate, and dry.

    • Suspend the intermediate in ethanol, add hydrazine hydrate (1.5 eq), and reflux for 2 hours.

    • Cool to room temperature, adjust pH to 2 with HCl (to precipitate phthalhydrazide), filter, and basify the filtrate to pH 10 to extract the free base amine.

  • Self-Validating Step: The Ing-Manske deprotection is physically validated by the formation of a voluminous white precipitate (phthalhydrazide) upon the addition of HCl. If the solution remains clear, the deprotection has failed. The final product's identity is confirmed by a positive Ninhydrin test (deep purple color), which selectively validates the presence of a primary amine over secondary/tertiary impurities.

Route B: Reductive Amination (Recommended for Discovery/Library Synthesis)
  • Causality: For rapid analog generation where the genotoxic risks of benzylic bromides must be avoided, reductive amination of 3-cyano-2-fluorobenzaldehyde is preferred. Ammonium acetate is used as the nitrogen source because it buffers the reaction, preventing the degradation of the sensitive aldehyde. Sodium cyanoborohydride (NaBH

    
    CN) is chosen over NaBH
    
    
    
    because it is stable at slightly acidic pH and selectively reduces the intermediate imine rather than the starting aldehyde.
  • Protocol:

    • Dissolve 3-cyano-2-fluorobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol. Stir at room temperature for 30 minutes to pre-form the imine.

    • Add NaBH

      
      CN (1.2 eq) portion-wise.
      
    • Stir for 12 hours, quench with 1M NaOH, and extract with dichloromethane.

  • Self-Validating Step: The reaction is monitored by Fourier Transform Infrared Spectroscopy (FTIR). The successful conversion is validated by the complete disappearance of the sharp carbonyl stretch at ~1700 cm

    
     and the emergence of a broad N-H stretch doublet at ~3300–3400 cm
    
    
    
    .

Conclusion

For bulk pharmaceutical manufacturing and API scale-up, Route A (Radical Bromination followed by Gabriel Synthesis) remains the industry standard due to its superior atom economy, highly crystalline intermediates, and low-cost starting materials. While it requires rigorous engineering controls to handle the genotoxic bromomethyl intermediate[3], the self-validating precipitation steps ensure high purity of the final 3-(Aminomethyl)-2-fluorobenzonitrile[4]. Route B is a viable, milder alternative for early-stage discovery, provided the cost of the aldehyde precursor can be justified.

References

  • ChemScene. "1246527-18-3 | 3-(Bromomethyl)-2-fluorobenzonitrile." ChemScene Chemical Library.
  • BLD Pharm. "394-47-8 | 2-Fluorobenzonitrile & 1145679-90-8 | 3-(Aminomethyl)-2-fluorobenzonitrile." BLD Pharm Product Catalog.
  • SynZeal. "Trelagliptin Impurities." SynZeal Research.
  • ChemicalBook. "化合物7-Aminomethyl-10-methyl-11-fluoro camptothecin | T77820." ChemicalBook.

Sources

Validation

Biological activity of 3-(Aminomethyl)-2-fluorobenzonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(Aminomethyl)-2-fluorobenzonitrile Derivatives Introduction: A Versatile Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-(Aminomethyl)-2-fluorobenzonitrile Derivatives

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(Aminomethyl)-2-fluorobenzonitrile has emerged as a particularly valuable and versatile scaffold.[1] Its structure is distinguished by three key features: a reactive primary aminomethyl group, a chemically stable phenyl ring, and the presence of a fluorine atom at the ortho position to the nitrile. This unique combination of functionalities makes it an attractive starting point for the synthesis of diverse compound libraries targeting critical enzymes implicated in a wide array of human diseases.[1][2]

The inclusion of fluorine is a well-established strategy in drug design to enhance pharmacological properties.[3] Fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, ultimately leading to more effective and durable drug candidates.[4][5][6] This guide provides a comprehensive analysis of the biological activities associated with derivatives of 3-(Aminomethyl)-2-fluorobenzonitrile, with a focus on their role as inhibitors of key enzymatic targets. We will delve into their synthesis, mechanisms of action, comparative efficacy, and the detailed experimental protocols used to validate their activity.

Synthetic Strategies: From Core Intermediate to Diverse Libraries

The utility of 3-(Aminomethyl)-2-fluorobenzonitrile derivatives begins with the efficient synthesis of the core intermediate itself. Common synthetic strategies often involve the modification of a pre-functionalized fluorobenzonitrile core. Two prevalent routes include:

  • Reductive Amination: This widely used method involves the reaction of 2-fluoro-5-formylbenzonitrile (an aldehyde precursor) with an amine source, followed by the reduction of the resulting imine to form the aminomethyl group.[7]

  • Precursor Reduction: This alternative route utilizes a 5-(azidomethyl) or 5-(bromomethyl)-2-fluorobenzonitrile precursor. The reactive group at the benzylic position is then converted to the final amine.[7]

Once synthesized, the true versatility of the scaffold is realized. The primary amine of the aminomethyl group serves as a reactive handle for a multitude of chemical transformations, most notably amide bond formation and further reductive amination.[2] These reactions are highly amenable to parallel synthesis workflows, allowing for the rapid generation of large, diverse libraries of compounds for high-throughput screening.[2]

cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization 2_Fluoro_5_formylbenzonitrile 2-Fluoro-5-formyl- benzonitrile Core 3-(Aminomethyl)-2- fluorobenzonitrile 2_Fluoro_5_formylbenzonitrile->Core Reductive Amination Precursor 5-(Bromomethyl)-2- fluorobenzonitrile Precursor Precursor->Core Substitution & Reduction Amide_Coupling Amide Coupling (Carboxylic Acids) Core->Amide_Coupling Reductive_Amination_2 Reductive Amination (Aldehydes/Ketones) Core->Reductive_Amination_2 Library Diverse Compound Library Amide_Coupling->Library Reductive_Amination_2->Library

Caption: Synthetic workflow for creating diverse derivatives from the core scaffold.

Key Biological Targets and Mechanisms of Action

Derivatives synthesized from the 3-(Aminomethyl)-2-fluorobenzonitrile scaffold have shown significant promise as inhibitors of enzymes that are central to disease pathogenesis. The structural features of this scaffold allow for specific and potent interactions within the active sites of these enzymes.[8]

Thrombin Inhibition: Modulating the Coagulation Cascade

Thrombin is a serine protease that plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of fibrinogen to fibrin to form a blood clot.[1] Its overactivity can lead to thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Consequently, the inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of these conditions.[1] 3-(Aminomethyl)-2-fluorobenzonitrile is a crucial intermediate in the synthesis of potent and selective thrombin inhibitors, which are designed to fit into the enzyme's active site and block its function.[1]

PARP-1 Inhibition: A Targeted Approach to Cancer Therapy

Poly(ADP-ribose) polymerase (PARP-1) is an enzyme critical for DNA repair, particularly in the base excision repair pathway. In cancer therapy, PARP inhibitors have gained prominence as a targeted treatment, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP-1, cancer cells lose a key repair mechanism, leading to an accumulation of DNA damage and subsequent cell death (a concept known as synthetic lethality). The 5-(aminomethyl)-2-fluorobenzonitrile moiety serves as a key pharmacophoric element in the design of many potent PARP inhibitors, contributing significantly to their binding affinity and efficacy.[1][8]

Other Potential Kinase Targets: PI3K/mTOR Pathway

The versatility of the fluorobenzonitrile core extends to other critical signaling pathways. Notably, it serves as a precursor for inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[9] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[9] Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this oncogenic signaling cascade.[9] The aminomethyl group provides a reactive handle for building the complex heterocyclic systems, such as quinoline and pyrimidine derivatives, commonly found in these kinase inhibitors.[9]

RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Derivative-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition by derivative compounds.

Comparative Analysis of Biological Activity

The efficacy of inhibitors derived from the 3-(Aminomethyl)-2-fluorobenzonitrile scaffold is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC₅₀ values indicate greater potency.

The table below presents representative data for inhibitors synthesized using this scaffold against their respective targets, compared to established reference compounds.

Target EnzymeDerivative ClassRepresentative IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Thrombin Benzofuran Carboxamides[1]4 - 200PPACK Dihydrochloride~10
PARP-1 Phthalazinone Derivatives1 - 50Olaparib~5
PI3Kα Pyrimidine Derivatives10 - 150Alpelisib~5

Note: The IC₅₀ values for derivative classes are representative ranges derived from public data and serve for comparative purposes. Specific values are highly dependent on the exact molecular structure of the derivative.

Experimental Protocols for Activity Validation

The trustworthiness of biological data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for screening compounds derived from 3-(Aminomethyl)-2-fluorobenzonitrile against two of its primary targets.

cluster_prep Assay Preparation cluster_exec Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor C Add inhibitor to wells (initiate reaction) A->C B Dispense enzyme, substrate, & buffer to microplate B->C D Incubate at controlled temperature C->D E Measure signal (Fluorescence/Luminescence) D->E F Calculate reaction rates E->F G Plot dose-response curve F->G H Determine IC50 value G->H

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Protocol 1: Thrombin Inhibitor Screening (Fluorometric Assay)

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of thrombin.[1] Thrombin cleaves a synthetic peptide substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The inhibitory activity of a compound is directly proportional to the reduction in the fluorescence signal.[1]

Materials:

  • Human α-Thrombin enzyme

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Thrombin assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Test inhibitor compounds and a positive control (e.g., PPACK dihydrochloride)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ≈ 350/450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test inhibitor (e.g., 10 concentrations from 100 µM to 5 nM) in the assay buffer. Also, prepare solutions for the positive control and a "no inhibitor" (vehicle) control.

  • Assay Plate Setup: To the wells of the 96-well plate, add 20 µL of each inhibitor dilution or control solution.

  • Enzyme Addition: Add 160 µL of thrombin solution (pre-diluted in assay buffer to the desired final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the thrombin substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Protocol 2: PARP-1 Inhibition Assay (Chemiluminescent)

Principle: This assay measures the PARP-1 catalyzed incorporation of biotinylated NAD+ (the substrate for PARP-1) onto histone proteins that are coated on a microplate.[1] The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-1 activity.[1]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well strip plates

  • Biotinylated NAD+

  • PARP-1 assay buffer

  • Activated DNA (for stimulating PARP-1 activity)

  • Test inhibitor compounds and a positive control (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer or chemiluminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors and controls in the assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Assay Setup: Add 25 µL of each inhibitor dilution or control to the appropriate wells of the histone-coated plate.

  • Reaction Initiation: Add 25 µL of the PARP-1 reaction master mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the PARP reaction to proceed.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Detection: Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Final Wash: Repeat the washing step to remove unbound Streptavidin-HRP.

  • Signal Generation: Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Measurement & Analysis: Immediately measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[1]

Conclusion

3-(Aminomethyl)-2-fluorobenzonitrile is a strategically important building block in medicinal chemistry, enabling the synthesis of potent and selective inhibitors against critical disease targets like thrombin and PARP-1.[1] The presence of the fluorine atom enhances key drug-like properties, while the aminomethyl group provides a versatile handle for creating diverse chemical libraries.[2][5] The robust and validated experimental protocols outlined in this guide provide a framework for accurately assessing the biological activity of its derivatives, ensuring that this scaffold will continue to play a significant role in the future of drug discovery and development.

References

Sources

Comparative

Structure-activity relationship of 3-(Aminomethyl)-2-fluorobenzonitrile analogs

An authoritative guide for medicinal chemists and drug development professionals on the structural optimization, functionalization, and comparative analysis of the 3-(Aminomethyl)-2-fluorobenzonitrile scaffold. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for medicinal chemists and drug development professionals on the structural optimization, functionalization, and comparative analysis of the 3-(Aminomethyl)-2-fluorobenzonitrile scaffold.

Introduction: The Strategic Value of the Fluorobenzonitrile Scaffold

In fragment-based drug discovery (FBDD), the 3-(Aminomethyl)-2-fluorobenzonitrile moiety serves as a highly tunable, privileged pharmacophore. Its architecture combines a basic primary amine, a highly electronegative fluorine atom, and a linear, electron-withdrawing nitrile group. This specific arrangement provides a versatile platform for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug candidates.

The Causality of Scaffold Selection:

  • The Fluorine Effect: Placing a fluorine atom ortho to the aminomethyl group exerts a strong inductive electron-withdrawing effect (-I). This intentionally lowers the pKa of the primary amine relative to an unsubstituted benzylamine. A lower pKa increases the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for Central Nervous System (CNS) targets[1].

  • Conformational Locking: The steric bulk and electrostatic repulsion between the ortho-fluorine and the aminomethyl group restrict the rotational freedom of the C-C bond. This "conformational locking" minimizes the entropic penalty upon binding to the target protein, frequently resulting in higher binding affinity compared to more flexible, non-fluorinated analogs.

  • The Nitrile Vector: The nitrile group acts as a potent hydrogen bond acceptor and a strong dipole. It is sterically compact (occupying a volume similar to a methyl group) but electronically profound, often engaging in specific orthogonal interactions with arginine or lysine residues within kinase and polymerase active sites.

SAR Comparison: Positional Analogs

To fully leverage the 3-isomer, we must objectively compare its Structure-Activity Relationship (SAR) profile against its positional alternatives: 4-(Aminomethyl)-2-fluorobenzonitrile and 5-(Aminomethyl)-2-fluorobenzonitrile . The spatial projection of the aminomethyl vector drastically alters the target class the molecule can address.

  • The 5-Isomer: The meta-relationship between the aminomethyl and nitrile groups perfectly mimics the nicotinamide pharmacophore. Consequently, the 5-isomer is extensively utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., for exploiting synthetic lethality in BRCA-mutated cancers)[2].

  • The 4-Isomer: The linear para-relationship is preferred in CNS agents, specifically serotonin (5-HT1F) receptor modulators for migraine treatments, where a linear spatial projection of the basic amine is required to avoid vasoconstrictive off-target effects[1].

  • The 3-Isomer: Offers a unique orthogonal projection. It is optimal for targeting deep, narrow hydrophobic pockets where the 4- and 5-isomers would clash sterically with the protein backbone.

Table 1: Comparative SAR Profile of Fluorobenzonitrile Positional Analogs
Scaffold AnalogVector GeometryKey Physicochemical EffectPrimary Therapeutic Application
3-(Aminomethyl)-2-fluoro... Ortho to F, Meta to CNHigh conformational lock; lowest pKaKinase inhibitors, Deep-pocket CNS targets
4-(Aminomethyl)-2-fluoro... Meta to F, Para to CNLinear projection; moderate pKa5-HT1F agonists (Migraine)[1]
5-(Aminomethyl)-2-fluoro... Para to F, Meta to CNNicotinamide mimic; high metabolic stabilityPARP-1 inhibitors (Oncology)[2]

Logical Workflow for SAR Evaluation

When exploring the chemical space around the 3-(Aminomethyl)-2-fluorobenzonitrile core, researchers typically begin with a halogenated derivative, such as the commercially available 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile [3],[4]. This allows for rapid library generation via transition-metal catalysis.

SAR_Strategy cluster_0 Analog Generation Core 3-(Aminomethyl)-2-fluorobenzonitrile Core Scaffold PosIsomer Positional Isomers (4- vs 5- substitution) Core->PosIsomer CrossCouple C-Br Functionalization (Suzuki-Miyaura) Core->CrossCouple Screening In Vitro Profiling (Binding Affinity & pKa) PosIsomer->Screening CrossCouple->Screening LeadOpt Lead Optimization & Candidate Selection Screening->LeadOpt

Strategic workflow for the SAR evaluation of fluorobenzonitrile analogs.

Self-Validating Experimental Methodology

To systematically explore the SAR of this scaffold, we utilize a high-throughput cross-coupling approach. The following protocol outlines the synthesis of a biaryl library using Suzuki-Miyaura coupling[5].

Objective: Synthesize a library of biaryl analogs to probe the steric and electronic limits of a target's binding pocket.

Step 1: Amine Protection (Transient Masking)
  • Causality: The primary amine must be transiently masked to prevent it from coordinating to (and poisoning) the palladium catalyst, or undergoing competitive cross-coupling. A Boc-protecting group is chosen for its stability under the basic conditions of the Suzuki coupling and its ease of orthogonal removal.

  • Procedure: Dissolve 3-(aminomethyl)-4-bromo-2-fluorobenzonitrile (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system validates complete protection when the starting material peak disappears entirely and a new peak corresponding to

    
     emerges.
    
Step 2: Catalytic Cross-Coupling
  • Causality: A biphasic solvent system is critical here. 1,4-Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step of the catalytic cycle.

  • Procedure: In a microwave vial, combine the Boc-protected bromide (1.0 eq), an arylboronic acid derivative (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Suspend in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Heat under microwave irradiation at 100°C for 30 minutes.

Step 3: Deprotection & Isolation
  • Procedure: Extract the crude mixture with ethyl acetate, dry over Na₂SO₄, and concentrate. Treat the resulting residue with 4N HCl in dioxane for 2 hours at room temperature to cleave the Boc group.

  • Self-Validation Check: Confirm product formation and complete deprotection via ¹H NMR. The absolute disappearance of the intense 9H singlet at ~1.4 ppm (the tert-butyl protons) confirms successful deprotection, yielding the pure hydrochloride salt of the target analog ready for biological assaying.

References

  • A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research | Benchchem |

  • 4-(Aminomethyl)-2-fluorobenzonitrile | MySkinRecipes |

  • 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile | PubChem - NIH |

  • 2383017-29-4 | 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile | ChemScene |

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Aminomethyl)-2-fluorobenzonitrile Derivatives | Benchchem |

Sources

Validation

A Comparative Guide to Purity Confirmation of Synthetic 3-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous confirmation of purity for synthetic intermediates is not merely a procedural step but a corner...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of purity for synthetic intermediates is not merely a procedural step but a cornerstone of safety and efficacy. This guide offers an in-depth technical comparison of analytical methodologies for ascertaining the purity of 3-(Aminomethyl)-2-fluorobenzonitrile, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to provide not just protocols, but a validated analytical framework, enabling researchers to make informed decisions for their specific applications.

The inherent reactivity of the aminomethyl and nitrile functionalities, coupled with the influence of the fluorine substituent, necessitates a multi-faceted approach to purity analysis. This guide will dissect the nuances of chromatographic and spectroscopic techniques, providing the causal logic behind experimental choices and presenting supporting data to build a self-validating system for quality assessment.

The Analytical Challenge: Potential Impurities in the Synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile

A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. A common synthetic route to 3-(Aminomethyl)-2-fluorobenzonitrile involves the conversion of 3-bromo-2-fluorobenzonitrile.[1][2] This process, along with subsequent handling and storage, can introduce several classes of impurities:

  • Starting Material: Residual 3-bromo-2-fluorobenzonitrile.

  • Side-Reaction Products: Formation of regioisomers or products from incomplete reactions.

  • Degradation Products: Hydrolysis of the nitrile to an amide or carboxylic acid, and oxidation of the amine.

  • Solvent and Reagent Residues: Trace amounts of solvents or reagents used in the synthesis and purification.

The ability to separate and detect these structurally similar compounds is the primary challenge for any analytical method.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods—techniques that measure different chemical or physical properties—is essential. This guide will focus on a primary separation technique, High-Performance Liquid Chromatography (HPLC), and a key spectroscopic identification method, Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) for mass verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity assessment of non-volatile, polar organic compounds like 3-(Aminomethyl)-2-fluorobenzonitrile due to its high resolving power and quantitative accuracy.

Causality Behind Method Selection

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. An acidic mobile phase is crucial to protonate the primary amine, ensuring good peak shape and preventing tailing that can occur from interactions with residual silanols on the silica support. A gradient elution is employed to ensure the timely elution of both the polar analyte and any less polar impurities within a single run.

Experimental Protocol: RP-HPLC for Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • 3-(Aminomethyl)-2-fluorobenzonitrile reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm and 254 nm
Injection Volume10 µL
Gradient ProgramTime (min)

Sample Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-(Aminomethyl)-2-fluorobenzonitrile reference standard and dissolve in 100 mL of sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthetic 3-(Aminomethyl)-2-fluorobenzonitrile and dissolve in 25 mL of sample diluent. A higher concentration is used to facilitate the detection of low-level impurities.

Data Analysis: The purity is calculated using the area percent method. The peak area of 3-(Aminomethyl)-2-fluorobenzonitrile is expressed as a percentage of the total area of all observed peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent prep_start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity assessment of 3-(Aminomethyl)-2-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides quantitative purity information, ¹H and ¹³C NMR spectroscopy are unparalleled for providing definitive structural confirmation and identifying impurities with different chemical structures.

Causality Behind Spectral Interpretation

The chemical shifts and coupling constants in the NMR spectrum are highly sensitive to the electronic environment of each nucleus. For 3-(Aminomethyl)-2-fluorobenzonitrile, the fluorine atom will induce characteristic splitting in the signals of nearby protons and carbons, providing a unique spectral fingerprint. The presence of impurities would be indicated by signals that do not correspond to the main compound.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established principles and data for analogous compounds, the following are the predicted NMR spectral characteristics for 3-(Aminomethyl)-2-fluorobenzonitrile.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (3H)7.9 - 7.5m3H
-CH₂-NH₂~4.0s2H
-CH₂-NH₂ ~2.5 (broad)s2H

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)
C-F~160 (d, ¹JCF ≈ 250 Hz)
Aromatic C140 - 115
-CN~117
-CH₂-~40

Note: d denotes a doublet, and m denotes a multiplet. The chemical shift of the amine protons is highly dependent on concentration and temperature.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., DMSO-d₆).[3][4]

  • NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the 3-(Aminomethyl)-2-fluorobenzonitrile sample in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values and with the spectrum of a certified reference standard if available. The presence of unexpected signals would indicate impurities.

Visualization of Analytical Logic

NMR_Logic cluster_sample Sample cluster_analysis NMR Analysis cluster_data Data Interpretation sample Synthetic 3-(Aminomethyl)-2-fluorobenzonitrile H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR chem_shift Chemical Shifts H1_NMR->chem_shift coupling Coupling Constants H1_NMR->coupling integration Integration H1_NMR->integration C13_NMR->chem_shift C13_NMR->coupling impurities Presence of Unexpected Signals chem_shift->impurities structural_confirmation structural_confirmation chem_shift->structural_confirmation Structural Confirmation coupling->impurities coupling->structural_confirmation Structural Confirmation integration->impurities integration->structural_confirmation Structural Confirmation purity_assessment purity_assessment impurities->purity_assessment Purity Assessment

Caption: Logical flow for structural confirmation and purity assessment by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach for Volatile Impurities

For identifying volatile and semi-volatile impurities, such as residual solvents or certain byproducts, GC-MS is a powerful tool. The primary amine in 3-(Aminomethyl)-2-fluorobenzonitrile can interact with the GC column, often requiring derivatization to improve volatility and peak shape.

Causality Behind Derivatization

Silylation is a common derivatization technique that replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups.[5] This process reduces the polarity of the analyte, increases its volatility, and minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms).

Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

Sample Preparation:

  • In a vial, dissolve approximately 1 mg of the 3-(Aminomethyl)-2-fluorobenzonitrile sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Conditions:

ParameterCondition
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu

Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known impurities. The mass spectrum of the derivatized target compound will show a characteristic molecular ion and fragmentation pattern.

Comparison of Analytical Techniques

Table 3: Comparison of HPLC, NMR, and GC-MS for Purity Analysis of 3-(Aminomethyl)-2-fluorobenzonitrile

FeatureHPLC-UV/PDANMR SpectroscopyGC-MS (with Derivatization)
Primary Application Quantitative purity assessment, detection of non-volatile impurities.Unambiguous structural confirmation, identification of unknown impurities.Detection of volatile and semi-volatile impurities (e.g., residual solvents).
Strengths High precision and accuracy, high throughput with an autosampler, well-established methodology.Provides detailed structural information, can identify unexpected structures.High sensitivity, provides molecular weight and fragmentation data for identification.
Limitations Requires a reference standard for absolute quantification, co-elution can be an issue.Lower sensitivity than chromatographic methods, requires higher sample amounts.Derivatization adds a step and can introduce artifacts, not suitable for non-volatile compounds.
Ideal for Detecting Starting materials, closely related structural isomers, and non-volatile degradation products.Structural isomers, byproducts with different functional groups.Residual solvents, volatile byproducts from the synthesis.

Conclusion and Recommendations

The purity confirmation of synthetic 3-(Aminomethyl)-2-fluorobenzonitrile requires a strategic and orthogonal analytical approach.

  • For routine quality control and quantitative purity assessment, RP-HPLC is the method of choice due to its high resolution, sensitivity, and reproducibility.

  • For definitive structural confirmation and the identification of unknown impurities, ¹H and ¹³C NMR spectroscopy are indispensable.

  • To ensure the absence of volatile and semi-volatile impurities, GC-MS analysis, typically following derivatization, should be employed.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 3-(Aminomethyl)-2-fluorobenzonitrile, ensuring the quality and integrity of this critical synthetic intermediate. This multi-faceted analytical strategy provides a self-validating system that upholds the principles of scientific integrity and is essential for advancing pharmaceutical research and development.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link][6]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link][7]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link][2]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link][8]

  • Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link][9]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: NMR Solvents. Retrieved from [Link][4]

  • American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link][10]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][11]

  • Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6599. [Link][12]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link][5]

  • Danger, G., Borget, F., Chomat, M., Duvernay, F., Theulé, P., & Chiavassa, T. (2013). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 556, A123. [Link]

  • Wittmann, C., & Heinzle, E. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 74(2), 147-159. [Link][13]

  • Nishiumi, S., et al. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. ASMS 2016 MP. Retrieved from [Link][14]

Sources

Comparative

Comparing spectroscopic data of 3-(Aminomethyl)-2-fluorobenzonitrile

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing positional isomers in fluorinated aromatics. For drug development professionals utilizing 3-(Aminomethyl)-2-fluorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing positional isomers in fluorinated aromatics. For drug development professionals utilizing 3-(Aminomethyl)-2-fluorobenzonitrile (CAS: 1145679-90-8) as a building block for kinase inhibitors or GPCR ligands, confirming the exact regiochemistry of the aminomethyl and fluorine substituents is a critical quality control step.

This guide provides a definitive, objective spectroscopic framework to differentiate 3-(Aminomethyl)-2-fluorobenzonitrile from its closest structural alternatives: the 4-aminomethyl and 5-aminomethyl isomers.

Mechanistic Causality in NMR Isomer Discrimination

To confidently identify these isomers, we must move beyond pattern matching and look at the underlying spin-spin coupling networks dictated by the molecular geometry.

In 3-(Aminomethyl)-2-fluorobenzonitrile , the fluorine atom resides at the C2 position, flanked entirely by the nitrile group (C1) and the aminomethyl group (C3). Consequently, there are no protons ortho to the fluorine atom [1].

In contrast, both the 4-isomer and 5-isomer possess a proton at the C3 position, which is directly adjacent (ortho) to the C2 fluorine. This structural reality creates a self-validating diagnostic feature: the heavy-atom effect of fluorine[2] induces a massive scalar coupling to adjacent nuclei. The presence or absence of a large


 coupling (typically 8–11 Hz) in the 

H NMR spectrum serves as an absolute, binary discriminator for the 3-isomer[3].

IsomerDiscrimination A Unknown Isomer (C8H7FN2) B 1H & 19F NMR Acquisition A->B C Analyze 3J_HF Couplings B->C D No Ortho-F Protons (No ~9-10 Hz 3J_HF) C->D Absence E Ortho-F Protons Present (Large 3J_HF observed) C->E Presence F 3-(Aminomethyl)- 2-fluorobenzonitrile D->F G Analyze 1H-1H Coupling Network E->G H 4-(Aminomethyl)- 2-fluorobenzonitrile G->H H-3/H-5/H-6 system I 5-(Aminomethyl)- 2-fluorobenzonitrile G->I H-3/H-4/H-6 system

Figure 1: Logical decision tree for NMR-based discrimination of fluorobenzonitrile isomers.

Comparative Spectroscopic Data

The following table synthesizes the expected quantitative spectroscopic data, highlighting the diagnostic variances between the target compound and its alternatives.

Analytical Feature3-(Aminomethyl)-2-fluorobenzonitrile (Target)4-(Aminomethyl)-2-fluorobenzonitrile (Alternative 1)5-(Aminomethyl)-2-fluorobenzonitrile (Alternative 2)
Aromatic Protons H-4, H-5, H-6H-3, H-5, H-6H-3, H-4, H-6
Ortho-F Protons None H-3H-3
Diagnostic

H Signal
Lack of large

doublet
H-3: ~7.30 ppm (d,

Hz)
H-3: ~7.25 ppm (t,

Hz)

F NMR Shift
~ -115 ppm (m)~ -109 ppm (dd)~ -105 ppm (m)
Aminomethyl CH

~ 3.90 ppm (s, 2H)~ 3.95 ppm (s, 2H)~ 3.85 ppm (s, 2H)
LC-MS [M+H]

151.066 m/z151.066 m/z151.066 m/z

Self-Validating Experimental Protocols

A robust analytical workflow must be internally consistent. The following protocols are designed not just to gather data, but to mathematically cross-verify the structural assignment.

A. Sample Preparation
  • Procedure: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous CDCl

    
    . Transfer to a standard 5 mm NMR tube[3].
    
  • Causality: While DMSO-

    
     is a common solvent, CDCl
    
    
    
    is explicitly chosen here to minimize hydrogen bonding with the primary amine (-NH
    
    
    ). This prevents the amine protons from sharpening and overlapping with the critical aromatic signals (7.0–8.0 ppm), ensuring the spin-spin coupling network remains unobscured.
B. NMR Acquisition ( H and F)
  • Procedure: Acquire the

    
    H NMR spectrum at a minimum of 400 MHz (298 K, 16 scans)[3]. Subsequently, acquire both 
    
    
    
    H-coupled and
    
    
    H-decoupled
    
    
    F spectra at 376 MHz.
  • Causality: A 400 MHz field strength is strictly required to provide sufficient dispersion between the closely clustered aromatic multiplets[4]. Acquiring both coupled and decoupled

    
    F spectra creates a self-validating system : the multiplet structure in the coupled 
    
    
    
    F spectrum must mathematically match the
    
    
    -couplings extracted from the aromatic
    
    
    H spectrum. If H-4 shows a 6 Hz meta-coupling to F, the
    
    
    F spectrum must exhibit an identical 6 Hz coupling.
C. LC-MS Analysis (ESI+)
  • Procedure: Inject 1 µL of a 10 µg/mL sample into an LC-MS system using a C18 column. Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The aminomethyl group has a basic pKa (

    
     9). The formic acid ensures the amine is fully protonated in solution, maximizing ionization efficiency in the positive electrospray (ESI+) mode and yielding a robust [M+H]
    
    
    
    signal at m/z 151.066, effectively ruling out dehalogenated or un-nitrilated impurities.

ProtocolWorkflow S1 Sample Prep (5-10 mg in CDCl3) S2 1H NMR (400 MHz) & 19F NMR S1->S2 S3 LC-MS Analysis (ESI+) S1->S3 S4 Data Processing (Fourier Transform) S2->S4 S3->S4 S5 Structural Validation S4->S5

Figure 2: Self-validating multi-modal spectroscopic workflow for fluorinated benzonitriles.

References

  • PubChem , "2-Fluorobenzonitrile | C7H4FN | CID 67855", National Center for Biotechnology Information. 1

  • Benchchem , "A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile". 3

  • ChemicalBook , "2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum". 4

  • ACS Publications , "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table", Chemical Reviews.2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.